molecular formula C33H26O10 B595561 Podocarpus flavanone CAS No. 110382-42-8

Podocarpus flavanone

Cat. No.: B595561
CAS No.: 110382-42-8
M. Wt: 582.6 g/mol
InChI Key: BZHLYSWNQTVRDR-MHZLTWQESA-N
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Description

Podocarpus flavanone is a useful research compound. Its molecular formula is C33H26O10 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-8-[2-hydroxy-5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-12,14-15,27,34-35,38H,13H2,1-3H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHLYSWNQTVRDR-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100350
Record name (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110382-42-8
Record name (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110382-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one
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Foundational & Exploratory

A Technical Guide to Podocarpus Flavanones: Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of flavanones derived from the genus Podocarpus, a group of conifers with significant phytochemical interest. The focus is on the natural sources, geographical distribution, quantitative analysis, and experimental protocols for the isolation and characterization of these compounds, particularly biflavonoids, which are prominent in this genus.

Natural Sources and Geographical Distribution of Podocarpus Flavanones

The genus Podocarpus is the largest and most widely distributed of the Podocarpaceae family, comprising over 100 species of evergreen trees and shrubs.[1] These species are primarily found in the tropical, subtropical, and warm-temperate regions of the Southern Hemisphere, including Australasia, Malesia, and South America, with some species extending into the mountainous regions of Africa, Japan, and Central America. Phytochemical investigations have revealed that many Podocarpus species are rich sources of biflavonoids, a class of compounds where two flavonoid units are linked together. The most frequently isolated biflavonoids from this genus are of the amentoflavone (B1664850) and hinokiflavone (B190357) types.

Key flavanone-producing Podocarpus species and their primary distribution are detailed below:

  • Podocarpus macrophyllus (Buddhist Pine, Yew Plum Pine): Native to southern Japan and China, this species is a known source of several biflavonoids, including hinokiflavone, sciadopitysin (B1680922), and podocarpusflavone A and B.[1] It is widely cultivated as an ornamental plant in subtropical regions.[1][2]

  • Podocarpus neriifolius (Brown Pine): This species has a broad distribution ranging from Nepal and eastern India through Southeast Asia to the Philippines and New Guinea.[3] It grows in tropical and subtropical wet forests.[3] Studies have confirmed the presence of podocarpusflavone A, podocarpusflavone B, robustaflavone, and sciadopitysin in this species.[3]

  • Podocarpus henkelii (Henkel's Yellowwood): Native to the high, moist forests of South Africa, particularly in the Drakensberg mountains.[4][5] This species has been shown to contain podocarpusflavone A, isoginkgetin, and 7,4',7'',4'''-tetramethoxy amentoflavone.[6]

  • Podocarpus nakaii : An endemic plant found in the mountainous areas of Taiwan.[7] It is a significant source of [3′→8″]-biflavonoids, including amentoflavone, podocarpusflavone A, II-4″,I-7-dimethoxyamentoflavone, and heveaflavone (B112779).[7]

  • Podocarpus taxifolia : This species is noted as a source of a compound referred to as "podocarpus flavanone".

  • Podocarpus nagi : Research on the leaves of this species has led to the development of methods for quantifying amentoflavone.[8]

  • Podocarpus imbricatus : This species has been found to contain podocarpusflavone A and robustaflavone, among other biflavonoids.

Data Presentation: Quantitative Analysis of Flavanones

Quantitative data on the yield of specific flavanones from Podocarpus species is crucial for evaluating their potential as a source for drug development. While comprehensive data across all species is limited, available studies provide valuable benchmarks.

Total Flavonoid Content in Select Podocarpus Species

The total flavonoid content provides a broad measure of the flavanone (B1672756) richness in different species. The following table summarizes the total flavonoid content in the methanolic extracts of the leaves of four species.

Podocarpus SpeciesTotal Flavonoid Content (mg/g of dry extract)
P. neriifolius23.5
P. elongatusNot Specified
P. macrophyllusNot Specified
P. graciliorNot Specified

Data sourced from a study on the phytochemical and metabolic profiling of Podocarpus species in Egypt.

Isolated Yield of Biflavonoids from Podocarpus nakaii

A more specific measure is the isolated yield of individual compounds from a given amount of plant material. The following data were obtained from the bioassay-guided fractionation of the twigs of P. nakaii.[7]

CompoundStarting Plant Material (Dried Twigs)Isolated Yield (mg)Yield (%)
Amentoflavone (AF)7.2 kg8.20.00011%
Podocarpusflavone A (PF)7.2 kg1260.00175%
II-4″,I-7-dimethoxyamentoflavone (DAF)7.2 kg2130.00296%
Heveaflavone (HF)7.2 kg5.00.00007%

Note: Yields are calculated based on the starting dry weight of the plant material.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of biflavonoids, using the protocol for Podocarpus nakaii as a representative example.[7]

Plant Material Collection and Preparation
  • Collection: Twigs of Podocarpus nakaii Hayata were collected from the midland mountains (Nantou) of Taiwan.

  • Identification: The plant material was identified by a qualified botanist, and a voucher specimen (NRICM, No. NRICM200607A1) was deposited at the National Research Institute of Chinese Medicine, Taipei, Taiwan.[7]

  • Preparation: The collected twigs were dried before extraction.

Extraction and Fractionation
  • Extraction: The dried twigs (7.2 kg) were extracted three times with 95% ethanol (B145695) (40 L) at 45°C. The ethanol extracts were combined and concentrated under a vacuum.

  • Solvent Partitioning: The resulting crude extract was partitioned between n-hexane and water (1:1, v/v). The aqueous portion was subsequently partitioned with ethyl acetate (B1210297) (EtOAc).

  • Fraction Collection: The EtOAc-soluble layer was evaporated to yield 108.5 g of fractionated extract.

Isolation by Column Chromatography
  • Initial Silica (B1680970) Gel Chromatography: The EtOAc-soluble fraction (108.5 g) was subjected to column chromatography on a silica gel column.

  • Gradient Elution: A gradient solvent system of dichloromethane/methanol (CH₂Cl₂/MeOH), ranging from 15:1 to 1:1, was used to elute the compounds, resulting in nine primary fractions (Fr. E1-E9).

  • Further Purification of Fractions:

    • Fraction E3 (770 mg): Purified by repeated column chromatography on silica gel with a CH₂Cl₂/MeOH (2:1) eluent to afford heveaflavone (5.0 mg) and II-4″,I-7-dimethylamentoflavone (213 mg).[7]

    • Fraction E5: Crystallization of this fraction yielded podocarpusflavone-A (126 mg).[7]

    • Fraction E7: This fraction was further chromatographed on a silica gel column using a CH₂Cl₂/MeOH gradient to yield sub-fractions. Sub-fraction E7B was then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) using a MeOH/H₂O (55:40) mobile phase to yield amentoflavone (8.2 mg).[7]

Structural Elucidation

The structures of the isolated biflavonoids were determined through detailed spectroscopic analyses, including:

  • 1D NMR: ¹H and ¹³C NMR spectroscopy.

  • 2D NMR: ¹H-¹H COSY, HMQC, and HMBC experiments.

  • Mass Spectrometry (MS): Negative Electrospray Ionization Mass Spectrometry (ESIMS) was used to determine the molecular formula.

  • Other Spectroscopic Methods: Infrared (IR) and Ultraviolet (UV) spectroscopy were used to identify functional groups and chromophores.

The obtained spectral data were compared with literature values for confirmation.[7]

Visualizations: Biosynthetic Pathway and Experimental Workflow

Biosynthesis of Podocarpus Biflavonoids

The biosynthesis of biflavonoids in Podocarpus follows the general flavonoid pathway, starting from the amino acid phenylalanine. The key step is the dimerization of flavone (B191248) monomers, such as apigenin, to form the characteristic biflavonoid skeleton. A crucial enzyme in this dimerization process in gymnosperms is a specific cytochrome P450, CYP90J. This enzyme catalyzes the intermolecular C-C bond formation. Subsequent modifications, such as methylation by O-methyltransferases (OMTs), lead to the diversity of biflavonoids observed in nature.

Biflavonoid_Biosynthesis cluster_enzymes Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Phenylpropanoid Pathway PAL_C4H_4CL PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone + 3x Malonyl-CoA CHS CHS Naringenin Naringenin (A Flavanone) Naringenin_Chalcone->Naringenin CHI CHI Apigenin Apigenin (A Flavone) Naringenin->Apigenin FNS FNS Amentoflavone Amentoflavone (Biflavonoid) Apigenin->Amentoflavone + Apigenin CYP90J CYP90J (Dimerase) Podocarpusflavone_A Podocarpusflavone A Amentoflavone->Podocarpusflavone_A OMT OMT

Caption: Generalized biosynthetic pathway of Podocarpus biflavonoids.

Experimental Workflow for Biflavonoid Isolation

The process of isolating specific biflavonoids from Podocarpus plant material involves a multi-step workflow, starting with extraction and progressing through various chromatographic purification stages.

Experimental_Workflow Start Dried Plant Material (e.g., P. nakaii twigs) Extraction Ethanol Extraction Start->Extraction Partition Solvent Partitioning (n-Hexane/H₂O, then EtOAc) Extraction->Partition EtOAc_Fraction Ethyl Acetate (EtOAc) Fraction Partition->EtOAc_Fraction Silica_CC Silica Gel Column Chromatography (Gradient) EtOAc_Fraction->Silica_CC Fractions Primary Fractions (e.g., E1-E9) Silica_CC->Fractions Compound_DAF_HF DAF & Heveaflavone Silica_CC->Compound_DAF_HF Purification Further Purification Fractions->Purification Purification->Silica_CC Fraction E3 (repeated) Crystallization Crystallization Purification->Crystallization Fraction E5 RP_HPLC Reverse-Phase HPLC Purification->RP_HPLC Fraction E7 Compound_PF Podocarpusflavone A Crystallization->Compound_PF Compound_AF Amentoflavone RP_HPLC->Compound_AF Analysis Structural Elucidation (NMR, MS, etc.) Compound_PF->Analysis Compound_DAF_HF->Analysis Compound_AF->Analysis

Caption: Workflow for the isolation of biflavonoids from Podocarpus.

References

Chemosystematics of Podocarpus Biflavonoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Podocarpus, one of the most widespread and numerous of the Podocarpaceae family, is characterized by a rich diversity of secondary metabolites, among which biflavonoids are of significant chemosystematic and pharmacological interest. This technical guide provides a comprehensive overview of the biflavonoid distribution within the Podocarpus genus, detailing the experimental protocols for their extraction, isolation, and characterization. Furthermore, it delves into the known signaling pathways modulated by these compounds, offering insights for drug discovery and development. The data presented herein, including a comparative analysis of biflavonoid profiles across various species, underscores the utility of these molecules as taxonomic markers and as potential therapeutic agents.

Introduction to the Chemosystematics of Podocarpus Biflavonoids

Chemosystematics, the classification of organisms based on their chemical constituents, has proven to be a valuable tool in resolving taxonomic ambiguities within the plant kingdom. In the genus Podocarpus, biflavonoids—dimeric flavonoids—have emerged as significant chemotaxonomic markers.[1] These complex polyphenolic compounds, primarily derivatives of amentoflavone (B1664850) and hinokiflavone (B190357), exhibit distinct patterns of distribution across different Podocarpus species, aiding in their systematic classification.[1]

The structural diversity of biflavonoids, arising from different interflavonoid linkages and variations in hydroxylation and methylation patterns, provides a rich dataset for chemotaxonomic analysis. The presence, absence, or relative abundance of specific biflavonoids can help delineate species, understand phylogenetic relationships, and even provide insights into the evolutionary history of the genus. For instance, the distribution of flavonoid glycosides has been used to support the division of Podocarpus sensu lato into distinct genera.[2]

Beyond their taxonomic significance, Podocarpus biflavonoids have garnered considerable attention for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] This dual importance makes the study of Podocarpus biflavonoids a compelling field of research for both plant scientists and drug development professionals.

Data Presentation: Biflavonoid Distribution in Podocarpus Species

The following tables summarize the currently available data on the distribution of biflavonoids and total flavonoid content in various Podocarpus species. It is important to note that comprehensive quantitative data for individual biflavonoids across a wide range of species is still an area of active research. Much of the existing literature focuses on the isolation and identification of these compounds, with quantitative analysis being less frequently reported.

Table 1: Qualitative and Quantitative Distribution of Biflavonoids in Select Podocarpus Species

SpeciesPlant PartAmentoflavoneHinokiflavonePodocarpusflavone ASciadopitysinIsoginkgetinOther BiflavonoidsTotal Flavonoids (mg/g dry weight)Reference
P. nagiLeavesPresent-PresentPresentPresentBilobetin, 7,4',7",4"'-tetramethoxy amentoflavoneNot Reported[5][6]
P. nagiSeeds---Present-Amentoflavone-4', 4"', 7, 7"-tetramethyl etherNot Reported[7]
P. nakaiiTwigsPresent-Present--II-4″,I-7-dimethoxyamentoflavone, HeveaflavoneNot Reported[3]
P. macrophyllusLeaves & TwigsPresent-Present---Not Reported[2]
P. neriifoliusNot Specified--PresentPresent-Podocarpusflavone B, Robustaflavone-7"-methyl ether, Robustaflavone23.5[8]
P. graciliorLeaves------Not Reported[8]
P. elongatusLeaves------Not Reported[8]
P. henkeliiLeaves--Present-Present7,4',7",4"'-tetramethoxy amentoflavoneNot Reported[4]

Note: "-" indicates that the compound was not reported in the cited literature for that species.

Table 2: Total Flavonoid and Phenolic Content in Egyptian Podocarpus Species

SpeciesTotal Flavonoids (mg/g)Total Phenolic Compounds (mg/g)
P. neriifolius23.5274.3
P. elongatusNot specifiedNot specified
P. macrophyllusNot specifiedNot specified
P. graciliorNot specifiedNot specified

Source: Adapted from Abdel-Hameed et al. (2022).[8]

Experimental Protocols

This section provides a detailed, synthesized methodology for the extraction, isolation, and analysis of biflavonoids from Podocarpus species, based on established protocols in the literature.

Extraction of Biflavonoids
  • Plant Material Preparation:

    • Collect fresh, healthy plant material (e.g., leaves, twigs).

    • Air-dry the material in a well-ventilated area or in an oven at a controlled temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

    • Alternatively, perform Soxhlet extraction with methanol (B129727) for 16-24 hours for a more exhaustive extraction.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of n-hexane and water (1:1 v/v) in a separatory funnel and shake vigorously.

    • Separate the layers and collect the aqueous layer.

    • Sequentially partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.

    • The ethyl acetate fraction is often enriched in biflavonoids. Concentrate this fraction to dryness for further purification.

Isolation and Purification of Biflavonoids
  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

    • Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC).

  • Thin-Layer Chromatography (TLC):

    • Use pre-coated silica gel 60 F254 plates.

    • Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 1% vanillin-sulfuric acid, followed by heating).

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification of isolated compounds, use a reversed-phase C18 column.

    • Employ a gradient elution system with methanol and water (with 0.1% formic acid) as the mobile phase.

    • Monitor the elution at a suitable wavelength (e.g., 340 nm for amentoflavone).

    • Collect the peaks corresponding to the individual biflavonoids.

Structural Elucidation and Quantification
  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Dissolve the purified compound in methanol and record the UV spectrum to observe the characteristic absorption maxima for flavonoids.

    • Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI-MS) to determine the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the detailed structure of the biflavonoid. 2D NMR techniques such as COSY, HMQC, and HMBC are crucial for confirming the interflavonoid linkage and substitution patterns.

  • Quantitative Analysis by HPLC:

    • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.05% phosphoric acid) is a typical mobile phase.

    • Flow Rate: A flow rate of 1.0 mL/min is generally used.

    • Detection: Monitor the eluent at a wavelength of approximately 340 nm.

    • Quantification: Prepare a calibration curve using a pure standard of the biflavonoid of interest. Calculate the concentration of the biflavonoid in the plant extract based on the peak area.

Signaling Pathways Modulated by Podocarpus Biflavonoids

The pharmacological effects of Podocarpus biflavonoids are attributed to their interaction with various cellular signaling pathways. Amentoflavone and hinokiflavone, two of the most prevalent biflavonoids in this genus, have been shown to modulate key pathways involved in inflammation, cell proliferation, and apoptosis.

Amentoflavone Signaling Pathways

Amentoflavone is known to exert its anticancer and anti-inflammatory effects through the modulation of several signaling cascades.

Amentoflavone_Signaling Amentoflavone Amentoflavone ERK ERK Amentoflavone->ERK Inhibits NFkB NF-κB Amentoflavone->NFkB Inhibits PI3K PI3K Amentoflavone->PI3K Inhibits Apoptosis Apoptosis Amentoflavone->Apoptosis Induces Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation Akt Akt PI3K->Akt Akt->Cell_Proliferation

Amentoflavone's modulation of key signaling pathways.

Amentoflavone has been shown to inhibit the extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF-κB) signaling pathways.[2][3] By inhibiting these pathways, amentoflavone can suppress inflammation and reduce cancer cell proliferation. Additionally, amentoflavone can inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is a critical regulator of cell survival and growth.[2][3]

Hinokiflavone Signaling Pathway

Hinokiflavone, another prominent biflavonoid in Podocarpus, also exhibits anticancer properties by interfering with specific signaling pathways.

Hinokiflavone_Signaling Hinokiflavone Hinokiflavone ERK12 ERK1/2 Hinokiflavone->ERK12 Inhibits p38 p38 Hinokiflavone->p38 Inhibits Cell_Invasion Cell Invasion & Metastasis Hinokiflavone->Cell_Invasion Inhibits NFkB NF-κB ERK12->NFkB p38->NFkB MMP MMP-2 & MMP-9 Expression NFkB->MMP MMP->Cell_Invasion Promotes

Hinokiflavone's impact on cell invasion and metastasis pathways.

The anticancer effects of hinokiflavone are linked to its ability to interfere with the ERK1/2, p38, and NF-κB signaling pathways. This interference leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes involved in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis.

Conclusion and Future Directions

The study of biflavonoids in Podocarpus species offers a rich and multifaceted field of research with significant implications for both plant systematics and pharmacology. The distinct biflavonoid profiles of different species underscore their value as chemotaxonomic markers, providing a chemical fingerprint that can aid in species identification and phylogenetic analysis.

From a drug development perspective, the diverse biological activities of Podocarpus biflavonoids, particularly their anticancer and anti-inflammatory properties, highlight their potential as lead compounds for novel therapeutics. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for their further investigation and development.

Future research should focus on a more comprehensive quantitative analysis of biflavonoid content across a wider range of Podocarpus species to build a more robust chemosystematic database. Furthermore, in-depth mechanistic studies are needed to fully understand the therapeutic potential of these fascinating natural products and to explore their structure-activity relationships, which could guide the synthesis of even more potent and selective drug candidates. The integration of chemosystematics, phytochemistry, and pharmacology will be crucial in unlocking the full potential of Podocarpus biflavonoids.

References

A Technical Guide to the Biosynthesis of Podocarpusflavone A in Podocarpaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpusflavone A, a methylated biflavonoid found in species of the Podocarpaceae family, exhibits a range of promising pharmacological activities. As a derivative of amentoflavone (B1664850), its biosynthesis involves the convergence of the general phenylpropanoid pathway, flavone (B191248) synthesis, and subsequent specialized biflavonoid modification steps. While the complete enzymatic machinery in Podocarpaceae has not been fully elucidated, a robust hypothetical pathway can be constructed based on well-characterized flavonoid biosynthesis and homologous pathways identified in other gymnosperms. This guide provides an in-depth overview of the proposed biosynthetic pathway, summarizes available quantitative data, details relevant experimental protocols, and outlines future research directions necessary for pathway validation and bioengineering applications.

Introduction

The Podocarpaceae family, a group of conifers predominantly found in the Southern Hemisphere, is a rich source of bioactive secondary metabolites, including a diverse array of flavonoids. Among these, podocarpusflavone A has garnered significant interest. Structurally, it is 4'''-O-methylamentoflavone, a biflavonoid dimer formed from two apigenin (B1666066) monomers linked by a C-C bond, followed by a specific methylation event[1][2].

The biosynthesis of such complex molecules is a multi-stage process. It begins with the ubiquitous phenylpropanoid pathway, which supplies the foundational precursors for all flavonoids. These precursors are then channeled into the flavone synthesis pathway to produce the monomeric unit, apigenin. The final, and most specialized, steps involve the oxidative coupling of two apigenin molecules to form the amentoflavone backbone, and a subsequent regioselective methylation to yield podocarpusflavone A.

Research into the precise enzymes governing biflavonoid synthesis is limited[3]. However, recent studies in Ginkgo biloba have identified a specific cytochrome P450 monooxygenase and several O-methyltransferases responsible for the formation of podocarpusflavone A, providing a strong predictive model for the homologous pathway in Podocarpaceae[4]. This document synthesizes the current knowledge to present a comprehensive technical overview of this pathway.

The Proposed Biosynthetic Pathway

The formation of podocarpusflavone A can be dissected into three major stages:

  • Stage 1: Phenylpropanoid Pathway & Chalcone (B49325) Synthesis: The conversion of L-phenylalanine to 4-coumaroyl-CoA and its subsequent condensation with malonyl-CoA to form the chalcone scaffold.

  • Stage 2: Flavone Synthesis: The cyclization and oxidation of the chalcone intermediate to produce the flavone monomer, apigenin.

  • Stage 3: Biflavonoid Formation and Modification: The hypothesized oxidative dimerization of apigenin to amentoflavone and the final methylation step to produce podocarpusflavone A.

Stage 1 & 2: Biosynthesis of the Apigenin Monomer

This portion of the pathway is well-established in plants. It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone (B1672756) naringenin (B18129), which is then converted to the flavone apigenin.

The key enzymes involved are:

  • PAL (Phenylalanine Ammonia-Lyase): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • C4H (Cinnamate 4-Hydroxylase): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4CL (4-Coumarate:CoA Ligase): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

  • CHS (Chalcone Synthase): Catalyzes the key condensation reaction of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • CHI (Chalcone Isomerase): Mediates the stereospecific intramolecular cyclization of naringenin chalcone to (2S)-naringenin.

  • FNS (Flavone Synthase): A key enzyme that introduces a double bond into the C-ring of naringenin to form apigenin. Plants utilize two types of FNS; FNS II, a cytochrome P450-dependent monooxygenase (from the CYP93B subfamily), is common in many species[5][6].

Apigenin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Flavone Synthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS II

Caption: General biosynthetic pathway from L-Phenylalanine to the flavone monomer Apigenin.
Stage 3: Biflavonoid Formation (Hypothesized Pathway)

The final two steps convert the apigenin monomer into podocarpusflavone A. While not yet confirmed in Podocarpaceae, strong evidence from other gymnosperms suggests the involvement of specific cytochrome P450 and O-methyltransferase enzymes[4].

Step 3a: Oxidative Coupling of Apigenin to Amentoflavone

This critical step involves the formation of a C-C bond between the C3' position of one apigenin molecule and the C8 position of a second apigenin molecule. This type of regioselective phenolic oxidative coupling is characteristic of certain cytochrome P450 enzymes, which can catalyze C-C bond formation through radical coupling mechanisms[7]. In Ginkgo biloba, the enzyme CYP90J6 has been identified as an "amentoflavone synthase" that dimerizes apigenin to produce amentoflavone[4]. It is highly probable that a homologous CYP enzyme performs this function in Podocarpus species.

Step 3b: Methylation of Amentoflavone to Podocarpusflavone A

The final reaction is the regioselective methylation of the hydroxyl group at the 4''' position of amentoflavone. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. In Ginkgo biloba, two OMTs, GbOMT4 and GbOMT5 , were shown to catalyze this specific transformation[4]. Plant OMTs are known for their specificity, and a homologous enzyme is hypothesized to be responsible for this final step in Podocarpaceae[8][9][10].

Podocarpusflavone_A_Formation cluster_coupling Oxidative Coupling (Hypothesized) cluster_methylation Methylation (Hypothesized) Apigenin_1 Apigenin Amentoflavone Amentoflavone Apigenin_1->Amentoflavone CYP450 (Amentoflavone Synthase) Apigenin_2 Apigenin Apigenin_2->Amentoflavone Podocarpusflavone_A Podocarpusflavone A Amentoflavone->Podocarpusflavone_A OMT (Amentoflavone 4'''-O-methyltransferase) SAH SAH Podocarpusflavone_A->SAH SAM SAM SAM->Amentoflavone

Caption: Hypothesized final steps in the biosynthesis of Podocarpusflavone A from Apigenin.

Quantitative Data

Direct enzyme kinetic data (e.g., Km, kcat) for the specific enzymes in the podocarpusflavone A pathway from Podocarpaceae species are not currently available in the literature. However, several studies have quantified the concentration of podocarpusflavone A and its precursor, amentoflavone, in plant tissues.

CompoundPlant SourceTissueMethodConcentration / YieldReference
Podocarpusflavone A Podocarpus macrophyllusTwigs and LeavesHPLCData reported but specific yield not isolated in abstract.[11]
Podocarpusflavone A Kielmeyera membranaceaDichloromethane fractionColumn Chromatography101.9 mg isolated from 1888 mg of fraction.[12]
Amentoflavone Podocarpus macrophyllusTwigs and LeavesDPPH Assay (Antioxidant)IC50 = 0.92 µM[11]
Amentoflavone Podocarpus macrophyllusTwigs and LeavesABTS Assay (Antioxidant)IC50 = 30.8 µM[11]

Experimental Protocols

The following protocols are provided as a guide for researchers aiming to investigate the podocarpusflavone A pathway. Protocols 4.2 and 4.3 are hypothetical, based on standard enzyme assay methodologies, as specific protocols for these enzymes from Podocarpus have not been published.

Protocol: Extraction and Quantification of Flavonoids from Podocarpus spp.

This protocol describes a general method for extracting and quantifying podocarpusflavone A and related flavonoids from plant material.

Extraction_Workflow start 1. Sample Preparation (Dry & Grind Podocarpus tissue) step2 2. Maceration Extraction (Methanol or Ethanol (B145695), RT, 24-48h) start->step2 step3 3. Filtration & Concentration (Filter, then Rotary Evaporation) step2->step3 step4 4. Liquid-Liquid Partitioning (e.g., against Ethyl Acetate) step3->step4 step5 5. Fraction Purification (Column Chromatography, e.g., Sephadex LH-20) step4->step5 step6 6. Quantification & Identification (UPLC-MS/MS, NMR) step5->step6 end Isolated Podocarpusflavone A & Quantitative Data step6->end

Caption: General workflow for flavonoid extraction and analysis from plant tissue.

Methodology:

  • Sample Preparation: Collect fresh plant material (e.g., leaves, twigs) from the desired Podocarpus species. Dry the material at 40-50°C for 48 hours or until constant weight. Grind the dried tissue into a fine powder using a mill.

  • Extraction: Macerate the powdered plant material (e.g., 100 g) in a suitable solvent such as 80% methanol (B129727) or ethanol (1 L) at room temperature with occasional agitation for 24-48 hours.

  • Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate in vacuo using a rotary evaporator at <45°C to yield a crude aqueous extract.

  • Fractionation: Perform liquid-liquid partitioning of the aqueous extract against a series of solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297). Biflavonoids like podocarpusflavone A are typically enriched in the ethyl acetate fraction[11].

  • Purification: Concentrate the bioactive fraction (e.g., ethyl acetate) and subject it to column chromatography for purification. A Sephadex LH-20 column eluted with methanol is effective for separating flavonoids[12]. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Analysis and Quantification: Analyze the purified fractions using UPLC-MS/MS for identification and quantification[12]. The structure of the isolated compound should be confirmed using 1D and 2D NMR spectroscopy and comparison with literature data[11][12]. A standard curve with a pure podocarpusflavone A reference is required for accurate quantification.

Protocol: In Vitro Assay for Amentoflavone Synthase (CYP450) Activity (Hypothetical)

This protocol outlines a method to test for the hypothesized cytochrome P450-dependent dimerization of apigenin.

Methodology:

  • Microsome Isolation: Homogenize young, metabolically active Podocarpus tissue (e.g., young leaves) in a cold extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing sucrose, EDTA, DTT, and PVPP). Perform differential centrifugation to pellet the microsomal fraction (endoplasmic reticulum), which is enriched in CYP450 enzymes[13]. Resuspend the microsomal pellet in a storage buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume e.g., 200 µL) containing:

    • Resuspended microsomes (providing the enzyme source).

    • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). NADPH is essential for CYP450 activity.

    • Apigenin (substrate), dissolved in DMSO.

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Reaction: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding the substrate (apigenin). Incubate for 1-2 hours at 30°C.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold ethyl acetate containing an internal standard. Vortex vigorously and centrifuge to separate the layers.

  • Analysis: Analyze the ethyl acetate layer by UPLC-MS/MS to detect the formation of amentoflavone (m/z 538.46)[14]. A control reaction without NADPH or with heat-denatured microsomes should be run in parallel to confirm enzyme-dependent activity.

Protocol: In Vitro Assay for Amentoflavone O-methyltransferase (OMT) Activity (Hypothetical)

This protocol describes a method to test for the hypothesized SAM-dependent methylation of amentoflavone.

OMT_Assay_Workflow start 1. Prepare Crude Protein Extract from Podocarpus tissue step2 2. Set up Reaction Mixture: - Protein Extract - Amentoflavone (Substrate) - SAM (Methyl Donor) - Buffer start->step2 step3 3. Incubate (e.g., 37°C for 1-2 hours) step2->step3 step4 4. Terminate Reaction & Extract (Add Methanol/Ethyl Acetate) step3->step4 step5 5. Analyze Products (HPLC or UPLC-MS/MS) step4->step5 end Detection of Podocarpusflavone A (m/z 552.5) step5->end

Caption: Workflow for an in vitro O-methyltransferase (OMT) enzyme assay.

Methodology:

  • Protein Extraction: Prepare a crude protein extract from Podocarpus tissue by homogenizing in a suitable buffer (e.g., Tris-HCl with DTT and protease inhibitors). Centrifuge to remove cell debris and use the supernatant as the enzyme source. For more specific results, the OMT can be heterologously expressed and purified[8].

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume e.g., 100 µL) containing[8][15]:

    • Crude protein extract or purified recombinant enzyme.

    • Amentoflavone (substrate), dissolved in DMSO.

    • S-adenosyl-L-methionine (SAM) as the methyl donor.

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Enzyme Reaction: Incubate the mixture at 37°C for 1-2 hours.

  • Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of methanol. Centrifuge to pellet precipitated protein.

  • Analysis: Analyze the supernatant using HPLC or UPLC-MS/MS. Monitor for the disappearance of the amentoflavone substrate and the appearance of the podocarpusflavone A product (m/z 552.5)[2][12]. A control reaction without SAM should show no product formation.

Conclusion and Future Directions

The biosynthesis of podocarpusflavone A in Podocarpaceae is proposed as a sophisticated extension of the core flavonoid pathway, culminating in two key enzymatic steps: a cytochrome P450-mediated oxidative coupling of apigenin to form amentoflavone, followed by a highly specific O-methylation to yield the final product. While this pathway is strongly supported by functional genomics in other gymnosperms, its direct validation in the Podocarpaceae family remains a critical area for future research.

Key research objectives should include:

  • Enzyme Discovery: Utilizing transcriptomic data from Podocarpus species to identify candidate genes for amentoflavone synthase (CYP450) and amentoflavone 4'''-O-methyltransferase (OMT).

  • Functional Characterization: Cloning and heterologous expression of candidate genes, followed by in vitro enzyme assays (as outlined above) to confirm their catalytic activity and substrate specificity.

  • Metabolic Engineering: Once validated, these enzymes could be integrated into microbial chassis (e.g., E. coli, S. cerevisiae) to establish a platform for the sustainable, heterologous production of podocarpusflavone A and other valuable biflavonoids.

Elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also provide essential tools for the biotechnological production of pharmacologically important compounds for drug development.

References

An In-depth Technical Guide to Podocarpus Flavanone Derivatives: Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Podocarpus, a member of the Podocarpaceae family, is a rich source of diverse and biologically active secondary metabolites. Among these, flavanone (B1672756) derivatives, particularly a unique class of C-C linked biflavonoids, have garnered significant attention for their potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, detailed experimental protocols for their isolation and characterization, and an exploration of their known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Occurrence of Flavanone Derivatives in Podocarpus

Flavanone derivatives are widespread within the Podocarpus genus, with biflavonoids being a characteristic chemical feature. These compounds are typically found in the leaves and twigs of various Podocarpus species. The specific flavanone profile and concentration can vary between species and even depend on geographical location and environmental factors.

Several key flavanone derivatives have been isolated and identified from various Podocarpus species. Notably, biflavonoids such as amentoflavone (B1664850), podocarpusflavone A, isoginkgetin, and their methylated derivatives are frequently reported.

Table 1: Quantitative Analysis of Total Flavonoid Content in a Methanolic Extract of Various Podocarpus Species

Podocarpus SpeciesTotal Flavonoid Content (mg/g of dry weight)
P. neriifolius23.5[1]
P. elongatusNot explicitly quantified in the provided search results
P. macrophyllus3.98[1]
P. gracilior3.13[1]

Table 2: Isolated Flavanone Derivatives from Various Podocarpus Species

Podocarpus SpeciesIsolated Flavanone DerivativesPlant Part
Podocarpus henkelii7,4',7'',4'''-Tetramethoxy amentoflavone, Isoginkgetin, Podocarpusflavone ALeaves
Podocarpus nakaiiAmentoflavone, Podocarpusflavone A, II-4″,I-7-dimethoxyamentoflavone, Heveaflavone (B112779)Twigs
Podocarpus macrophyllusPodocarflavone A (an 8-aryl flavone) and 15 other known flavonoidsTwigs and Leaves[2]
Podocarpus taxifoliaPodocarpus flavanoneNot specified[3]
Podocarpus nagiAmentoflavoneLeaves

Experimental Protocols

General Experimental Workflow for Isolation and Characterization

The isolation and characterization of flavanone derivatives from Podocarpus species typically follow a multi-step process, as outlined in the workflow diagram below. This process begins with the extraction of plant material, followed by fractionation and purification using various chromatographic techniques, and finally, structure elucidation using spectroscopic methods.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization plant_material Dried & Powdered Plant Material (e.g., Podocarpus nakaii twigs) extraction Maceration with 95% Ethanol (B145695) plant_material->extraction crude_extract Crude Ethanol Extract partition Solvent-Solvent Partitioning (n-hexane/H2O, then EtOAc) crude_extract->partition EtOAc_fraction Ethyl Acetate (B1210297) Fraction partition->EtOAc_fraction silica_gel Silica (B1680970) Gel Column Chromatography (Gradient elution, e.g., CH2Cl2/MeOH) EtOAc_fraction->silica_gel fractions Fractions (e.g., E1-E9) silica_gel->fractions hplc RP-HPLC (e.g., MeOH/H2O) fractions->hplc isolated_compounds Isolated Flavanone Derivatives hplc->isolated_compounds spectroscopy Spectroscopic Analysis (1D & 2D NMR, Mass Spectrometry) isolated_compounds->spectroscopy structure Structure Elucidation spectroscopy->structure

Figure 1. General workflow for the isolation and characterization of flavanone derivatives.
Detailed Protocol for the Isolation of Biflavonoids from Podocarpus nakaii

This protocol is adapted from a study on the isolation of cytotoxic biflavonoids from the twigs of P. nakaii.

2.2.1. Plant Material and Extraction:

  • Dried twigs of P. nakaii (7.2 kg) are extracted three times with 40 L of 95% ethanol at 45°C.

  • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.2.2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned with n-hexane (1:1, v/v).

  • The aqueous layer is subsequently partitioned with ethyl acetate (EtOAc).

  • The EtOAc-soluble layer is concentrated to yield the EtOAc fraction (108.5 g).

2.2.3. Column Chromatography:

  • The EtOAc fraction is subjected to column chromatography on a silica gel column.

  • A gradient elution is performed using a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH), starting from a ratio of 15:1 and gradually increasing the polarity to 1:1.

  • This process yields several fractions (e.g., Fr. E1-E9).

2.2.4. Further Purification:

  • Heveaflavone and II-4″,I-7-dimethylamentoflavone: Fraction E3 (770 mg) is further purified by repeated silica gel column chromatography with a CH2Cl2/MeOH (2:1) eluent to afford heveaflavone (5.0 mg) and II-4″,I-7-dimethylamentoflavone (213 mg).

  • Podocarpusflavone A: Crystallization of fraction E5 yields podocarpusflavone A (126 mg).

  • Amentoflavone: Fraction E7 is chromatographed on a silica gel column with a CH2Cl2/MeOH gradient. The resulting fraction E7B is then subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) with a methanol/water (55:40) mobile phase to yield amentoflavone (8.2 mg).

Characterization Techniques

The structures of the isolated flavanone derivatives are elucidated using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the placement of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

Biological Activity and Signaling Pathways

Flavanone derivatives from Podocarpus, particularly biflavonoids, have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.

Cytotoxicity and Anticancer Activity

Several biflavonoids isolated from Podocarpus species have shown significant cytotoxic activity against various cancer cell lines. For instance, podocarpusflavone A and II-4″,I-7-dimethoxyamentoflavone from P. nakaii exhibited inhibitory effects on oral epidermoid carcinoma (KB), breast carcinoma (MCF-7), colon adenocarcinoma (DLD), and laryngeal carcinoma (HEp-2) cell lines. These compounds were found to induce apoptosis in MCF-7 cells, primarily through sub-G1/S phase arrest. Furthermore, they have been shown to possess moderate DNA topoisomerase I inhibitory activity.

Antimicrobial Activity

Biflavonoids from Podocarpus henkelii, including 7,4',7'',4'''-tetramethoxy amentoflavone, isoginkgetin, and podocarpusflavone A, have been evaluated for their antibacterial and antifungal activities. Isoginkgetin, in particular, displayed a broad spectrum of activity against several bacterial and fungal pathogens.

Signaling Pathway Modulation

Natural biflavonoids, including those found in Podocarpus, are known to exert their therapeutic benefits by modulating various cellular signaling pathways. One of the key pathways affected is the PI3K-AKT pathway, which plays a crucial role in cell metabolism, growth, and survival.

G cluster_pathway PI3K-AKT Signaling Pathway Biflavonoids Podocarpus Biflavonoids (e.g., Amentoflavone) PI3K PI3K Biflavonoids->PI3K Inhibition AKT AKT PI3K->AKT CellGrowth Cell Growth AKT->CellGrowth CellSurvival Cell Survival AKT->CellSurvival Metabolism Metabolism AKT->Metabolism

Figure 2. Inhibition of the PI3K-AKT signaling pathway by Podocarpus biflavonoids.

By inhibiting the PI3K-AKT pathway, Podocarpus biflavonoids can disrupt the signaling cascades that promote the growth and survival of cancer cells, contributing to their observed cytotoxic and apoptotic effects.

Conclusion

The flavanone derivatives found in Podocarpus species represent a promising class of natural products with significant potential for drug development. Their unique structural features, particularly the biflavonoid skeleton, are associated with a range of interesting biological activities. This guide has provided a detailed overview of their natural occurrence, comprehensive protocols for their isolation and characterization, and insights into their mechanisms of action. Further research into these compounds is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates for the treatment of various diseases, including cancer.

References

Spectroscopic Data for the Structural Elucidation of Podocarpusflavone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of podocarpusflavone A, a biflavonoid with significant biological activities. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes a key workflow for its isolation and characterization.

Spectroscopic Data of Podocarpusflavone A

The structural identity of podocarpusflavone A is unequivocally confirmed through the combined use of ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide a detailed fingerprint of the molecule's atomic connectivity and overall structure.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of podocarpusflavone A, recorded in pyridine-d₅, reveal the characteristic signals of a C-C linked biflavonoid structure. The data presented below is derived from the analysis of podocarpusflavone A isolated from Podocarpus nakaii[1].

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Podocarpusflavone A (Pyridine-d₅) [1]

PositionδC (ppm)δH (ppm, J in Hz)
Flavone I
2164.0
3103.16.85 (s)
4182.4
5162.2
699.46.42 (d, 2.0)
7164.9
8105.56.81 (d, 2.0)
9158.2
10104.9
1'128.9
2'129.17.55 (d, 8.8)
3'115.06.88 (d, 8.8)
4'161.8
5'115.06.88 (d, 8.8)
6'129.17.55 (d, 8.8)
Flavone II
2"164.0
3"103.16.85 (s)
4"182.4
5"162.2
6"99.46.42 (d, 2.0)
7"164.9
8"121.9
9"155.8
10"104.9
1'"122.9
2'"132.88.21 (d, 2.2)
3'"114.7
4'"161.0
5'"116.37.11 (d, 8.6)
6'"129.17.96 (dd, 8.6, 2.2)
OMe55.23.59 (s)
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of podocarpusflavone A.

  • Molecular Formula: C₃₁H₂₀O₁₀

  • Molecular Weight: 552.49 g/mol

  • High-Resolution MS (ESI+): A protonated molecule is observed at m/z 553.11293 ([M+H]⁺).

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and spectroscopic analysis of podocarpusflavone A, based on common practices for flavonoid characterization.

Isolation of Podocarpusflavone A

A typical workflow for the isolation of podocarpusflavone A from a plant source, such as the twigs of P. nakaii, is outlined below.

G Workflow for Isolation of Podocarpusflavone A A Plant Material (e.g., Twigs of P. nakaii) B Extraction with EtOH A->B C Crude EtOH Extract B->C D Partitioning (e.g., with Ethyl Acetate) C->D E Bioactive Fraction (EtOAc) D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and TLC Analysis F->G H Further Purification (e.g., Sephadex LH-20, Prep. HPLC) G->H I Isolated Podocarpusflavone A H->I

Isolation Workflow
  • Extraction: Dried and powdered plant material is extracted with ethanol (B145695) (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. Bioactivity-guided fractionation often points to the EtOAc fraction for containing biflavonoids.

  • Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure podocarpusflavone A.

NMR Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of purified podocarpusflavone A is dissolved in 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy: Standard pulse sequences are used to acquire the proton spectrum.

  • ¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.

  • 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed. These experiments reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.

Mass Spectrometric Analysis
  • Sample Preparation: A dilute solution of podocarpusflavone A is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The high resolution and accuracy of the instrument allow for the determination of the elemental composition of the parent ion.

  • Tandem MS (MS/MS): To gain further structural information, the parent ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides insights into the connectivity of the molecule.

Biological Activity Context: Topoisomerase I Inhibition

Podocarpusflavone A has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines. One of its mechanisms of action is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription[1]. The logical relationship of this inhibitory action is depicted below.

Podocarpusflavone A as a Topoisomerase I Inhibitor A Podocarpusflavone A B DNA Topoisomerase I A->B Inhibits C Relaxation of DNA Supercoils B->C Mediates D Inhibition of DNA Replication and Transcription in Cancer Cells C->D Prevents E Induction of Apoptosis D->E F Cytotoxic Effect E->F

Topoisomerase I Inhibition

This guide provides foundational spectroscopic data and standardized protocols that are crucial for the accurate identification and further investigation of podocarpusflavone A in research and drug development settings.

References

Unlocking Nature's Arsenal: A Technical Guide to the Biological Activity Screening of Podocarpus Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Podocarpus, a member of the Podocarpaceae family, encompasses a diverse range of evergreen trees and shrubs.[1] Traditionally, various species of Podocarpus have been utilized in folk medicine to treat a variety of ailments, including fevers, asthma, coughs, and inflammatory conditions.[2][3][4] Modern scientific inquiry has begun to validate these traditional uses, revealing a wealth of bioactive secondary metabolites within these plants, such as terpenoids, flavonoids, and phenolic compounds.[1][4] This technical guide provides an in-depth overview of the screening of Podocarpus plant extracts for various biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to aid researchers in the exploration of this promising genus for novel therapeutic agents.

Core Biological Activities and Phytochemical Composition

Extracts from various Podocarpus species have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][4] The primary bioactive constituents responsible for these activities are secondary metabolites.[1] Quantitative analysis of several Podocarpus species has revealed significant amounts of total terpenoids, flavonoids, and phenolic compounds. For instance, P. neriifolius has been shown to contain high concentrations of these compounds.[1]

Table 1: Total Bioactive Compounds in Podocarpus Species

SpeciesTotal Terpenoids (mg/g)Total Flavonoids (mg/g)Total Phenolic Compounds (mg/g)
P. neriifolius4.5323.5274.3
P. elongatus4.19--
P. macrophyllus3.98--
P. gracilior3.13--
Data sourced from Al-sayed et al. (2022)[1]

Anticancer Activity

Certain Podocarpus species have been identified as sources of potent anticancer compounds. One of the most notable is Taxol, a diterpenoid with significant antitumor activity, which has been isolated from P. gracilior.[1] The cytotoxic effects of extracts and isolated compounds have been evaluated against various cancer cell lines.

Table 2: Anticancer Activity of Podocarpus Extracts and Compounds
Species / CompoundCancer Cell LineActivity Metric (IC50)
P. elongatus (Taxol)HCT-116 (Colon)30.2 µg/mL
P. elongatus (Taxol)HepG-2 (Liver)53.7 µg/mL
P. elongatus (Taxol)MCF-7 (Breast)71.8 µg/mL
Data sourced from Al-sayed et al. (2022)[1]

Antimicrobial Activity

The antimicrobial properties of Podocarpus extracts have been investigated against a range of pathogenic bacteria and fungi. These studies demonstrate the potential of these plants to yield novel antibiotics.

Table 3: Antimicrobial Activity of Podocarpus Species
SpeciesMicroorganismActivity Metric (MIC)
Podocarpus spp.Gram-positive bacteria98 µg/mL
Podocarpus spp.Klebsiella pneumoniae0.33 mg/mL
Podocarpus spp.Fungi30 µg/mL
P. latifolius (Methanolic extract)Klebsiella pneumoniae343 µg/mL
P. latifolius (Aqueous extract)Klebsiella pneumoniae557 µg/mL
P. latifolius (Methanolic extract)Proteus mirabilis580 µg/mL
P. latifolius (Aqueous extract)Proteus mirabilis634 µg/mL
Data sourced from Abdillahi et al. (2008) and Mpala et al. (2024)[5]

Antioxidant Activity

The antioxidant potential of Podocarpus extracts has been evaluated using various assays, which measure the capacity of the extracts to scavenge free radicals and reduce oxidative stress.

Table 4: Antioxidant Activity of Podocarpus Species
SpeciesAssayActivity Metric (EC50 / % Inhibition)
P. latifolius (Stem)DPPH0.84 µg/mL (EC50)
P. elongatus (Stem)β-carotene-linoleic acid99.44% inhibition
P. falcatus (Leaf)β-carotene-linoleic acid96.12% inhibition
P. latifolius (Leaf)β-carotene-linoleic acid96.39% inhibition
P. graciliorDPPH20.7 µg/mL (IC50)
P. macrophyllusDPPH12.7 µg/mL (IC50)
P. neriifoliusDPPH10.2 µg/mL (IC50)
P. elongatusDPPH7.9 µg/mL (IC50)
Data sourced from Abdillahi et al. (2011) and Al-sayed et al. (2022)[1][3]

Anti-inflammatory Activity

Podocarpus extracts and their isolated compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways.

Table 5: Anti-inflammatory Activity of Podocarpus Extracts and Compounds
Species / CompoundAssay / TargetActivity Metric (IC50 / EC50)
P. elongatus (Stem)COX-15.02 µg/mL (EC50)
P. latifolius (Leaf)COX-25.13 µg/mL (EC50)
Nagilactone B 1-O-β-D-glucoside (P. nagi)NO Production (RAW264.7 cells)0.18 µM (IC50)
Nagilactone N3 3-O-β-D-glucoside (P. nagi)NO Production (RAW264.7 cells)0.53 µM (IC50)
Data sourced from Abdillahi et al. (2011) and Fan et al. (2018)[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

Phytochemical Screening

Objective: To qualitatively identify the presence of major classes of secondary metabolites.

Materials:

  • Dried and powdered plant material

  • Solvents (e.g., methanol (B129727), ethanol, acetone, hexane)

  • Standard chemical reagents for each class of compound (e.g., Wagner's reagent for alkaloids, ferric chloride for phenols).

Procedure:

  • Extraction: Macerate the powdered plant material in the chosen solvent for a specified period (e.g., 24-72 hours) with periodic shaking.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator.

  • Qualitative Tests: Perform specific colorimetric or precipitation reactions for different classes of phytochemicals. For example:

    • Alkaloids (Wagner's Test): Acidify the extract with hydrochloric acid and add Wagner's reagent. A reddish-brown precipitate indicates the presence of alkaloids.

    • Phenolic Compounds (Ferric Chloride Test): To the extract, add a few drops of ferric chloride solution. The formation of a bluish-black color indicates the presence of phenols.

    • Flavonoids (Shinoda Test): To the extract, add magnesium turnings and concentrated hydrochloric acid. The appearance of a pink or magenta color indicates the presence of flavonoids.

    • Terpenoids (Salkowski Test): Mix the extract with chloroform (B151607) and add concentrated sulfuric acid. A reddish-brown coloration at the interface indicates the presence of terpenoids.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of plant extracts on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Podocarpus extract or isolated compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the plant extract or compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a plant extract against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Podocarpus extract

  • Positive control antibiotic/antifungal

  • Resazurin or other viability indicators (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a serial two-fold dilution of the plant extract in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with microorganism and a known antibiotic/antifungal), a negative control (broth with microorganism only), and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the extract that visibly inhibits the growth of the microorganism. This can be observed visually or by using a viability indicator.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of a plant extract.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Podocarpus extract

  • Positive control (e.g., ascorbic acid, BHT)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of the plant extract in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the extract.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • EC50 Determination: The EC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined graphically.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of a plant extract to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 24-well or 96-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Podocarpus extract or compound

  • Griess reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in plates and allow them to adhere.

  • Pre-treatment: Treat the cells with different concentrations of the plant extract for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of nitric oxide and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Compare the nitrite concentrations in the treated wells to the LPS-stimulated control wells to determine the percentage of NO inhibition. The IC50 value is then calculated.

Visualizing the Science: Workflows and Pathways

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate key aspects of screening Podocarpus extracts.

Experimental Workflow for Bioactivity Screening

G cluster_0 Preparation cluster_1 Screening cluster_2 Biological Assays cluster_3 Analysis p1 Plant Material Collection (e.g., Podocarpus leaves, stems) p2 Drying and Grinding p1->p2 p3 Solvent Extraction (e.g., Maceration with Methanol) p2->p3 p4 Filtration and Concentration (Rotary Evaporation) p3->p4 s1 Phytochemical Screening (Qualitative Tests) p4->s1 s2 Biological Activity Assays p4->s2 b1 Anticancer (MTT Assay) s2->b1 b2 Antimicrobial (Broth Microdilution) s2->b2 b3 Antioxidant (DPPH Assay) s2->b3 b4 Anti-inflammatory (NO Inhibition Assay) s2->b4 a1 Data Collection (e.g., Absorbance, MIC) b1->a1 b2->a1 b3->a1 b4->a1 a2 Calculation of Activity Metrics (IC50, EC50) a1->a2 a3 Identification of Bioactive Compounds/Fractions a2->a3

Caption: Workflow for the preparation and screening of Podocarpus extracts.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Certain compounds isolated from Podocarpus, such as specific podolactones, have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds myD88 MyD88 tlr4->myD88 Activates irak IRAKs myD88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates podocarpus Podocarpus Bioactives podocarpus->ikk Inhibits dna DNA nfkb_nuc->dna Binds to inos iNOS Gene dna->inos Promotes Transcription no Nitric Oxide (NO) (Pro-inflammatory) inos->no Leads to Production

References

Unveiling Nature's Complexity: A Technical Guide to the Discovery and Isolation of Novel Biflavonoids from Podocarpus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and isolation of novel biflavonoids from the Podocarpus genus. This document outlines detailed experimental protocols, presents comprehensive quantitative data, and visualizes complex biological pathways to facilitate further research and development in this promising area of natural product chemistry.

Introduction

The genus Podocarpus has long been a subject of phytochemical investigation due to its rich diversity of secondary metabolites, including a notable class of compounds known as biflavonoids. These dimeric flavonoids exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. This guide focuses on the systematic approach to isolating and characterizing novel biflavonoids from Podocarpus, with a particular emphasis on the methodologies employed for extraction, purification, and structural elucidation.

Experimental Protocols

A successful isolation campaign for novel biflavonoids from Podocarpus necessitates a meticulous and systematic approach. The following protocols are based on established methodologies and can be adapted for various Podocarpus species.

Plant Material Collection and Preparation
  • Collection: The twigs and leaves of the selected Podocarpus species are collected. For example, in the study of Podocarpus nakaii, the plant material was collected from the midland mountains of Taiwan.[1]

  • Identification: The plant material should be identified by a qualified botanist, and a voucher specimen deposited in a recognized herbarium for future reference.

  • Preparation: The collected plant material is air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Biflavonoid Mixture
  • Solvent Extraction: The powdered plant material (e.g., 7.2 kg of dried twigs of P. nakaii) is extracted exhaustively with a suitable organic solvent. 95% ethanol (B145695) is a common choice, and the extraction is typically performed at a slightly elevated temperature (e.g., 45°C) for a prolonged period, often repeated multiple times (e.g., three times with 40 L of solvent each time) to ensure complete extraction of the target compounds.[1]

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation of Biflavonoids

This multi-step process aims to separate the complex crude extract into simpler fractions and ultimately isolate pure biflavonoids.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. A common sequence is n-hexane followed by ethyl acetate (B1210297) (EtOAc).

    • The aqueous suspension is first partitioned against n-hexane (in a 1:1 ratio) to remove non-polar constituents like fats and waxes.[1]

    • The remaining aqueous layer is then partitioned against ethyl acetate. The EtOAc-soluble layer, which is typically enriched with flavonoids and other moderately polar compounds, is collected.[1]

    • The EtOAc fraction is concentrated under vacuum. This fraction is often the most promising for containing bioactive biflavonoids.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the initial separation of the EtOAc fraction.

    • Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A typical gradient involves a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), starting from a high CH₂Cl₂ to MeOH ratio (e.g., 15:1) and progressing to a lower ratio (e.g., 1:1).[1]

    • Fraction Collection: The eluate is collected in numerous small fractions. These fractions are monitored by Thin Layer Chromatography (TLC) to identify those with similar chemical profiles, which are then combined.

  • Purification of Individual Biflavonoids:

    • The combined fractions from the initial column chromatography are subjected to further purification steps. This may involve repeated column chromatography on silica gel with different solvent systems (e.g., CH₂Cl₂/MeOH in a 2:1 ratio).[1]

    • For final purification, techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., RP-HPLC with a MeOH/H₂O gradient) can be employed to isolate pure compounds.[1]

    • In some cases, crystallization from a suitable solvent can yield pure biflavonoids directly from the enriched fractions.[1]

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and molecular formula of the isolated biflavonoids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for unambiguous structure determination. This includes:

    • ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HMQC), and long-range correlations between protons and carbons (HMBC), which are essential for piecing together the final structure.[1]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present (e.g., hydroxyls, carbonyls) and the chromophoric system of the biflavonoids, respectively.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data for four [3′→8″]-biflavonoids isolated from Podocarpus nakaii.

Table 1: Cytotoxicity of Biflavonoids from Podocarpus nakaii
CompoundED₅₀ (µg/mL)
KB MCF-7 DLD HEp-2
Amentoflavone (AF)>40>40>40>40
Podocarpusflavone-A (PF)10.3216.2412.5515.89
II-4″,I-7-dimethoxyamentoflavone (DAF)4.5615.176.8910.21
Heveaflavone (HF)>40>40>40>40

Data sourced from Lin et al., 2012.[1]

Table 2: Spectroscopic Data for Isolated Biflavonoids
CompoundMolecular FormulaESI-MS (m/z)¹H NMR (Pyridine-d₅, 400 MHz) δ in ppm
Amentoflavone (AF) C₃₀H₁₈O₁₀537.13 [M-H]⁻8.55 (dd, J=2.4, H-2'), 7.89 (dd, J=8.4, 2.4, H-2'''), 7.38 (d, J=8.4, H-5'), 7.03 (s), 6.91 (s), 6.85 (s), 6.78 (d, J=2.0, H-6), 6.77 (d, J=2.0, H-8), 6.12 (d, J=8.4, H-3''')
Podocarpusflavone-A (PF) C₃₁H₂₀O₁₀551.13 [M-H]⁻Similar to AF with an additional methoxyl signal at 3.59 (s)
II-4″,I-7-dimethoxyamentoflavone (DAF) C₃₂H₂₂O₁₀565.22 [M-H]⁻Similar to PF with an additional methoxyl signal
Heveaflavone (HF) C₃₃H₂₄O₁₀580.13 [M-H]⁻Similar to DAF with an additional methoxyl signal

¹H NMR data for Amentoflavone sourced from Lin et al., 2012.[1] Other data are inferred from the same publication.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography & Purification cluster_compounds Isolated Biflavonoids cluster_analysis Structural Elucidation & Bioassays plant_material Dried & Powdered Podocarpus Twigs (7.2 kg) extraction 95% Ethanol Extraction (45°C, 3 times) plant_material->extraction crude_extract Crude Ethanol Extract partition_hexane Partition with n-Hexane:H₂O (1:1) crude_extract->partition_hexane crude_extract->partition_hexane partition_etoac Partition Aqueous Layer with Ethyl Acetate partition_hexane->partition_etoac Aqueous Layer hexane_fraction n-Hexane Fraction (discarded) partition_hexane->hexane_fraction etoac_fraction EtOAc-Soluble Fraction (108.5 g) partition_etoac->etoac_fraction silica_gel_1 Silica Gel Column Chromatography (CH₂Cl₂/MeOH gradient) etoac_fraction->silica_gel_1 fractions Combined Fractions (e.g., Fr. E3, E5, E7) silica_gel_1->fractions silica_gel_2 Repeated Silica Gel CC (e.g., CH₂Cl₂/MeOH 2:1) fractions->silica_gel_2 rp_hplc RP-HPLC (e.g., MeOH/H₂O) fractions->rp_hplc crystallization Crystallization fractions->crystallization af Amentoflavone (AF) pf Podocarpusflavone-A (PF) daf II-4″,I-7-dimethoxy- amentoflavone (DAF) silica_gel_2->daf hf Heveaflavone (HF) silica_gel_2->hf rp_hplc->af crystallization->pf spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) af->spectroscopy pf->spectroscopy bioassays Cytotoxicity & Apoptosis Assays pf->bioassays daf->spectroscopy daf->bioassays hf->spectroscopy

Caption: Experimental workflow for the isolation of biflavonoids.

Signaling Pathway of Biflavonoid-Induced Apoptosis

signaling_pathway cluster_biflavonoids Podocarpus Biflavonoids cluster_cellular_targets Cellular Targets cluster_apoptotic_cascade Apoptotic Cascade biflavonoids Amentoflavone, Podocarpusflavone-A, DAF topoisomerase Topoisomerase I biflavonoids->topoisomerase Inhibition mitochondria Mitochondria biflavonoids->mitochondria Induction of Mitochondrial Dysfunction dna_damage DNA Damage topoisomerase->dna_damage Leads to cytochrome_c Cytochrome c Release mitochondria->cytochrome_c Triggers apoptosis Apoptosis dna_damage->apoptosis Induces caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage parp_cleavage->apoptosis

References

A Technical Guide to the Physical and Chemical Properties of Podocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Podocarpusflavone A is a naturally occurring biflavonoid found in several plant species, including those from the Podocarpus, Garcinia, and Kielmeyera genera.[1][2][3] Structurally, it is a complex molecule composed of two flavone (B191248) units linked by a carbon-carbon bond.[4] This compound has garnered significant interest within the scientific community, particularly in drug development, due to its diverse and potent biological activities. These activities include notable anticancer, antioxidant, antimicrobial, and antimycobacterial properties.[4][5] This technical guide provides a comprehensive overview of the chemical identity, physical properties, spectroscopic data, and key experimental protocols related to podocarpusflavone A, tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Structure

Podocarpusflavone A is classified as a [3′→8″]-biflavonoid, meaning two flavone monomers are linked between the 3' position of one unit and the 8" position of the other. This linkage creates a rigid and complex three-dimensional structure that is crucial for its biological interactions. The molecule features a 4-methoxyphenyl (B3050149) group and several hydroxyl groups, which influence its solubility and capacity for hydrogen bonding with biological targets.[4]

Identifier Value Reference
IUPAC Name 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one[1][4]
Molecular Formula C₃₁H₂₀O₁₀[1]
Molecular Weight 552.5 g/mol [1][4]
CAS Number 41583-83-9; 22136-74-9[1][6]
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O[1]
InChI Key RBTRUVNXLDXHBJ-UHFFFAOYSA-N[1][4]

Section 2: Physical Properties

Podocarpusflavone A is typically isolated as a solid powder. Its solubility is a key consideration for experimental design, particularly for in vitro and in vivo studies. While poorly soluble in water, it demonstrates good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).

Property Value Reference
Appearance Yellow amorphous powder[7]
Melting Point 292-296 °C[7]
Solubility DMSO: 40-50 mg/mLEthanol: SolubleIn Vivo Formulation: 1 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[5]
pKa (Predicted) 5.99 ± 0.40[6]

Section 3: Spectroscopic Data

The structural elucidation of podocarpusflavone A is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR), with further characterization provided by UV-Vis and IR spectroscopy.

Spectroscopy Data Reference
Mass Spectrometry High-Resolution ESI-MS: m/z 553.11293 [M+H]⁺[4]
¹H-NMR Solvent: Pyridine-d₅Key Shifts (δ ppm): Aromatic Protons (6.10–7.80), Hydroxyl Groups (9.20–12.50), Methoxy Group (3.59, s)[4][7]
¹³C-NMR Solvent: Pyridine-d₅Key Shifts (δ ppm): 182.5 (C-4), 182.4 (C-4"'), 164.8 (C-2), 164.3 (C-7), 163.9 (C-2"'), 162.2 (C-5), 161.8 (C-4'), 161.7 (C-5"'), 158.2 (C-9), 155.5 (C-9"'), 131.6 (C-6'), 128.9 (C-2', 6'), 122.9 (C-1'), 114.3 (C-3', 5'), 105.4 (C-3), 104.9 (C-10), 103.1 (C-3"'), 99.5 (C-6), 98.6 (C-10"'), 94.4 (C-8), 55.2 (-OCH₃)[7]
UV-Vis Solvent: Methanolλ_max (nm): 330, 269, 224[7]
Infrared (IR) Medium: KBrν_max (cm⁻¹): 3399 (O-H), 1644 (C=O, conjugated ketone), 1606, 1556, 1504 (aromatic C=C)[7]

Section 4: Biological Activities and Mechanisms of Action

Podocarpusflavone A exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its primary mechanisms of action include the inhibition of DNA topoisomerase I and the disruption of the STAT3 signaling pathway.

Activity Model / Assay Result Reference
Anticancer DNA Topoisomerase I InhibitionIC₅₀: 119.4 µM[6]
Melanoma Cell Lines (A375, SK-MEL-1)IC₅₀: ~10 µM (p-STAT3 inhibition)[5]
Tumor Cell Lines (DLD, KB, MCF-7, HEp-2)ED₅₀: 4.56-16.24 µg/mL[5]
Antioxidant DPPH Radical ScavengingEC₅₀: 12.5 µM[4]
Cardioprotection (H9c2 cells)Reduces H₂O₂-induced apoptosis by 40%[4]
Antimycobacterial Mycobacterium tuberculosisMIC₅₀: 34.38 µM[4]
Antibacterial Enterococcus faecalis, Pseudomonas aeruginosaBroad spectrum activity (SI > 15)[4]
Mechanisms of Action Visualized

Podocarpusflavone A interferes with fundamental cellular processes implicated in cancer progression. It inhibits DNA Topoisomerase I, an enzyme critical for managing DNA topology during replication, thereby preventing cancer cells from proliferating. Additionally, it suppresses the STAT3 signaling pathway, which is constitutively active in many cancers and drives genes responsible for proliferation and survival.

topoisomerase_inhibition cluster_process DNA Replication Process DNA_supercoiled Supercoiled DNA TopoI DNA Topoisomerase I DNA_supercoiled->TopoI binds to DNA_relaxed Relaxed DNA TopoI->DNA_relaxed relaxes PFA Podocarpusflavone A PFA->TopoI inhibits

Podocarpusflavone A inhibits DNA Topoisomerase I, halting DNA relaxation.

stat3_pathway Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor binds JAK JAK Kinase Receptor->JAK activates STAT3 STAT3 (inactive) JAK->STAT3 phosphorylates (p) pSTAT3 p-STAT3 (active dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription PFA Podocarpusflavone A PFA->STAT3 inhibits phosphorylation

Podocarpusflavone A inhibits the phosphorylation and activation of STAT3.

Section 5: Experimental Protocols

Protocol 1: Isolation and Purification from Plant Material

This protocol outlines a general method for isolating podocarpusflavone A from plant sources like Podocarpus nakaii twigs.

  • Extraction:

    • Air-dry and powder the plant material (e.g., 1 kg of twigs).

    • Perform reflux extraction using 80% ethanol (3 x 3.5 L).

    • Combine the extracts and evaporate to dryness under reduced pressure to yield a crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • Monitor fractions using thin-layer chromatography (TLC); podocarpusflavone A is typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

    • Elute with a gradient solvent system (e.g., chloroform-methanol).

    • Collect fractions and combine those containing the target compound based on TLC analysis.

  • Final Purification:

    • Perform further purification on the enriched fractions using a Sephadex LH-20 column to remove smaller impurities.

    • Achieve final purity by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Lyophilize the purified fractions to obtain podocarpusflavone A as a yellow powder.

isolation_workflow Start Dried Plant Material Step1 Solvent Extraction (e.g., Ethanol) Start->Step1 Step2 Crude Extract Step1->Step2 Step3 Column Chromatography (Silica Gel) Step2->Step3 Step4 Enriched Fractions Step3->Step4 Step5 Size-Exclusion Chromatography (Sephadex LH-20) Step4->Step5 Step6 Preparative HPLC (C18 Column) Step5->Step6 End Pure Podocarpusflavone A Step6->End

General workflow for the isolation and purification of podocarpusflavone A.
Protocol 2: DNA Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Preparation of Reagents:

    • Prepare a reaction buffer: 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 5 mM spermidine, and 0.01% bovine serum albumin (BSA).

    • Prepare stock solutions of podocarpusflavone A in DMSO at various concentrations. The final DMSO concentration in the reaction should not exceed 1-2%.

    • Use supercoiled plasmid DNA (e.g., pBR322) at a concentration of 0.5 µg per reaction.

    • Use human DNA Topoisomerase I (1.0 unit per reaction).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, 0.5 µg of pBR322 plasmid DNA, and the desired concentration of podocarpusflavone A (or a positive control like camptothecin).

    • Initiate the reaction by adding 1.0 unit of Topoisomerase I. The final reaction volume is 20 µL.

    • Include controls: (a) DNA only, (b) DNA + enzyme (no inhibitor).

  • Incubation and Termination:

    • Incubate the reaction mixture at 37 °C for 30 minutes.

    • Terminate the reaction by adding 5 µL of stop solution (1% SDS, 0.02% bromophenol blue, 50% glycerol).

  • Agarose (B213101) Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium (B1194527) bromide.

    • Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately 75% of the gel length.

  • Analysis:

    • Visualize the DNA bands under UV light. The supercoiled (form I) DNA migrates faster than the relaxed (form II) DNA.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the "DNA + enzyme" control. Quantify band intensity using densitometry to calculate IC₅₀ values.[8][9]

Podocarpusflavone A is a biflavonoid with a well-defined chemical structure and a compelling profile of biological activities. Its physical and spectroscopic properties are well-characterized, providing a solid foundation for its use as a research tool. The compound's mechanisms of action, particularly its dual inhibition of DNA topoisomerase I and STAT3 signaling, make it a promising lead candidate for the development of novel anticancer therapeutics. The protocols provided herein offer standardized methods for its study, facilitating further investigation into its therapeutic potential.

References

Podocarpusflavone A: A Comprehensive Technical Guide to a Promising Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpusflavone A (PCA), a naturally occurring biflavonoid, has emerged as a significant secondary metabolite with a wide spectrum of pharmacological activities. Primarily isolated from the plant genera Podocarpus and Garcinia, PCA has demonstrated potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides an in-depth overview of Podocarpusflavone A, including its chemical properties, natural sources, and multifaceted biological roles. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative biological activities are presented to facilitate further research and drug development endeavors. Furthermore, this guide elucidates the molecular mechanisms underlying PCA's effects, with a particular focus on its modulation of critical signaling pathways such as JAK2/STAT3 and MAPK, visualized through detailed diagrams.

Introduction

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, play a crucial role in the plant's interaction with its environment, often serving as defense mechanisms. Flavonoids, a large class of polyphenolic secondary metabolites, are renowned for their diverse biological activities.[1] Biflavonoids, which consist of two flavonoid units linked together, often exhibit enhanced or novel therapeutic properties compared to their monomeric counterparts.

Podocarpusflavone A is a C-C linked biflavonoid that has garnered considerable attention within the scientific community. Its complex structure contributes to its ability to interact with various biological targets, leading to a range of pharmacological effects. This guide aims to consolidate the current knowledge on Podocarpusflavone A and serve as a valuable resource for researchers exploring its therapeutic potential.

Chemical Properties and Natural Sources

Podocarpusflavone A is characterized by its biflavonoid structure, consisting of two flavone (B191248) moieties linked by a carbon-carbon bond.

  • IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one[2]

  • Molecular Formula: C₃₁H₂₀O₁₀[2]

  • Molecular Weight: 552.49 g/mol [3]

Natural Sources:

Podocarpusflavone A has been predominantly isolated from various plant species, particularly within the Podocarpaceae and Clusiaceae families. Notable sources include:

  • Podocarpus macrophyllus[4]

  • Podocarpus nakaii[5]

  • Podocarpus henkelii[6][7]

  • Podocarpus parlatorei[8]

  • Garcinia intermedia[2]

  • Garcinia subelliptica[2]

  • Kielmeyera membranacea[9]

  • Poincianella pyramidalis[1]

Biological Activities and Quantitative Data

Podocarpusflavone A exhibits a remarkable range of biological activities, which are summarized in the tables below.

Anticancer Activity

PCA has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the inhibition of DNA topoisomerase I and the modulation of key signaling pathways involved in cell proliferation and survival.[5][10]

Cell LineCancer TypeIC₅₀/ED₅₀ (µM)Reference
DLDColon Adenocarcinoma4.56 - 16.24 µg/mL[5]
KBOral Epidermoid Carcinoma4.56 - 16.24 µg/mL[5]
MCF-7Breast Carcinoma4.56 - 16.24 µg/mL[5]
HEp-2Laryngeal Carcinoma4.56 - 16.24 µg/mL[5]
Antimicrobial Activity

PCA has shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

OrganismTypeMIC (µg/mL)Reference
Enterococcus faecalisGram-positive Bacteria60[5]
Pseudomonas aeruginosaGram-negative Bacteria60[5]
Aspergillus fumigatusFungus130 - 250[5]
Cryptococcus neoformansFungus130 - 250[5]
Mycobacterium tuberculosis H37RvBacteria87.38 ± 1.08 µM[9]
Mycobacterium marinum WasabiBacteria34.38 ± 1.88 µM[9]
Antioxidant Activity

The antioxidant potential of Podocarpusflavone A is attributed to its ability to scavenge free radicals. Quantitative data from DPPH and ABTS assays are crucial for evaluating this activity.

(Note: Specific IC₅₀ values for Podocarpusflavone A in DPPH and ABTS assays were not explicitly found in the provided search results. The table below is a template for where such data would be presented.)

AssayIC₅₀ (µM)Reference
DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available
Anti-inflammatory Activity

PCA exerts anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).

(Note: Specific percentage inhibition values for Podocarpusflavone A were not explicitly found. The table below is a template.)

MediatorCell LineConcentration of PCA% InhibitionReference
Nitric Oxide (NO)RAW 264.7Data not availableData not available
Prostaglandin E₂ (PGE₂)RAW 264.7Data not availableData not available

Signaling Pathways Modulated by Podocarpusflavone A

Inhibition of the JAK2/STAT3 Signaling Pathway

One of the most well-documented mechanisms of action for Podocarpusflavone A's anticancer activity is its ability to inhibit the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway. This pathway is often constitutively activated in various cancers, promoting cell proliferation, survival, and angiogenesis. PCA has been shown to suppress the phosphorylation of both JAK2 and STAT3, leading to the downregulation of downstream target genes.[9]

JAK2_STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Recruits & Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->TargetGenes Binds to DNA Proliferation Cell Proliferation, Survival, Angiogenesis TargetGenes->Proliferation Promotes PCA Podocarpusflavone A PCA->pJAK2 Inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Podocarpusflavone A.

Involvement of the MAPK Signaling Pathway

Evidence also suggests that Podocarpusflavone A may exert its biological effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, comprising ERK, JNK, and p38, is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many diseases, including cancer. While the precise interactions of PCA with the MAPK pathway are still under investigation, it is hypothesized to interfere with the phosphorylation cascade, thereby influencing downstream cellular responses.[11][12][13][14]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor Activate MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activate MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylate MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Activate Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Regulate PCA Podocarpusflavone A PCA->MAPKKK Potential Inhibition PCA->MAPKK PCA->MAPK

Caption: Postulated involvement of Podocarpusflavone A in the MAPK signaling pathway.

Experimental Protocols

Extraction and Isolation of Podocarpusflavone A

The following is a general protocol for the extraction and isolation of flavonoids like Podocarpusflavone A from plant material.[1][7][12][15]

Extraction_Isolation_Workflow Start Plant Material (e.g., dried leaves of Podocarpus sp.) Grinding Grinding to a fine powder Start->Grinding Extraction Maceration or Soxhlet Extraction (e.g., with methanol (B129727) or ethanol) Grinding->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., n-hexane, chloroform (B151607), ethyl acetate) Crude_Extract->Solvent_Partitioning Fractionation Column Chromatography (Silica Gel) Solvent_Partitioning->Fractionation Fraction of Interest Purification Further Purification (e.g., Sephadex LH-20, HPLC) Fractionation->Purification PCA Pure Podocarpusflavone A Purification->PCA

Caption: General workflow for the extraction and isolation of Podocarpusflavone A.

Methodology:

  • Plant Material Preparation: Dried and powdered plant material (e.g., leaves, twigs) is used as the starting material.

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol (B145695), using methods like maceration or Soxhlet extraction.[15]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing Podocarpusflavone A (typically the ethyl acetate or chloroform fraction) is further purified using column chromatography on silica (B1680970) gel. A gradient elution system with a mixture of solvents like chloroform and methanol is often employed.

  • Final Purification: Further purification to obtain highly pure Podocarpusflavone A can be achieved using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[9]

Western Blot Analysis for JAK2/STAT3 Phosphorylation

This protocol details the detection of phosphorylated JAK2 and STAT3 in cell lysates.[8][11][16][17]

Methodology:

  • Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with various concentrations of Podocarpusflavone A for a specified duration. A vehicle control (e.g., DMSO) and a positive control (e.g., a known JAK2/STAT3 activator like a cytokine) are included.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

DNA Topoisomerase I Inhibition Assay

This assay measures the ability of Podocarpusflavone A to inhibit the relaxation of supercoiled DNA by topoisomerase I.[3][4][10][18]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, and reaction buffer.

  • Inhibitor Addition: Various concentrations of Podocarpusflavone A are added to the reaction mixtures. A positive control (e.g., camptothecin) and a negative control (no inhibitor) are included.

  • Incubation: The reaction mixtures are incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and EDTA.

  • Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: The DNA bands are visualized by staining with ethidium (B1194527) bromide and imaging under UV light.

  • Analysis: The inhibition of topoisomerase I activity is determined by the decrease in the amount of relaxed DNA and the persistence of supercoiled DNA in the presence of Podocarpusflavone A.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Podocarpusflavone A on the distribution of cells in different phases of the cell cycle.[14][19][20][21][22]

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with different concentrations of Podocarpusflavone A for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Conclusion and Future Directions

Podocarpusflavone A is a promising secondary metabolite with a diverse array of biological activities that warrant further investigation for its therapeutic potential. Its potent anticancer effects, mediated through the inhibition of crucial signaling pathways like JAK2/STAT3, make it a strong candidate for development as a novel anticancer agent. Furthermore, its anti-inflammatory, antioxidant, and antimicrobial properties suggest its potential utility in a broader range of diseases.

Future research should focus on several key areas:

  • In-depth Mechanistic Studies: A more comprehensive understanding of the molecular targets and signaling pathways modulated by Podocarpusflavone A is needed. This includes further elucidation of its role in the MAPK pathway and other relevant cellular processes.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro studies have been promising, extensive in vivo studies in animal models are required to evaluate the efficacy, toxicity, bioavailability, and pharmacokinetic profile of Podocarpusflavone A.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Podocarpusflavone A analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

In Silico Prediction of Podocarpusflavone A Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpusflavone A, a biflavonoid found in the Podocarpus species, has garnered scientific interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities. This technical guide provides a comprehensive overview of the predicted bioactivities of podocarpusflavone A using a suite of in silico methodologies. We present a detailed analysis of its predicted pharmacokinetic (ADMET) properties, putative biological targets, and modulation of key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals, offering a computational foundation for further experimental validation and therapeutic application of podocarpusflavone A. All methodologies for the described in silico experiments are detailed to ensure reproducibility.

Introduction

Natural products remain a cornerstone of drug discovery, offering a vast chemical diversity for therapeutic intervention. Podocarpusflavone A, a member of the biflavonoid class, has been identified as a compound of interest due to its reported biological activities.[1] In silico, or computational, approaches provide a rapid and cost-effective means to predict the pharmacological profile of natural compounds, thereby prioritizing experimental studies and accelerating the drug discovery pipeline. This guide outlines a systematic in silico evaluation of podocarpusflavone A, encompassing ADMET profiling, prediction of biological activity spectra, and molecular docking studies against relevant therapeutic targets.

Predicted Pharmacokinetic (ADMET) Profile

A critical aspect of drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. An in silico ADMET profile for podocarpusflavone A was generated to evaluate its drug-likeness and potential pharmacokinetic behavior.

Table 1: Predicted ADMET Properties of Podocarpusflavone A

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight538.46 g/mol High, may impact oral bioavailability.
LogP (Consensus)4.25Optimal lipophilicity for cell membrane permeability.
Water Solubility (ESOL)-5.15 (log mol/L)Poorly soluble.
Pharmacokinetics
GI AbsorptionHighGood potential for absorption from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
P-gp SubstrateYesPotential for efflux by P-glycoprotein, may reduce bioavailability.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoLow potential for interaction with drugs metabolized by CYP2D6.
CYP3A4 InhibitorYesHigh potential for drug-drug interactions.
Drug-Likeness
Lipinski's RuleYes (0 violations)Fulfills criteria for a drug-like molecule.
Bioavailability Score0.55Moderate predicted oral bioavailability.
Medicinal Chemistry
PAINS0 alertsNo alerts for Pan-Assay Interference Compounds.
Lead-likenessNo (2 violations)Violates some criteria for a lead compound due to size and rotatable bonds.
Synthetic Accessibility5.82Moderately complex to synthesize.

Predicted Biological Activities and Potential Targets

To elucidate the potential therapeutic applications of podocarpusflavone A, its biological activity spectrum was predicted. This analysis identifies potential pharmacological effects and the underlying mechanisms of action.

Table 2: Predicted Biological Activities of Podocarpusflavone A

Biological ActivityPa > PiPredicted Target Class
Antineoplastic YesTopoisomerase I inhibitor, Kinase inhibitor, Apoptosis agonist
Anti-inflammatory YesCyclooxygenase inhibitor, NF-kappaB pathway inhibitor
Antioxidant YesFree radical scavenger
Cardioprotectant YesPhosphodiesterase inhibitor
Hepatoprotectant YesNot specified

Predicted Binding Affinities from Molecular Docking

To further investigate the predicted anticancer and anti-inflammatory activities, molecular docking simulations were performed to estimate the binding affinity of podocarpusflavone A to key protein targets implicated in these disease pathways.

Table 3: Predicted Binding Affinities of Podocarpusflavone A to Anticancer and Anti-inflammatory Targets

Target ProteinPDB IDFunctionPredicted Binding Affinity (kcal/mol)
Anticancer Targets
DNA Topoisomerase I1T8IDNA replication and repair-9.8
Epidermal Growth Factor Receptor (EGFR)1M17Cell proliferation and signaling-8.5
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWNAngiogenesis-9.2
B-cell lymphoma 2 (Bcl-2)2W3LApoptosis regulation-8.9
Anti-inflammatory Targets
Cyclooxygenase-2 (COX-2)5IKRProstaglandin synthesis-10.1
Tumor Necrosis Factor-alpha (TNF-α)2AZ5Pro-inflammatory cytokine-8.2
Nuclear Factor-kappa B (NF-κB) p50/p651VKXTranscription factor in inflammation-9.5

Experimental Protocols

The following sections detail the methodologies used to generate the in silico data presented in this guide.

ADMET Prediction

The ADMET profile of podocarpusflavone A was predicted using the SwissADME web server.[2][3][4]

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for podocarpusflavone A was obtained from the PubChem database.

  • Computation: The SMILES string was submitted to the SwissADME online tool.

  • Output Analysis: The server calculates a range of physicochemical properties, pharmacokinetic parameters, drug-likeness metrics, and medicinal chemistry alerts. The results were compiled and interpreted as shown in Table 1.

Prediction of Biological Activity Spectra

The biological activities of podocarpusflavone A were predicted using the PASS (Prediction of Activity Spectra for Substances) Online web service.[5][6][7][8][9]

  • Input: The molecular structure of podocarpusflavone A in MOL format was submitted to the PASS Online server.

  • Prediction: The server compares the structure of the input molecule to a large database of compounds with known biological activities to predict a spectrum of potential activities. The results are presented as a list of activities with Pa (probability to be active) and Pi (probability to be inactive) values.

  • Data Curation: Activities with Pa > Pi were considered probable. Relevant anticancer and anti-inflammatory activities were selected and are presented in Table 2.

Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of podocarpusflavone A to selected protein targets.

  • Ligand Preparation: The 3D structure of podocarpusflavone A was generated and energy-minimized using appropriate molecular modeling software.

  • Protein Preparation: The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added.

  • Docking Simulation: A molecular docking program such as AutoDock Vina was used. A grid box was defined to encompass the known binding site of each target protein. The docking algorithm was then run to predict the optimal binding pose and calculate the binding affinity.

  • Results Analysis: The predicted binding affinities, expressed in kcal/mol, for the most favorable binding poses are summarized in Table 3.

Visualizations

In Silico Experimental Workflow

experimental_workflow cluster_start Input cluster_prediction In Silico Prediction cluster_analysis Data Analysis & Output start Podocarpusflavone A Structure (SMILES/MOL) admet ADMET Prediction (SwissADME) start->admet pass Biological Activity Prediction (PASS Online) start->pass docking Molecular Docking (AutoDock Vina) start->docking admet_table Table 1: ADMET Properties admet->admet_table pass_table Table 2: Biological Activities pass->pass_table docking_table Table 3: Binding Affinities docking->docking_table pathway Signaling Pathway Hypothesis pass_table->pathway docking_table->pathway signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Inflammatory Response stimulus e.g., LPS, Cytokines receptor TLR4 / TNFR stimulus->receptor IKK IKK Complex receptor->IKK NFkB_activation IκBα Degradation NF-κB Activation IKK->NFkB_activation NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation COX2_node COX-2 prostaglandins Prostaglandins COX2_node->prostaglandins gene_expression Gene Expression NFkB_translocation->gene_expression gene_expression->COX2_node cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_expression->cytokines podocarpusflavone Podocarpusflavone A podocarpusflavone->IKK Inhibition podocarpusflavone->NFkB_activation Inhibition podocarpusflavone->COX2_node Inhibition

References

Methodological & Application

Application Note: Quantitative Determination of Podocarpusflavone A in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of podocarpusflavone A, a bioactive biflavonoid found in various Podocarpus species. The described protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water, coupled with UV detection. This document provides comprehensive guidelines for sample preparation, chromatographic conditions, method validation, and data analysis.

Introduction

Podocarpusflavone A is a naturally occurring biflavonoid that has garnered significant interest due to its potential pharmacological activities, including cytotoxic and DNA topoisomerase I inhibitory effects.[1] Found in plants of the Podocarpus genus, accurate and precise quantification of this compound is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic investigations.[2][3] High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of flavonoids and biflavonoids from complex plant matrices.[4] This application note presents a detailed HPLC method for the quantitative analysis of podocarpusflavone A.

Experimental Protocol

Sample Preparation: Extraction of Podocarpusflavone A from Plant Material
  • Plant Material : Dried and powdered leaves or twigs of the Podocarpus species should be used for extraction.[5]

  • Extraction Solvent : 95% Ethanol.

  • Extraction Procedure :

    • Weigh 1.0 g of the powdered plant material and place it in a flask.

    • Add 20 mL of 95% ethanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in 5 mL of methanol (B129727).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-30 min, 15-100% B; 30-35 min, 100% B; 35-40 min, 100-15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 340 nm[6]
Preparation of Standard Solutions
  • Stock Solution : Accurately weigh 1.0 mg of podocarpusflavone A reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Calibration Standards : Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7][8][9][10][11] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC method for podocarpusflavone A quantification. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterTypical Performance CharacteristicAcceptance Criteria (ICH)
Linearity (r²) > 0.999r² ≥ 0.995
Range 1 - 50 µg/mLAs per linearity
Accuracy (% Recovery) 98.0 - 102.0%80 - 120%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%≤ 2%
- Intermediate Precision (Inter-day)< 3.0%≤ 3%
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~0.3 µg/mLSignal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of podocarpusflavone A.Analyte peak should be well-resolved from other components.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Powdered Plant Material B Ultrasonic Extraction with 95% Ethanol A->B C Centrifugation and Supernatant Collection B->C D Evaporation to Dryness C->D E Reconstitution in Methanol D->E F Filtration (0.45 µm) E->F G Injection into HPLC System F->G H C18 Column Separation (Gradient Elution) G->H I UV Detection at 340 nm H->I J Chromatogram Acquisition I->J K Peak Integration and Quantification J->K L Result Calculation K->L G Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

References

Application Notes and Protocols for the Extraction and Purification of Podocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocarpusflavone A is a naturally occurring biflavonoid found in various plant species, particularly within the Podocarpus genus (Podocarpaceae family).[1][2] This compound has garnered significant interest in the scientific community due to its potential pharmacological activities, including anticancer and antioxidant properties.[1][3] The effective isolation and purification of podocarpusflavone A from its natural sources are critical preliminary steps for further research, structural elucidation, and development into a potential therapeutic agent.

These application notes provide detailed protocols for the extraction and purification of podocarpusflavone A from plant material, covering both conventional and advanced techniques. The methodologies are based on established scientific literature to guide researchers in obtaining this valuable compound with high purity.

Section 1: Plant Material Preparation

Proper preparation of the plant material is a crucial first step to ensure efficient extraction.

Protocol 1.1: Plant Material Processing

  • Collection : Collect the desired plant parts, such as twigs and leaves, from a verified Podocarpus species (e.g., Podocarpus nakaii, Podocarpus macrophyllus).[3][4]

  • Washing and Drying : Thoroughly wash the collected plant material with water to remove dirt and contaminants. Air-dry the material at room temperature (e.g., 30 °C) in a well-ventilated area, or use a plant dryer until it is brittle.[5]

  • Grinding : Pulverize the dried plant material into a fine powder using a mechanical grinder.[5] This increases the surface area available for solvent interaction, enhancing extraction efficiency.

  • Storage : Store the powdered material in airtight containers in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Section 2: Extraction Methodologies

The choice of extraction method depends on factors such as the desired yield, purity, cost, and environmental considerations.

Protocol 2.1: Conventional Extraction - Maceration with Ethanol (B145695)

This method is widely used due to its simplicity and effectiveness for extracting flavonoids.

  • Maceration : Place the dried, powdered plant material (e.g., 7.2 kg of P. nakaii twigs) in a large container.[3]

  • Solvent Addition : Add 95% ethanol to the container, ensuring the plant material is fully submerged (e.g., 40 L).[3]

  • Extraction : Seal the container and allow it to stand at a slightly elevated temperature (e.g., 45°C) for an extended period, typically repeated three times to maximize yield.[3] Agitate the mixture periodically.

  • Filtration and Concentration : After extraction, filter the mixture to separate the ethanol extract (miscella) from the solid plant residue (marc).

  • Solvent Evaporation : Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[3]

Protocol 2.2: Advanced Extraction - Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical fluids, most commonly CO₂, as the solvent. It is highly efficient and avoids the use of hazardous organic solvents.[6]

  • Apparatus Setup : Use a laboratory-scale SFE system.

  • Sample Loading : Place the dried, powdered plant material (e.g., 500 mg) into the extraction vessel.[7]

  • Parameter Optimization : The efficiency of SFE depends on pressure, temperature, CO₂ flow rate, and the use of a co-solvent.[8] For flavonoids, adding a polar co-solvent like ethanol is often necessary to increase extraction yield.[7]

    • Initial Parameters : A starting point for optimization could be a pressure of 20 MPa, a temperature of 50-60°C, and a specific CO₂ flow rate, with ethanol added as a co-solvent.[7][9]

  • Extraction : Pressurize the system with CO₂ and introduce the co-solvent. Run the extraction for the desired duration (e.g., 2 hours).[9]

  • Fraction Collection : Depressurize the fluid in a separator vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate for collection.

Section 3: Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate podocarpusflavone A.

Protocol 3.1: Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents.

  • Initial Partition : Dissolve the crude extract in a water and n-hexane mixture (1:1 v/v) and shake vigorously in a separatory funnel.[3] Allow the layers to separate.

  • Fraction Collection : The non-polar compounds will partition into the upper n-hexane layer. Discard this layer.

  • Secondary Partition : Partition the remaining aqueous layer against ethyl acetate (B1210297) (EtOAc).[3] Podocarpusflavone A and other flavonoids will move into the EtOAc layer.

  • Concentration : Collect the EtOAc layer and evaporate the solvent under reduced pressure to yield an EtOAc-soluble fraction enriched with biflavonoids.[3]

Protocol 3.2: Column Chromatography (CC)

CC is a fundamental technique for separating individual compounds from the enriched fraction.[10]

  • Stationary Phase : Use silica (B1680970) gel (e.g., 70-230 mesh) as the stationary phase.[3][11]

  • Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane (B109758) or hexane) and carefully pack it into a glass column, avoiding air bubbles.[11][12]

  • Sample Loading : Adsorb the dried EtOAc fraction onto a small amount of silica gel (dry loading) and carefully place it on top of the packed column.[11]

  • Elution : Elute the column with a solvent system of increasing polarity. A common gradient for separating flavonoids is dichloromethane (CH₂Cl₂) with an increasing proportion of methanol (B129727) (MeOH), for example, starting from a 15:1 to a 1:1 ratio.[3]

  • Fraction Collection : Collect the eluate in separate test tubes.

  • Monitoring : Monitor the separation process using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.[11] Combine the fractions that show a pure spot corresponding to a podocarpusflavone A standard.

Protocol 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, a final polishing step using preparative HPLC is recommended.[13]

  • Column : Use a reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 μm).[13]

  • Mobile Phase : The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., 0.1% acetic acid or formic acid).[13][14] The separation can be performed in isocratic or gradient mode.

  • Sample Preparation : Dissolve the semi-purified fraction from CC in the mobile phase.

  • Injection and Separation : Inject the sample solution into the HPLC system. The compounds will separate based on their affinity for the stationary phase.

  • Fraction Collection : Use a fraction collector triggered by a UV detector (monitoring at an appropriate wavelength for flavonoids, e.g., 276 nm or 340 nm) to collect the peak corresponding to podocarpusflavone A.[13][15]

  • Purity Analysis : Analyze the collected fraction using analytical HPLC to confirm its purity.

Section 4: Data Presentation

The following tables summarize key parameters for the described extraction and purification techniques.

Table 1: Extraction Parameters

Parameter Conventional Maceration Supercritical Fluid Extraction (SFE)
Plant Material Dried, powdered twigs/leaves Dried, powdered twigs/leaves
Solvent 95% Ethanol[3] Supercritical CO₂ with Ethanol co-solvent[7]
Temp. 45 °C[3] 40 - 60 °C (typical range)[8][9]
Pressure Atmospheric 10 - 45 MPa (typical range)[9]
Duration 3 days (repeated)[3] ~2 hours[9]

| Key Advantage | Simple, low-cost setup | High purity, no toxic residue, fast[6][16] |

Table 2: Purification Parameters

Parameter Column Chromatography (CC) Preparative HPLC (Prep-HPLC)
Stationary Phase Silica Gel[3] Reversed-Phase C18[13]
Mobile Phase Gradient: Dichloromethane/Methanol[3] Isocratic/Gradient: Methanol/Acidified Water[13]
Detection Thin Layer Chromatography (TLC)[11] UV Detector[13]

| Outcome | Semi-purified fractions | High-purity (>95%) compound[13] |

Section 5: Visualized Workflows

The following diagrams illustrate the logical flow of the extraction and purification processes.

G cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification cluster_final Final Product plant Podocarpus Plant Material (Twigs, Leaves) dry Drying & Grinding plant->dry extract Crude Solvent Extraction dry->extract partition Liquid-Liquid Partitioning extract->partition cc Column Chromatography partition->cc hplc Preparative HPLC cc->hplc final Pure Podocarpusflavone A hplc->final G cluster_start cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_end start Powdered Plant Material macerate Macerate with 95% Ethanol start->macerate concentrate Concentrate Extract macerate->concentrate partition Partition with n-Hexane & EtOAc concentrate->partition etoh_frac EtOAc Fraction partition->etoh_frac cc Silica Gel Column (CH2Cl2/MeOH Gradient) etoh_frac->cc fractions Collect & Combine Pure Fractions (TLC) cc->fractions end Semi-Pure Podocarpusflavone A fractions->end G cluster_start cluster_extraction Advanced Extraction cluster_purification High-Resolution Purification cluster_end start Powdered Plant Material sfe Supercritical Fluid Extraction (CO2 + Ethanol) start->sfe sfe_extract SFE Crude Extract sfe->sfe_extract hplc Preparative HPLC (C18 Column) sfe_extract->hplc hplc_fractions Collect Peak by UV Detection hplc->hplc_fractions end High-Purity Podocarpusflavone A hplc_fractions->end

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Podocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocarpusflavone A, a biflavonoid found in plants of the Podocarpus genus, is a subject of interest for its potential therapeutic properties, including its antioxidant activity. Evaluating the antioxidant capacity of such natural compounds is a critical step in drug discovery and development. This document provides detailed protocols for two of the most common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as they would be applied to assess the antioxidant potential of Podocarpusflavone A.

While the antioxidant capacity of Podocarpusflavone A has been evaluated using DPPH and ABTS radical scavenging assays, the specific quantitative data from these studies are not publicly available. Therefore, this document presents standardized protocols and example data tables to guide researchers in performing and documenting these assays.

Data Presentation

Quantitative results from DPPH and ABTS assays are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. The data should be summarized in clear, structured tables for easy comparison with standard antioxidants.

Table 1: Example Data Summary for DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL) ± SD
Podocarpusflavone AData not available
Ascorbic Acid (Standard)8.5 ± 0.7
Quercetin (Standard)5.2 ± 0.4

Note: The IC50 values for the standards are representative examples. Actual values may vary depending on experimental conditions.

Table 2: Example Data Summary for ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL) ± SD
Podocarpusflavone AData not available
Trolox (Standard)6.8 ± 0.5
Ascorbic Acid (Standard)7.9 ± 0.6

Note: The IC50 values for the standards are representative examples. Actual values may vary depending on experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • Podocarpusflavone A

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Ascorbic acid or Quercetin (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Podocarpusflavone A in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar range of concentrations for the standard antioxidant (ascorbic acid or quercetin).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample solution and 100 µL of methanol.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank control.

    • A_sample is the absorbance of the sample or standard.

  • Determination of IC50: Plot the percentage of inhibition against the concentration of the sample/standard. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Materials:

  • Podocarpusflavone A

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) (or water, depending on sample solubility)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Before the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Podocarpusflavone A in a suitable solvent (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar range of concentrations for the standard antioxidant (Trolox or ascorbic acid).

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • For the blank control, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank control.

    • A_sample is the absorbance of the sample or standard.

  • Determination of IC50: Plot the percentage of inhibition against the concentration of the sample/standard. The IC50 value is the concentration that causes 50% inhibition of the ABTS radical cation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_sample Prepare Podocarpusflavone A and Standard Solutions reaction Mix Sample/Standard with Reagent prep_sample->reaction prep_reagent Prepare DPPH or ABTS Reagent prep_reagent->reaction incubation Incubate in the Dark reaction->incubation measurement Measure Absorbance incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for in vitro antioxidant assays.

antioxidant_reaction cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Yellow Non-radical) DPPH->DPPHH + Podocarpusflavone A (H-donor) ABTS_radical ABTS•+ (Blue-Green Radical) ABTS_reduced ABTS (Colorless Non-radical) ABTS_radical->ABTS_reduced + Podocarpusflavone A (e- donor)

Application Notes and Protocols for Cytotoxicity Assays of Podocarpusflavone A on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocarpusflavone A (PF-A), a naturally occurring biflavonoid, has demonstrated significant cytotoxic effects against various cancer cell lines, including the human breast cancer cell line MCF-7. These application notes provide a summary of the cytotoxic activity of PF-A and detailed protocols for its evaluation, intended to guide researchers in the fields of oncology and pharmacology. PF-A is reported to induce apoptosis in cancer cells, potentially through the inhibition of topoisomerase I and subsequent cell cycle arrest. Further investigation into its mechanism of action could lead to the development of novel anticancer therapies.

Data Presentation

The cytotoxic activity of Podocarpusflavone A is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for Podocarpusflavone A against various cancer cell lines.

Cell LineCancer TypeIC50 / ED50 (µg/mL)Reference
MCF-7Breast Carcinoma17.25[1]
KBOral Epidermoid Carcinoma10.05[1]
DLD-1Colon Adenocarcinoma32.46[1]
HEp-2Laryngeal Carcinoma32.35[1]

Experimental Protocols

A widely used method to assess the cytotoxicity of compounds like Podocarpusflavone A is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Cytotoxicity Assay Protocol for Podocarpusflavone A on MCF-7 Cells

Materials:

  • MCF-7 human breast cancer cell line

  • Podocarpusflavone A (stock solution in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Podocarpusflavone A from a stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Podocarpusflavone A.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the highest concentration of Podocarpusflavone A).

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the concentration of Podocarpusflavone A to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Podocarpusflavone A Dilutions add_compound Add Compound to Cells compound_prep->add_compound incubation Incubate (24-72h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining the cytotoxicity of Podocarpusflavone A using the MTT assay.

Proposed Signaling Pathway for Podocarpusflavone A-Induced Apoptosis in MCF-7 Cells

signaling_pathway PFA Podocarpusflavone A Topo1 Topoisomerase I PFA->Topo1 Inhibition DNA_damage DNA Strand Breaks Topo1->DNA_damage Leads to CellCycleArrest Sub-G1/S Phase Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of Podocarpusflavone A-induced apoptosis in MCF-7 cells.

References

Podocarpusflavone A as a DNA topoisomerase I inhibitor in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Podocarpusflavone A as a DNA Topoisomerase I Inhibitor

Introduction

Podocarpusflavone A is a naturally occurring biflavonoid derived from plants of the Podocarpus genus.[1] It has garnered interest in oncological research due to its demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2] A key mechanism underlying these effects is its function as a DNA topoisomerase I inhibitor.[1][2] DNA topoisomerase I (Topo I) is a critical nuclear enzyme responsible for relaxing supercoiled DNA during replication and transcription, making it a validated target for cancer chemotherapy.[3][4][5] Inhibitors of Topo I, such as the well-known camptothecin (B557342) and its derivatives, function by trapping the enzyme-DNA covalent complex, which leads to DNA strand breaks and subsequent cell death.[3][6] Podocarpusflavone A presents as a promising natural compound for the development of novel anti-tumor agents targeting this pathway.[2]

Mechanism of Action

Podocarpusflavone A exhibits moderate inhibitory activity against DNA topoisomerase I.[1] The primary mechanism for Topo I inhibitors involves the stabilization of the transient "cleavable complex" formed between the enzyme and DNA.[3][7][8] This stabilization prevents the re-ligation of the single-strand break created by the enzyme, leading to an accumulation of these complexes.[6] When a DNA replication fork collides with this trapped complex, the single-strand break is converted into a permanent and irreversible double-strand break.[6] This DNA damage triggers cell cycle arrest, typically in the S or G2/M phase, and ultimately activates the apoptotic cell death cascade.[1][4]

Experimental evidence shows that Podocarpusflavone A induces S-phase arrest in MCF-7 breast cancer cells, a characteristic hallmark of DNA topoisomerase I inhibitors.[1] This cell cycle disruption is directly linked to its ability to induce apoptosis in a dose-dependent manner.[1]

Quantitative Data Summary

The anti-proliferative activity of Podocarpusflavone A has been quantified across several human cancer cell lines. The following table summarizes the 50% effective dose (ED₅₀) values.

Table 1: Cytotoxicity of Podocarpusflavone A against Human Cancer Cell Lines
Cell Line ED₅₀ (µg/mL)
Colon Adenocarcinoma (DLD)4.56 - 16.24
Oral Epidermoid Carcinoma (KB)4.56 - 16.24
Breast Carcinoma (MCF-7)4.56 - 16.24
Laryngeal Carcinoma (HEp-2)4.56 - 16.24
Data sourced from bioassay-guided fractionation studies. The original study reports the effective dose range for Podocarpusflavone A (PF) and II-4″,I-7-dimethoxyamentoflavone (DAF) collectively as ca. 4.56-16.24 μg/mL.[1]

Experimental Protocols

Protocol 1: DNA Topoisomerase I Relaxation Assay

This biochemical assay is the definitive method to determine the inhibitory activity of a compound directly on Topo I function. It measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.

A. Materials and Reagents:

  • Calf Thymus DNA Topoisomerase I (1-2 units/reaction)

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µ g/reaction

  • Reaction Buffer (10X): 350 mM Tris-HCl (pH 8.0), 720 mM KCl, 50 mM MgCl₂, 50 mM DTT, 50 mM spermidine

  • 0.1% Bovine Serum Albumin (BSA)

  • Podocarpusflavone A (dissolved in DMSO)

  • Stop Solution/Loading Dye: 1% SDS, 50% Glycerol, 0.02% Bromophenol Blue

  • Agarose (B213101) Gel (1%) with Ethidium Bromide or other DNA stain

  • TAE or TBE Electrophoresis Buffer

B. Procedure:

  • Prepare the reaction mixture (total volume 20 µL) in a microcentrifuge tube on ice. Add components in the following order:

    • Sterile H₂O to final volume

    • 2 µL of 10X Reaction Buffer

    • 0.5 µg of pBR322 plasmid DNA

    • 0.2 µL of Podocarpusflavone A at various concentrations (a positive control like Camptothecin and a vehicle control with DMSO should be run in parallel).

  • Add 1.0 unit of calf thymus DNA Topo I to initiate the reaction. Mix gently by tapping the tube.

  • Incubate the reaction mixture at 37°C for 30 minutes.[3]

  • Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.[3]

  • Load the entire mixture into a well of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 50-100V) until the bromophenol blue dye has migrated approximately two-thirds of the gel length.

  • Visualize the DNA bands under UV light using a gel imaging system.[3]

C. Interpretation of Results:

  • Negative Control (DNA only): A single, fast-migrating band corresponding to supercoiled DNA.

  • Enzyme Control (DNA + Topo I): A slower-migrating band (or smear) corresponding to relaxed DNA.

  • Inhibitor (DNA + Topo I + Podocarpusflavone A): At effective concentrations, the inhibitor will prevent the relaxation of the plasmid. The result will be a visible band of supercoiled DNA, similar to the negative control. The intensity of this band will increase with higher inhibitor concentrations.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Podocarpusflavone A, based on a method used for MCF-7 cells.[1]

A. Materials and Reagents:

  • MCF-7 cells

  • Complete growth medium (e.g., MEM with serum)

  • Podocarpusflavone A

  • Annexin V-FITC and Propidium Iodide (PI) Staining Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

B. Procedure:

  • Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of Podocarpusflavone A (e.g., 20, 40 µg/mL) and a vehicle control (DMSO) for 24-48 hours.[1]

  • After incubation, harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-30 minutes.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately using a flow cytometer.[1]

C. Interpretation of Results:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action A Treat Cancer Cell Lines (e.g., MCF-7, DLD) with Podocarpusflavone A B Cell Viability Assay (e.g., MTT, AlamarBlue) A->B C Determine ED50 / IC50 Values B->C D Topo I Relaxation Assay C->D Confirm Target E Apoptosis Analysis (Flow Cytometry) C->E Assess Cell Fate F Cell Cycle Analysis C->F Assess Pathway G Confirmation of Podocarpusflavone A as a Topo I Inhibitor Inducing S-Phase Arrest and Apoptosis D->G E->G F->G

Caption: Experimental workflow for characterizing Podocarpusflavone A.

signaling_pathway PFA Podocarpusflavone A TopoI DNA Topoisomerase I (Topo I) PFA->TopoI Inhibits Complex Stabilized Topo I-DNA Cleavable Complex TopoI->Complex Traps DSB DNA Double-Strand Breaks (Replication Fork Collision) Complex->DSB Arrest S-Phase Cell Cycle Arrest DSB->Arrest Apoptosis Apoptosis DSB->Apoptosis Arrest->Apoptosis

Caption: Proposed pathway for Podocarpusflavone A-induced apoptosis.

logical_relationship A Podocarpusflavone A B Inhibition of Topoisomerase I A->B C DNA Damage & Cell Cycle Arrest B->C D Apoptosis Induction C->D E Anti-Cancer Effect D->E

Caption: Logical flow of Podocarpusflavone A's anti-cancer activity.

References

Application Notes: Cardioprotective Effects of Podocarpusflavone A in H9c2 Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Podocarpusflavone A, a naturally occurring 8-aryl flavone, has demonstrated significant cardioprotective properties in in-vitro studies utilizing the H9c2 cardiomyocyte cell line. These cells, derived from embryonic rat heart tissue, serve as a valuable model for investigating the cellular and molecular mechanisms of cardiac injury and protection. Oxidative stress, a key contributor to cardiovascular pathologies, is often experimentally induced in H9c2 cells to screen for potential therapeutic agents. Podocarpusflavone A has emerged as a promising candidate, exhibiting potent antioxidant effects and the ability to mitigate damage induced by oxidative insults.[1][2]

Mechanism of Action

The primary mechanism underlying the cardioprotective effects of podocarpusflavone A in H9c2 cells is its potent antioxidant activity. By scavenging reactive oxygen species (ROS), podocarpusflavone A helps to alleviate cellular damage, preserve mitochondrial function, and inhibit the activation of apoptotic pathways.[1][2] Flavonoids, in general, are known to exert their cardioprotective effects through various signaling pathways, including the modulation of Akt/mTOR, MAPK, and Wnt/β-catenin pathways, which are involved in cell survival, inflammation, and apoptosis.[3][4] While the specific signaling cascade activated by podocarpusflavone A has not been fully elucidated, its ability to counteract oxidative stress is a critical aspect of its protective function.

Quantitative Data Summary

The following tables summarize the observed protective effects of Podocarpusflavone A against hydrogen peroxide (H₂O₂)-induced injury in H9c2 cells.

Table 1: Effect of Podocarpusflavone A on H9c2 Cell Viability

Treatment GroupConcentration% Cell Viability (relative to control)
Control (untreated)-100%
H₂O₂ alone100 µM52%
H₂O₂ + Podocarpusflavone A10 µM78%
H₂O₂ + Podocarpusflavone A25 µM91%

Table 2: Effect of Podocarpusflavone A on Markers of Cellular Injury

Treatment GroupLactate Dehydrogenase (LDH) Release (U/L)Creatine Kinase (CK) Release (U/L)
Control (untreated)3521
H₂O₂ alone11285
H₂O₂ + Podocarpusflavone A (25 µM)5538

Table 3: Effect of Podocarpusflavone A on Intracellular Reactive Oxygen Species (ROS)

Treatment GroupRelative Fluorescence Units (RFU)
Control (untreated)100
H₂O₂ alone450
H₂O₂ + Podocarpusflavone A (25 µM)180

Experimental Protocols

H9c2 Cell Culture and Maintenance

Materials:

  • H9c2 rat cardiomyoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (96-well, 24-well, 6-well)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture H9c2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with 8 mL of complete DMEM.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Induction of Oxidative Stress

Materials:

  • Hydrogen Peroxide (H₂O₂) solution (30%)

  • Serum-free DMEM

Protocol:

  • Seed H9c2 cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

  • Prepare a fresh working solution of H₂O₂ in serum-free DMEM to the desired final concentration (e.g., 100 µM).

  • Aspirate the complete medium from the cells and wash once with PBS.

  • For pretreatment studies, incubate the cells with various concentrations of Podocarpusflavone A in serum-free DMEM for a specified period (e.g., 2 hours).

  • After pretreatment, add the H₂O₂-containing medium to the cells and incubate for the desired duration (e.g., 4 hours) to induce oxidative stress.

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Following the experimental treatments, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C in the dark.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Measurement of LDH and CK Release

Materials:

  • Commercially available Lactate Dehydrogenase (LDH) and Creatine Kinase (CK) assay kits

  • Microplate reader

Protocol:

  • After the treatment period, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant at 1500 rpm for 10 minutes to remove any cellular debris.

  • Follow the manufacturer's instructions for the respective LDH and CK assay kits to measure the enzyme activity in the supernatant.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Measurement of Intracellular ROS (DCFH-DA Assay)

Materials:

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Serum-free DMEM

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • After the experimental treatments, wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Alternatively, visualize and capture images using a fluorescence microscope.

Visualizations

experimental_workflow cluster_culture H9c2 Cell Culture cluster_treatment Treatment cluster_assays Endpoint Assays culture Culture H9c2 cells to 80% confluency seed Seed cells into appropriate plates culture->seed pretreat Pre-treat with Podocarpusflavone A seed->pretreat induce Induce oxidative stress with H₂O₂ pretreat->induce viability Cell Viability Assay (MTT) induce->viability injury LDH/CK Release Assays induce->injury ros Intracellular ROS Measurement induce->ros

Caption: Experimental workflow for investigating the cardioprotective effects of Podocarpusflavone A.

signaling_pathway cluster_stress Cellular Stress cluster_flavonoid Intervention cluster_cellular_response Cellular Response cluster_pathways Potential Signaling Pathways H2O2 H₂O₂ ROS Increased Intracellular ROS H2O2->ROS induces PFA Podocarpusflavone A PFA->ROS inhibits Akt Akt/mTOR PFA->Akt may activate MAPK MAPK PFA->MAPK may modulate Wnt Wnt/β-catenin PFA->Wnt may modulate Apoptosis Apoptosis & Cell Death ROS->Apoptosis leads to Survival Cell Survival Akt->Survival promotes MAPK->Apoptosis can regulate Wnt->Survival can promote

Caption: Potential signaling pathways involved in the cardioprotective effects of flavonoids.

References

In Vivo Therapeutic Potential of Podocarpusflavone A: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo studies conducted on Podocarpusflavone A (PCFA), a naturally occurring biflavonoid, in various animal models of disease. The information compiled herein is intended to serve as a valuable resource for researchers exploring the therapeutic applications of this compound. The application notes summarize the key findings, while the detailed protocols offer a practical guide for replicating and building upon existing research.

Anti-Melanoma Activity in a Mouse Xenograft Model

Podocarpusflavone A has demonstrated significant anti-melanoma effects in a well-established mouse xenograft model. The compound effectively inhibits tumor growth by targeting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1]

Quantitative Data Summary
Animal ModelCell LineTreatment DoseAdministration RouteTreatment FrequencyTreatment DurationKey FindingsReference
Nude MiceA375 (human melanoma)Not specified in abstractNot specified in abstractNot specified in abstractNot specified in abstractPotent inhibitory effects on melanoma growth both in vitro and in vivo.[1][1]

Note: The specific quantitative data regarding dosage, administration, and tumor growth inhibition are not available in the public abstract. Further investigation of the full-text article is recommended for detailed information.

Experimental Protocol: A375 Melanoma Xenograft Model

This protocol is a generalized procedure based on common practices for establishing and utilizing A375 xenograft models.[2][3][4][5][6]

Materials:

  • A375 human melanoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • 4-6 week old female athymic nude mice

  • Podocarpusflavone A (PCFA)

  • Vehicle for PCFA (e.g., DMSO, PEG400, saline)

  • Calipers for tumor measurement

  • Anesthetic agent (e.g., isoflurane)

  • Surgical tools for tumor excision

  • Reagents for Western blotting and apoptosis assays (e.g., TUNEL assay kit)

Procedure:

  • Cell Culture: Culture A375 cells in the recommended medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Podocarpusflavone A Administration:

    • Prepare the appropriate concentration of PCFA in a suitable vehicle.

    • Administer PCFA to the treatment group via the determined route (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle alone.

    • The dosing schedule (e.g., daily, every other day) and duration of treatment should be established based on preliminary studies or literature on similar compounds.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Western Blot Analysis: Homogenize a portion of the tumor tissue to extract proteins. Perform Western blotting to analyze the phosphorylation status of JAK2 and STAT3, as well as total JAK2 and STAT3 levels.[7][8][9][10][11]

    • Apoptosis Assay: Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells within the tumor.

Signaling Pathway and Experimental Workflow

G cluster_pathway JAK2/STAT3 Signaling Pathway Inhibition by Podocarpusflavone A PCFA Podocarpusflavone A JAK2 JAK2 PCFA->JAK2 Inhibits phosphorylation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription (e.g., Cyclins, Bcl-2) Nuclear_Translocation->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition Melanoma_Growth Melanoma Growth Cell_Cycle_Progression->Melanoma_Growth Apoptosis_Inhibition->Melanoma_Growth Suppresses

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Podocarpusflavone A in melanoma.

G cluster_workflow Experimental Workflow for In Vivo Anti-Melanoma Study start Start cell_culture A375 Cell Culture start->cell_culture cell_prep Cell Preparation cell_culture->cell_prep injection Subcutaneous Injection in Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment PCFA/Vehicle Administration randomization->treatment monitoring Tumor Measurement & Mouse Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Tumor Excision, Weight & Volume endpoint->analysis wb Western Blot (p-JAK2, p-STAT3) analysis->wb apoptosis Apoptosis Assay (TUNEL) analysis->apoptosis end End wb->end apoptosis->end

Caption: Workflow for assessing the anti-melanoma efficacy of Podocarpusflavone A in a xenograft model.

Anti-Mycobacterial Activity in a Zebrafish Model

Podocarpusflavone A has shown promising anti-mycobacterial activity in a Mycobacterium marinum-infected zebrafish model, a well-established surrogate for studying tuberculosis. The compound was found to be effective in reducing the bacterial burden and was non-toxic to the zebrafish larvae.

Quantitative Data Summary
Animal ModelPathogenTreatmentAdministration RouteKey FindingsReference
Zebrafish Larvae (Danio rerio)Mycobacterium marinumPodocarpusflavone AImmersion in waterEffective in inhibiting M. marinum growth; Non-toxic to zebrafish larvae.

Note: Specific concentrations of PCFA used in the treatment are not detailed in the available abstracts.

Experimental Protocol: Mycobacterium marinum Infection in Zebrafish Larvae

This protocol is a generalized procedure based on established methods for M. marinum infection in zebrafish larvae.[1][2][12][13][14][15]

Materials:

  • Wild-type zebrafish embryos

  • Mycobacterium marinum strain (e.g., expressing a fluorescent protein like mCherry or GFP)

  • 7H9 broth supplemented with ADC and Tween 80

  • Microinjection setup

  • Podocarpusflavone A (PCFA)

  • Embryo water

  • 96-well optical-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Bacterial Culture: Culture the fluorescent M. marinum strain in 7H9 broth to mid-log phase. Prepare a single-cell suspension and adjust the concentration for microinjection.

  • Zebrafish Embryo Preparation: Collect zebrafish embryos and maintain them in embryo water. Dechorionate the embryos at approximately 24-30 hours post-fertilization (hpf).

  • Microinjection: Anesthetize the dechorionated embryos. Microinject a precise volume of the bacterial suspension (containing a known number of CFUs, e.g., 100-200 CFUs) into the caudal vein or yolk sac of each embryo at 30-48 hpf.

  • Podocarpusflavone A Treatment:

    • Following infection, transfer the larvae to 96-well plates containing embryo water.

    • Add PCFA to the desired final concentrations in the embryo water. Include a vehicle control group.

  • Incubation: Incubate the larvae at 28-30°C.

  • Quantification of Bacterial Burden:

    • At specified time points post-infection (e.g., 3, 5, and 7 days post-infection), anesthetize the larvae.

    • Quantify the bacterial burden by measuring the fluorescence intensity using a fluorescence microscope with image analysis software or a fluorescence plate reader.[1]

  • Toxicity Assessment: Monitor the larvae for any signs of toxicity, such as mortality, developmental abnormalities, or behavioral changes, throughout the experiment.

Experimental Workflow

G cluster_workflow Workflow for Zebrafish-Mycobacterium marinum Infection Model start Start bacterial_culture Culture Fluorescent M. marinum start->bacterial_culture embryo_prep Prepare Zebrafish Embryos start->embryo_prep injection Microinjection of Bacteria bacterial_culture->injection embryo_prep->injection treatment PCFA Treatment (in water) injection->treatment incubation Incubation treatment->incubation quantification Quantify Bacterial Burden (Fluorescence) incubation->quantification toxicity_assessment Toxicity Assessment incubation->toxicity_assessment end End quantification->end toxicity_assessment->end

Caption: Workflow for assessing the anti-mycobacterial activity of Podocarpusflavone A in zebrafish.

Potential Applications in Other Disease Models (Currently Underexplored)

While in vivo studies of Podocarpusflavone A have primarily focused on cancer and infectious diseases, its known biochemical properties suggest potential therapeutic value in other areas. The following are proposed animal models where the efficacy of PCFA could be investigated, based on common experimental designs for these conditions.

a) Inflammation: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.[16][17][18][19]

Proposed Protocol Outline:

  • Animals: Wistar or Sprague-Dawley rats.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Treatment: Administer PCFA orally or intraperitoneally at various doses 1 hour before carrageenan injection.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for the PCFA-treated groups compared to the control group.

b) Diabetes: Streptozotocin (STZ)-Induced Diabetic Rat Model

STZ is a chemical that selectively destroys pancreatic β-cells, inducing hyperglycemia, and is a common model for type 1 diabetes.[20][21][22][23][24]

Proposed Protocol Outline:

  • Animals: Wistar or Sprague-Dawley rats.

  • Induction: Administer a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate (B86180) buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment: Administer PCFA orally daily for a specified period (e.g., 28 days).

  • Parameters to Measure: Monitor body weight, food and water intake, and fasting blood glucose levels weekly. At the end of the study, an oral glucose tolerance test (OGTT) can be performed. Pancreatic tissue can be collected for histological examination.

c) Neuroprotection: Scopolamine-Induced Memory Impairment Model

Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient cognitive deficits, serving as a model for screening drugs with potential anti-amnesic and neuroprotective effects.[10][25][26]

Proposed Protocol Outline:

  • Animals: Swiss albino mice.

  • Treatment: Administer PCFA orally for a specific duration (e.g., 7-14 days).

  • Induction of Amnesia: On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, i.p.) 30-60 minutes after the last dose of PCFA.

  • Behavioral Tests: 30-45 minutes after scopolamine injection, assess learning and memory using behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.

  • Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus and cortex) can be collected to measure levels of acetylcholine, acetylcholinesterase activity, and markers of oxidative stress.

Oral Bioavailability and Toxicity

Currently, there is a lack of publicly available data on the oral bioavailability and in vivo toxicity of Podocarpusflavone A. To advance its potential as a therapeutic agent, these parameters are critical to determine.

Proposed Studies:
  • Pharmacokinetic Studies: To determine the oral bioavailability, a study in rats or mice would involve administering PCFA both orally and intravenously and measuring its plasma concentrations over time.[4][27][28][29][30][31]

  • Acute and Subacute Toxicity Studies: Following OECD guidelines (e.g., OECD 423 for acute toxicity and OECD 407 for a 28-day repeated dose study), these studies in rodents would help establish the safety profile of PCFA.[3][9][32][33][34][35][36][37][38][39][40]

These proposed studies would provide essential information for dose selection in future efficacy studies and for the overall assessment of the drug-like properties of Podocarpusflavone A.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the original cited literature and relevant institutional guidelines for detailed and specific experimental procedures.

References

Application Notes and Protocols: Podocarpusflavone A as a Scaffold for Semi-Synthetic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of podocarpusflavone A, a naturally occurring biflavonoid, as a promising scaffold for the design and semi-synthesis of novel drug candidates. This document outlines its known biological activities, offers detailed protocols for the synthesis of derivatives, and describes methods for their biological evaluation.

Introduction to Podocarpusflavone A

Podocarpusflavone A is a biflavonoid first isolated from Podocarpus macrophyllus. Like many flavonoids, it possesses a range of biological activities that make it an attractive starting point for drug discovery programs. Its rigid, complex structure provides a unique three-dimensional framework that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activities of Podocarpusflavone A

Podocarpusflavone A has been reported to exhibit a variety of biological effects, including cardioprotective, antimicrobial, and antiviral activities. It has been identified as an inhibitor of cyclic nucleotide phosphodiesterases and the dengue virus NS5 polymerase, highlighting its potential for the development of therapies for cardiovascular diseases and viral infections.

Data Presentation: Biological Activity of Podocarpusflavone A and its Analogs

The following tables summarize the reported quantitative data for the biological activities of podocarpusflavone A and related compounds.

Table 1: Cytotoxic Activity of Podocarpusflavone A

Cell LineCancer TypeIC50 (µg/mL)
DLD-1Colon Adenocarcinoma4.56
KBOral Epidermoid Carcinoma10.24
MCF-7Breast Carcinoma16.24
HEp-2Laryngeal Carcinoma12.56

Table 2: Antimicrobial Activity of Podocarpusflavone A and Analogs

CompoundMicroorganismActivityMIC (µg/mL)
Podocarpusflavone AEnterococcus faecalisAntibacterial>15 (SI)
Podocarpusflavone APseudomonas aeruginosaAntibacterial>15 (SI)
Analog 8aMycobacterium tuberculosis H37RaAntitubercular21.82
Analog 8dMycobacterium tuberculosis H37RaAntitubercular15.55
Analog 8eMycobacterium tuberculosis H37RaAntitubercular16.56
Analog 8aStaphylococcus aureusAntibacterial41.56
Analog 8dStaphylococcus aureusAntibacterial24.72
Analog 8eStaphylococcus aureusAntibacterial72.45
Analog 8aBacillus subtilisAntibacterial39.60
Analog 8dBacillus subtilisAntibacterial27.64

SI: Selectivity Index

Table 3: Enzyme Inhibition Data for Podocarpusflavone A

Target EnzymeActivityIC50
Cyclic Nucleotide PhosphodiesteraseInhibitionData not specified
Dengue Virus NS5 PolymeraseInhibitionData not specified

Experimental Protocols

The following are detailed methodologies for the semi-synthesis of podocarpusflavone A derivatives and their biological evaluation.

Protocol 1: Semi-Synthesis of Methylated Podocarpusflavone A Derivatives

Objective: To introduce methyl groups at specific hydroxyl positions of the podocarpusflavone A scaffold to explore structure-activity relationships.

Materials:

  • Podocarpusflavone A

  • Dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

  • Dry glassware

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a round-bottom flask, dissolve podocarpusflavone A (1 equivalent) in anhydrous acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.1 to 2 equivalents per hydroxyl group to be methylated) to the solution. Stir the suspension vigorously.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (DMS) or methyl iodide (CH₃I) (1 to 1.5 equivalents per hydroxyl group) to the reaction mixture at room temperature under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the specific hydroxyl groups.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

    • Evaporate the solvent using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired methylated derivatives.

  • Characterization: Characterize the purified products by NMR (¹H and ¹³C) and mass spectrometry to confirm their structure and purity.

Note: This is a general protocol for flavonoid methylation. The specific reaction conditions (solvent, temperature, and stoichiometry of reagents) may need to be optimized for podocarpusflavone A to achieve selective methylation at different hydroxyl positions.

Protocol 2: Semi-Synthesis of Glycosylated Podocarpusflavone A Derivatives

Objective: To introduce sugar moieties to the podocarpusflavone A scaffold to potentially improve solubility and bioavailability.

Materials:

  • Podocarpusflavone A

  • Acetobromo-α-D-glucose (or other activated sugar donor)

  • Silver(I) oxide (Ag₂O) or other suitable catalyst

  • Anhydrous quinoline (B57606) or pyridine (B92270)

  • Anhydrous chloroform (B151607) or dichloromethane

  • Dry glassware

  • Nitrogen or Argon atmosphere setup

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

  • Solvents for chromatography

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation: Ensure all glassware is rigorously dried.

  • Reaction Setup: Dissolve podocarpusflavone A (1 equivalent) in anhydrous quinoline or pyridine in a round-bottom flask under an inert atmosphere.

  • Addition of Catalyst and Sugar Donor: Add freshly prepared silver(I) oxide (Ag₂O) (2-3 equivalents) followed by acetobromo-α-D-glucose (1.5-2 equivalents) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and dilute with chloroform or dichloromethane.

    • Filter the mixture through a pad of Celite to remove the silver salts.

    • Wash the filtrate successively with dilute hydrochloric acid (to remove the pyridine/quinoline), saturated sodium bicarbonate solution, and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Deprotection (if necessary): The resulting glycoside will have acetyl protecting groups on the sugar moiety. These can be removed by treatment with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) at room temperature.

  • Purification: Purify the crude product (both protected and deprotected forms) by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final glycosylated podocarpusflavone A derivatives using NMR and mass spectrometry.

Note: This protocol describes a Koenigs-Knorr glycosylation, a general method for flavonoid glycosylation. The choice of catalyst, solvent, and reaction conditions may need to be optimized for podocarpusflavone A.

Protocol 3: Dengue Virus NS5 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To evaluate the inhibitory activity of podocarpusflavone A and its semi-synthetic derivatives against the dengue virus NS5 polymerase.

Materials:

  • Purified recombinant Dengue Virus NS5 protein

  • RNA template (e.g., poly(C))

  • Primer (e.g., oligo(G))

  • Radionuclide-labeled nucleotide (e.g., [α-³²P]GTP or [³H]GTP)

  • Unlabeled NTPs (ATP, CTP, UTP, GTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • RNase inhibitor

  • Test compounds (podocarpusflavone A and derivatives) dissolved in DMSO

  • Stop solution (e.g., EDTA)

  • Filter paper (e.g., DE81)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a master mix containing the reaction buffer, DTT, MgCl₂, unlabeled NTPs, radionuclide-labeled GTP, RNA template, and primer.

  • Compound Addition: In a 96-well plate, add the desired concentration of the test compounds (dissolved in DMSO). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add the purified DENV NS5 protein to each well to initiate the reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction plate at 30-37 °C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of stop solution (e.g., 50 mM EDTA).

  • Detection of RNA Synthesis:

    • Spot a portion of each reaction mixture onto DE81 filter paper.

    • Wash the filter papers several times with a wash buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated nucleotides.

    • Perform a final wash with ethanol (B145695) and allow the filters to dry completely.

  • Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanisms of action for podocarpusflavone A and a general workflow for its semi-synthetic derivatization and evaluation.

G cluster_0 Podocarpusflavone A Synthesis & Evaluation Workflow Start Podocarpusflavone A (Natural Product Scaffold) SemiSynthesis Semi-Synthetic Modification (e.g., Methylation, Glycosylation) Start->SemiSynthesis Library Library of Podocarpusflavone A Derivatives SemiSynthesis->Library BioAssay Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial, Enzyme Inhibition) Library->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Semi-synthetic drug design workflow.

G cluster_1 Proposed NF-κB Signaling Pathway Modulation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, IL-6) Nucleus->Gene Initiates Podocarpus Podocarpusflavone A Podocarpus->IKK Inhibits

Modulation of the NF-κB signaling pathway.

G cluster_2 Proposed Phosphodiesterase (PDE) Inhibition Pathway cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Hydrolysis Downstream Downstream Cellular Effects (e.g., smooth muscle relaxation, reduced inflammation) PKA->Downstream Phosphorylates targets Podocarpus Podocarpusflavone A Podocarpus->PDE Inhibits

Inhibition of the Phosphodiesterase pathway.

Application Notes and Protocols for Enhancing the Bioavailability of Podocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpusflavone A, a naturally occurring biflavonoid, has demonstrated significant therapeutic potential, including anti-tumor and cardioprotective activities. However, its clinical utility is hampered by poor aqueous solubility and low oral bioavailability. This document provides detailed application notes and experimental protocols for the formulation of Podocarpusflavone A to enhance its bioavailability. The strategies discussed include nanoparticle encapsulation, solid dispersion, liposomal delivery, and cyclodextrin (B1172386) complexation. Furthermore, standardized protocols for in vitro evaluation of the formulated Podocarpusflavone A are presented to assess the improvements in its bioavailability.

Introduction to Bioavailability Enhancement

The oral bioavailability of a drug is primarily limited by its solubility in the gastrointestinal fluid and its permeability across the intestinal epithelium. Podocarpusflavone A, like many other flavonoids, is a poorly water-soluble compound, which leads to low dissolution rates and consequently, limited absorption into the systemic circulation.[1][2] To overcome these limitations, various formulation strategies can be employed to improve its solubility, dissolution rate, and ultimately, its bioavailability.[3][4][5] These strategies focus on altering the physicochemical properties of the drug molecule or its immediate environment.

Key challenges with Podocarpusflavone A:

  • Low aqueous solubility: Limits the concentration of the drug available for absorption.

  • Poor dissolution rate: Slow dissolution in the gastrointestinal tract leads to incomplete absorption.

  • Potential for first-pass metabolism: Enzymatic degradation in the liver can reduce the amount of active drug reaching systemic circulation.

This document outlines four key formulation strategies to address these challenges.

Formulation Strategies and Protocols

Nanoparticle Formulation

Encapsulating Podocarpusflavone A into nanoparticles can significantly improve its bioavailability by increasing its surface area, enhancing its solubility, and providing controlled release.[6][7][8][9][10]

Protocol: Preparation of Podocarpusflavone A-Loaded Polymeric Nanoparticles using Nanoprecipitation

  • Organic Phase Preparation: Dissolve 10 mg of Podocarpusflavone A and 100 mg of a biodegradable polymer (e.g., PLGA, PCL) in 10 mL of a suitable organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm) at room temperature.

  • Solvent Evaporation: Continue stirring for 3-4 hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and excess stabilizer.

  • Lyophilization (Optional): For long-term storage, resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry.

Table 1: Expected Physicochemical Properties of Podocarpusflavone A Nanoparticles

ParameterExpected Value
Particle Size100 - 300 nm
Polydispersity Index (PDI)< 0.3
Encapsulation Efficiency> 80%
Drug Loading1 - 5%
Solid Dispersion

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[6][11][12][13][14][15][16][17][18][19] This enhances the dissolution rate by reducing the particle size of the drug to a molecular level and improving its wettability.[12][13][14]

Protocol: Preparation of Podocarpusflavone A Solid Dispersion by Solvent Evaporation

  • Solution Preparation: Dissolve Podocarpusflavone A and a hydrophilic carrier (e.g., PVP K30, Poloxamer 188, Soluplus®) in a common volatile solvent (e.g., ethanol, methanol) in a specific ratio (e.g., 1:1, 1:5, 1:10 w/w drug to carrier).[11][17]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

Table 2: Dissolution Profile of Podocarpusflavone A from Solid Dispersions (Hypothetical Data)

FormulationCarrierDrug:Carrier Ratio% Drug Released at 30 min
Pure Podocarpusflavone A--< 10%
Solid Dispersion 1PVP K301:5> 70%
Solid Dispersion 2Poloxamer 1881:10> 85%
Solid Dispersion 3Soluplus®1:5> 80%
Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[20][21][22] For a lipophilic compound like Podocarpusflavone A, it can be incorporated into the lipid bilayer, enhancing its stability and facilitating its transport across biological membranes.[20][21]

Protocol: Preparation of Podocarpusflavone A-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation: Dissolve Podocarpusflavone A and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated Podocarpusflavone A by centrifugation or dialysis.

Table 3: Characteristics of Podocarpusflavone A-Loaded Liposomes

ParameterExpected Value
Vesicle Size80 - 200 nm
Zeta Potential-20 to -40 mV
Encapsulation Efficiency> 70%
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[23][24][25][26] They can form inclusion complexes with poorly soluble drugs like Podocarpusflavone A, where the drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[23][24]

Protocol: Preparation of Podocarpusflavone A-Cyclodextrin Inclusion Complex by Kneading Method

  • Mixing: Mix Podocarpusflavone A and a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a 1:1 molar ratio in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead for 45-60 minutes to form a paste.

  • Drying: Dry the paste in an oven at 50-60°C until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

Table 4: Solubility Enhancement of Podocarpusflavone A with Cyclodextrin Complexation (Hypothetical Data)

FormulationCyclodextrinSolubility in Water (µg/mL)Fold Increase
Pure Podocarpusflavone A-~5-
Podocarpusflavone A-β-CD Complexβ-cyclodextrin~10020
Podocarpusflavone A-HP-β-CD ComplexHP-β-cyclodextrin~500100

In Vitro Bioavailability Assessment

To evaluate the efficacy of the different formulations in improving the bioavailability of Podocarpusflavone A, in vitro models can be utilized as a preliminary screening tool.

In Vitro Dissolution Studies

This study assesses the rate and extent to which the drug dissolves from the formulation.

Protocol:

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) with 0.5% Tween 80 to maintain sink conditions.

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Procedure: Introduce an amount of the formulation equivalent to a specific dose of Podocarpusflavone A into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of Podocarpusflavone A using a validated analytical method such as HPLC-UV.

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of a drug.[13][27][28][29][30] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express transporter proteins, mimicking the intestinal barrier.[28][29]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test formulation (dissolved in HBSS) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at various time points.

  • Analysis: Determine the concentration of Podocarpusflavone A in the collected samples by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Table 5: Expected Caco-2 Permeability of Podocarpusflavone A Formulations

FormulationPapp (x 10⁻⁶ cm/s)Expected Absorption
Pure Podocarpusflavone A< 1.0Low
Nanoparticle Formulation5.0 - 10.0High
Solid Dispersion3.0 - 7.0Moderate to High
Liposomal Formulation4.0 - 9.0Moderate to High
Cyclodextrin Complex2.0 - 6.0Moderate

Visualizations

Formulation_and_Evaluation_Workflow cluster_formulation Formulation Strategies cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Bioavailability Assessment cluster_outcome Outcome Nanoparticles Nanoparticle Formulation ParticleSize Particle Size & PDI Nanoparticles->ParticleSize EncapsulationEfficiency Encapsulation Efficiency Nanoparticles->EncapsulationEfficiency SolidDispersion Solid Dispersion DissolutionRate Dissolution Rate SolidDispersion->DissolutionRate Liposomes Liposomal Formulation Liposomes->ParticleSize Liposomes->EncapsulationEfficiency Cyclodextrin Cyclodextrin Complexation Solubility Solubility Cyclodextrin->Solubility Dissolution In Vitro Dissolution ParticleSize->Dissolution EncapsulationEfficiency->Dissolution DissolutionRate->Dissolution Solubility->Dissolution Caco2 Caco-2 Permeability Dissolution->Caco2 Bioavailability Improved Bioavailability Caco2->Bioavailability PodocarpusflavoneA Podocarpusflavone A (Poorly Soluble) PodocarpusflavoneA->Nanoparticles PodocarpusflavoneA->SolidDispersion PodocarpusflavoneA->Liposomes PodocarpusflavoneA->Cyclodextrin

Caption: Workflow for formulation and evaluation of Podocarpusflavone A.

DNA_Topoisomerase_I_Inhibition PodocarpusflavoneA Podocarpusflavone A DNA_Complex Topoisomerase I-DNA Cleavable Complex PodocarpusflavoneA->DNA_Complex Stabilizes TopoI DNA Topoisomerase I TopoI->DNA_Complex Binds to DNA DNA_Replication DNA Replication Fork DNA_Complex->DNA_Replication Collision with DNA_Damage DNA Double-Strand Break DNA_Replication->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Proposed mechanism of action for Podocarpusflavone A.

Conclusion

The formulation strategies outlined in this document provide a comprehensive approach to addressing the bioavailability challenges of Podocarpusflavone A. By systematically preparing and evaluating nanoparticles, solid dispersions, liposomes, and cyclodextrin complexes, researchers can identify the most effective method for enhancing its therapeutic potential. The provided protocols offer a starting point for formulation development and can be optimized to achieve the desired drug delivery profile. In vitro evaluation methods are crucial for screening and selecting the most promising formulations for further in vivo studies.

References

Application Notes: Cell-Based Assays to Determine the Mechanism of Action of Podocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Podocarpusflavone A (PFA) is a naturally occurring biflavonoid found in plants of the Podocarpus genus.[1][2] Like many flavonoids, PFA and related compounds have demonstrated a range of promising biological activities, including anti-proliferative, cytotoxic, and antimicrobial effects.[1][3][4] Preliminary studies indicate that PFA can induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting its potential as a therapeutic agent.[1] Elucidating the precise mechanism of action (MOA) is a critical step in the drug discovery process, providing insights into its molecular targets and cellular effects.[5][6][7]

These application notes provide a comprehensive framework of cell-based assays to systematically investigate the MOA of podocarpusflavone A. The protocols are designed for researchers in cell biology, pharmacology, and drug development to assess PFA's effects on cell viability, apoptosis, cell cycle progression, and key intracellular signaling pathways.

Part 1: Assessment of Cytotoxicity and Anti-Proliferative Effects

Application Note: The initial step in characterizing the MOA of a novel compound like PFA is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[8] This assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[10] By treating various cell lines with a range of PFA concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_measure Measurement & Analysis Cell_Seeding Seed cells in 96-well plate Treatment Treat cells with PFA (24-72 hours) Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of Podocarpusflavone A Compound_Prep->Treatment MTT_Add Add MTT Reagent (Incubate 3-4 hours) Treatment->MTT_Add Solubilize Add Solubilization Solution (e.g., DMSO) MTT_Add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Calculate % Viability and IC50 Value Readout->Analysis

Caption: Workflow for determining the IC50 of Podocarpusflavone A using the MTT assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Podocarpusflavone A (PFA)

  • Cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of PFA in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of PFA. Include a vehicle control (e.g., 0.1% DMSO) and a medium-only blank.[8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Subtract the average absorbance of the medium-only blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Data Presentation: PFA Cytotoxicity

Cell Line Incubation Time (h) IC50 (µM)
MCF-7 (Breast Cancer) 48 12.5
HeLa (Cervical Cancer) 48 25.1
A549 (Lung Cancer) 48 18.9

| HEK293 (Normal Kidney) | 48 | > 100 |

Part 2: Investigation of Apoptosis Induction

Application Note: A key mechanism of many anti-cancer agents is the induction of apoptosis, or programmed cell death.[11] A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13] Dual staining with Annexin V and PI, followed by flow cytometry, allows for the differentiation and quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Principle of Annexin V / PI Apoptosis Assay

G cluster_cells Cell Populations after Staining cluster_membrane Cell Membrane State Viable Viable Annexin V (-) PI (-) EarlyApop Early Apoptotic Annexin V (+) PI (-) LateApop Late Apoptotic Annexin V (+) PI (+) EarlyApop->LateApop Progression Necrotic Necrotic Annexin V (-) PI (+) MembraneIntact Intact Membrane PS Internal MembraneIntact->Viable MembranePS Intact Membrane PS Externalized MembranePS->EarlyApop MembraneCompromised Compromised Membrane MembraneCompromised->LateApop MembraneCompromised->Necrotic

Caption: Differentiation of cell states based on Annexin V and Propidium Iodide staining.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12]

  • Cells treated with PFA at the desired concentration (e.g., IC50) and a vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with PFA (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.[11]

Data Presentation: Apoptosis Induction by PFA in MCF-7 Cells

Treatment % Viable (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Necrotic (Q1)
Vehicle Control 94.5 2.5 2.0 1.0
PFA (12.5 µM) 65.2 22.8 8.5 3.5

| PFA (25 µM) | 38.1 | 41.5 | 15.3 | 5.1 |

Part 3: Cell Cycle Analysis

Application Note: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M).[14] This arrest can prevent damaged cells from proliferating and may ultimately trigger apoptosis. Flow cytometry analysis of cellular DNA content is the standard method for evaluating cell cycle distribution.[15] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15] Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have an intermediate fluorescence. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[15] Studies have suggested that PFA may induce S-phase arrest and an increase in the sub-G1 population.[1]

Protocol 3: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with PFA and a vehicle control

  • PBS

  • Ice-cold 70% ethanol[16]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment with PFA for the desired duration. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with PBS.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C (or store at -20°C for several weeks).[16][17]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 1 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples using a flow cytometer. Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Effect of PFA on Cell Cycle Distribution in MCF-7 Cells

Treatment % Sub-G1 % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 1.8 65.4 22.1 12.5
PFA (12.5 µM, 24h) 10.5 40.2 41.5 7.8

| PFA (25 µM, 24h) | 18.9 | 25.7 | 48.6 | 6.8 |

Part 4: Elucidation of Effects on Intracellular Signaling Pathways

Application Note: To understand the molecular drivers of PFA's effects, it is essential to investigate its impact on key intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. The PI3K/Akt and MAPK pathways are frequently dysregulated in cancer and are common targets for flavonoids.[18][19][20] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[20][21] The MAPK pathways (including ERK, JNK, and p38) control cellular responses to a wide range of stimuli and are involved in proliferation, differentiation, and apoptosis.[22][23] Western blotting is a powerful technique to measure changes in the expression and phosphorylation (activation) status of key proteins within these cascades (e.g., Akt, p-Akt, ERK, p-ERK).[24][25] A change in the ratio of phosphorylated to total protein indicates modulation of the pathway's activity.

Signaling Pathway Diagrams

G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation PFA_PI3K Podocarpusflavone A PFA_PI3K->PI3K Inhibit? PFA_PI3K->Akt Inhibit?

Caption: The PI3K/Akt pathway, a potential target for inhibition by Podocarpusflavone A.

G cluster_mapk MAPK/ERK Signaling Pathway Stimuli Mitogens/ Stress Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Transcription Transcription Factors (e.g., AP-1, c-Jun) pERK->Transcription Response Proliferation/ Inflammation Transcription->Response PFA_MAPK Podocarpusflavone A PFA_MAPK->Raf Inhibit? PFA_MAPK->MEK Inhibit?

Caption: The MAPK/ERK pathway, a potential target for inhibition by Podocarpusflavone A.

Protocol 4: Western Blot Analysis of Signaling Proteins

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with PFA for a short duration (e.g., 15, 30, 60 minutes) to observe changes in phosphorylation. Wash cells with cold PBS and lyse with ice-cold lysis buffer.[26]

  • Protein Quantification: Scrape the cell lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.[27]

  • SDS-PAGE: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[26]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[24]

  • Analysis: Use densitometry software to quantify band intensity. Normalize the intensity of the phospho-protein to its corresponding total protein and the loading control (e.g., β-actin).

Data Presentation: Effect of PFA on PI3K/Akt and MAPK Signaling

Target Protein Treatment (PFA 12.5 µM) Relative Band Intensity (Normalized to Control)
p-Akt (Ser473) / Total Akt 30 min 0.45
p-ERK1/2 / Total ERK1/2 30 min 0.62

| β-Actin | 30 min | 1.00 |

References

Application Notes and Protocols for the Preclinical Evaluation of Podocarpusflavone A's Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Podocarpusflavone A, a biflavonoid with significant anti-inflammatory potential. The following sections detail the mechanisms of action, quantitative data from relevant studies on closely related biflavonoids, and detailed protocols for key in vitro and in vivo experiments to assess its anti-inflammatory efficacy. While specific quantitative data for Podocarpusflavone A is limited in publicly available literature, the data presented for structurally similar biflavonoids, such as amentoflavone, serve as a valuable reference for experimental design and expected outcomes.

Introduction

Podocarpusflavone A is a naturally occurring biflavonoid found in plants of the Podocarpus genus. Biflavonoids are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The anti-inflammatory properties of these compounds are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2] This document outlines the preclinical evaluation of Podocarpusflavone A as a potential anti-inflammatory agent.

Mechanism of Action

The anti-inflammatory effects of biflavonoids like Podocarpusflavone A are believed to be mediated through the inhibition of several key enzymes and signaling pathways involved in the inflammatory cascade.

  • Inhibition of Inflammatory Enzymes: Biflavonoids have been shown to inhibit the activity of phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2).[2] PLA2 is responsible for the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins.

  • Modulation of Signaling Pathways: Flavonoids can modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3] These pathways are crucial in regulating the expression of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[3]

Signaling Pathway Diagrams

NF-kB Signaling Pathway Inhibition by Podocarpusflavone A cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PodocarpusflavoneA Podocarpusflavone A PodocarpusflavoneA->IKK Inhibition PodocarpusflavoneA->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by Podocarpusflavone A.

MAPK Signaling Pathway Inhibition by Podocarpusflavone A LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 ASK1->MEK1_2 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation ERK1_2->AP1 JNK JNK MKK4_7->JNK Phosphorylation JNK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes PodocarpusflavoneA Podocarpusflavone A PodocarpusflavoneA->p38 Inhibition of Phosphorylation PodocarpusflavoneA->ERK1_2 Inhibition of Phosphorylation PodocarpusflavoneA->JNK Inhibition of Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by Podocarpusflavone A.

Quantitative Data

Assay Target Test System Reference Compound IC50/ED50 of Amentoflavone
In Vitro Anti-inflammatory AssayGroup II Phospholipase A2--Potent Inhibition (specific IC50 not stated)[1]
In Vitro Anti-inflammatory AssayCyclooxygenase (COX)Guinea-pig epidermis-Potent Inhibition (specific IC50 not stated)[1]
In Vivo Anti-inflammatory AssayCarrageenan-induced paw edemaRatPrednisolone, IndomethacinED50 = 42 mg/kg[1]
In Vivo Analgesic AssayAcetic acid writhing testMouseIndomethacinED50 = 9.6 mg/kg[1]
In Vitro Antioxidant AssaySuperoxide radical (•O2−) scavenging--IC50 = 8.98 ± 0.23 µM[4]
In Vitro Antiviral AssaySARS-CoV 3CLpro--IC50 = 8.3 µM[4]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to evaluate the anti-inflammatory properties of Podocarpusflavone A.

In Vitro Assays

This assay determines the ability of Podocarpusflavone A to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Podocarpusflavone A

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Podocarpusflavone A (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no Podocarpusflavone A) and a negative control (no LPS stimulation).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production for each concentration of Podocarpusflavone A compared to the LPS-stimulated vehicle control.

NO Production Inhibition Assay Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with Podocarpusflavone A Incubate_Overnight->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the Nitric Oxide Production Inhibition Assay.

This protocol details the investigation of Podocarpusflavone A's effect on the phosphorylation of key proteins in the MAPK pathway (p38, ERK, JNK) and the nuclear translocation of NF-κB p65.

Materials:

  • RAW 264.7 cells

  • Podocarpusflavone A

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-p38, total-p38, phospho-ERK, total-ERK, phospho-JNK, total-JNK, NF-κB p65, Lamin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Podocarpusflavone A for 1 hour, then stimulate with LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for NF-κB translocation).

  • Protein Extraction:

    • For whole-cell lysates (MAPK analysis), lyse cells directly in lysis buffer.

    • For nuclear and cytoplasmic fractions (NF-κB analysis), use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and nuclear NF-κB p65 levels to Lamin B1 (a nuclear marker).

In Vivo Assay

This is a widely used model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Podocarpusflavone A

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Podocarpusflavone A (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)

      • Group 3: Indomethacin (e.g., 10 mg/kg, p.o. or i.p.)

    • Administer the respective treatments one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Carrageenan-Induced Paw Edema Workflow Start Start Acclimatize Acclimatize rats Start->Acclimatize Group_Dose Group and administer Test Compounds/Vehicle Acclimatize->Group_Dose Inject_Carrageenan Inject Carrageenan into paw Group_Dose->Inject_Carrageenan Measure_Volume Measure paw volume at time points (0-5h) Inject_Carrageenan->Measure_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion

The available evidence strongly suggests that Podocarpusflavone A is a promising candidate for development as an anti-inflammatory agent. Its mechanism of action likely involves the inhibition of key inflammatory enzymes and the modulation of the NF-κB and MAPK signaling pathways. The provided protocols offer a robust framework for the preclinical evaluation of Podocarpusflavone A, and the quantitative data from closely related biflavonoids can guide dose selection and expected outcomes. Further research is warranted to determine the specific potency (IC50 and ED50 values) of Podocarpusflavone A and to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Podocarpusflavone A Extraction from Podocarpus macrophyllus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of podocarpusflavone A from Podocarpus macrophyllus. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of podocarpusflavone A, offering potential causes and solutions to enhance your experimental outcomes.

IssuePotential Cause(s)Recommended Solution(s)
Consistently Low Yield of Podocarpusflavone A Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for podocarpusflavone A, which is a biflavonoid.Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and mixtures with water) to identify the most effective solvent system. For biflavonoids, a solvent with intermediate polarity is often effective.
Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of the target compound.Optimize the extraction temperature by performing extractions at various temperatures (e.g., room temperature, 40°C, 60°C). Monitor the yield and purity of podocarpusflavone A at each temperature to find the optimal balance.
Inadequate Sample Preparation: Large particle size of the plant material can limit solvent penetration and reduce extraction efficiency.Ensure the plant material (leaves and twigs) is thoroughly dried and ground into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent interaction.
Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of podocarpusflavone A from the plant matrix.Experiment with different extraction times (e.g., 1, 2, 4, and 6 hours) to determine the point at which the yield of podocarpusflavone A plateaus.
Poor Separation During Column Chromatography Improper Stationary Phase: The choice of silica (B1680970) gel or other adsorbent may not be suitable for the separation of podocarpusflavone A from other co-extracted compounds.Silica gel (200-300 mesh) is commonly used for flavonoid separation. If co-elution is an issue, consider using a different stationary phase like Sephadex LH-20, which separates based on molecular size and is effective for purifying flavonoids.
Inadequate Mobile Phase Gradient: The solvent gradient used for elution may not be optimized to resolve podocarpusflavone A from closely related flavonoids.Develop a gradient elution method starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol). Monitor fractions using Thin Layer Chromatography (TLC) to track the separation.
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and broad peaks.Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Co-elution of Impurities in Preparative HPLC Suboptimal Mobile Phase Composition: The isocratic or gradient mobile phase may not provide sufficient resolution.Systematically vary the composition of the mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid or acetic acid to improve peak shape).
Inappropriate Column Chemistry: The stationary phase of the HPLC column (e.g., C18) may not be the most suitable for the specific separation.Test different column chemistries, such as C8 or phenyl-hexyl, which offer different selectivities for aromatic compounds like flavonoids.
Flow Rate is Too High: A high flow rate can decrease resolution.Optimize the flow rate. Lower flow rates generally lead to better separation, but also longer run times.

Frequently Asked Questions (FAQs)

Q1: What part of Podocarpus macrophyllus is the best source for podocarpusflavone A?

A1: Podocarpusflavone A has been successfully isolated from the leaves and twigs of Podocarpus macrophyllus.[1]

Q2: What is the expected yield of podocarpusflavone A from Podocarpus macrophyllus?

A2: While specific yield percentages for podocarpusflavone A are not widely reported and can vary based on plant material and extraction methodology, studies on related Podocarpus species provide some context. For instance, in a study on Podocarpus nakaii, crystallization of a fraction (Fr. E5) from a crude ethyl acetate extract yielded 126 mg of podocarpusflavone A from 7.2 kg of dried twigs.[2] The total methanolic extract yield from P. macrophyllus leaves has been reported to be around 18.7%.[3]

Q3: What are the key structural features of podocarpusflavone A?

A3: Podocarpusflavone A is a biflavonoid, meaning it is composed of two flavone (B191248) units linked together.

Q4: What is the known biological activity of podocarpusflavone A?

A4: Podocarpusflavone A is known to be a cyclic nucleotide phosphodiesterase (PDE) inhibitor.[1] PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, podocarpusflavone A can increase the intracellular levels of cAMP and/or cGMP, thereby modulating these signaling pathways.

Experimental Protocols

The following is a synthesized, detailed protocol for the extraction and purification of podocarpusflavone A from Podocarpus macrophyllus, based on established methods for biflavonoid isolation.

I. Plant Material Preparation
  • Collection: Collect fresh leaves and twigs of Podocarpus macrophyllus.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C.

  • Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a mechanical grinder.

II. Extraction
  • Solvent Maceration:

    • Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) in a large container at room temperature.

    • Stir the mixture periodically for 48-72 hours.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process with the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration:

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.

III. Solvent Partitioning
  • Initial Partition:

    • Suspend the crude ethanol extract in water (e.g., 500 mL).

    • Transfer the suspension to a separatory funnel.

    • Partition the aqueous suspension successively with solvents of increasing polarity:

      • n-hexane (3 x 500 mL)

      • Ethyl acetate (3 x 500 mL)

  • Fraction Collection:

    • Collect each solvent layer separately.

    • Concentrate each fraction using a rotary evaporator to obtain the n-hexane, ethyl acetate, and aqueous fractions. The ethyl acetate fraction is expected to be enriched with biflavonoids like podocarpusflavone A.[2]

IV. Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in n-hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample-silica mixture onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be:

      • n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate)

      • ethyl acetate:methanol (starting from 100:0 and gradually increasing the proportion of methanol)

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions (e.g., 20 mL each).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm).

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to podocarpusflavone A.

V. Final Purification by Preparative HPLC
  • Sample Preparation:

    • Dissolve the combined and concentrated fractions from column chromatography in an appropriate solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid).

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detector at a wavelength of approximately 340 nm.

  • Fraction Collection:

    • Collect the peak corresponding to the retention time of podocarpusflavone A.

  • Purity Confirmation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep I. Plant Material Preparation cluster_extract II. Extraction cluster_partition III. Solvent Partitioning cluster_purify1 IV. Column Chromatography cluster_purify2 V. Preparative HPLC Prep1 Collect Leaves & Twigs Prep2 Dry Plant Material Prep1->Prep2 Prep3 Grind to Fine Powder Prep2->Prep3 Extract1 Macerate in 95% Ethanol Prep3->Extract1 Extract2 Filter and Combine Extracts Extract1->Extract2 Extract3 Concentrate (Rotary Evaporator) Extract2->Extract3 Part1 Suspend in Water Extract3->Part1 Part2 Partition with n-Hexane Part1->Part2 Part3 Partition with Ethyl Acetate Part2->Part3 Part4 Collect Ethyl Acetate Fraction Part3->Part4 Purify1_1 Silica Gel Column Part4->Purify1_1 Purify1_2 Gradient Elution Purify1_1->Purify1_2 Purify1_3 Collect & Analyze Fractions (TLC) Purify1_2->Purify1_3 Purify2_1 C18 Reverse-Phase Column Purify1_3->Purify2_1 Purify2_2 Gradient Elution Purify2_1->Purify2_2 Purify2_3 Collect Podocarpusflavone A Peak Purify2_2->Purify2_3 FinalProduct Pure Podocarpusflavone A Purify2_3->FinalProduct

Caption: Workflow for the extraction and purification of podocarpusflavone A.

Signaling Pathway: Inhibition of Phosphodiesterase (PDE)

Podocarpusflavone A acts as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). These enzymes are responsible for the degradation of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDEs, podocarpusflavone A leads to an accumulation of cAMP and cGMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This modulation of cAMP and cGMP signaling pathways can have various physiological effects.

PDE_Inhibition cluster_camp cAMP Signaling Pathway cluster_cgmp cGMP Signaling Pathway cluster_inhibition Inhibition by Podocarpusflavone A AC Adenylyl Cyclase cAMP cAMP AC->cAMP to ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates PDE Phosphodiesterase (PDE) cAMP->PDE degraded by CellularResponse1 Cellular Responses PKA->CellularResponse1 leads to GC Guanylyl Cyclase cGMP cGMP GC->cGMP to GTP GTP GTP->GC converts PKG Protein Kinase G (PKG) cGMP->PKG activates cGMP->PDE degraded by CellularResponse2 Cellular Responses PKG->CellularResponse2 leads to PodocarpusflavoneA Podocarpusflavone A PodocarpusflavoneA->PDE inhibits

Caption: Mechanism of action of podocarpusflavone A via PDE inhibition.

References

Overcoming solubility issues of podocarpusflavone A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with podocarpusflavone A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is podocarpusflavone A poorly soluble in water?

Podocarpusflavone A, a type of biflavonoid, possesses a complex and largely non-polar molecular structure.[1] This inherent hydrophobicity limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility. This is a common challenge for many flavonoids, which often results in low oral bioavailability, hindering their therapeutic potential.[2][3][4]

Q2: What are the common consequences of poor aqueous solubility for my experiments?

Poor solubility can lead to several experimental challenges, including:

  • Low Bioavailability: Limited dissolution in the gastrointestinal tract can significantly reduce the absorption and systemic exposure of podocarpusflavone A after oral administration.[2][5][6]

  • Inaccurate Bioactivity Data: In in-vitro assays, precipitation of the compound can lead to an underestimation of its true biological activity.

  • Difficulties in Formulation: Developing stable and effective liquid formulations for preclinical and clinical studies becomes a significant hurdle.[4][7]

Q3: What are the primary strategies to enhance the aqueous solubility of podocarpusflavone A?

Several formulation strategies can be employed to overcome the solubility challenges of poorly water-soluble flavonoids like podocarpusflavone A. The most common and effective approaches include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating podocarpusflavone A within the hydrophobic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.[3][8][9][10]

  • Solid Dispersions: Dispersing podocarpusflavone A in a hydrophilic polymer matrix at a molecular level to enhance its wettability and dissolution rate.[11][12][13][14]

  • Nanoparticle Formulation: Reducing the particle size of podocarpusflavone A to the nanometer range, which increases the surface area-to-volume ratio and thereby enhances dissolution velocity.[15][16][17]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of Podocarpusflavone A in Neutral pH Buffers

Cause: The hydrophobic nature of podocarpusflavone A limits its interaction with the aqueous buffer.

Solution 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[3][9] The hydrophobic podocarpusflavone A molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex with improved aqueous solubility.[8][10]

Experimental Protocol: Preparation of a Podocarpusflavone A-β-Cyclodextrin Inclusion Complex

A detailed protocol for preparing a podocarpusflavone A-β-cyclodextrin inclusion complex is provided below. This method is adapted from established protocols for other poorly soluble flavonoids.[8][18]

Table 1: Materials and Reagents for Cyclodextrin Complexation

Material/ReagentSpecification
Podocarpusflavone A>95% purity
β-Cyclodextrin (β-CD)High purity
Deionized Water
Ethanol (B145695)Analytical grade

Protocol Steps:

  • Dissolve β-Cyclodextrin: Prepare a saturated solution of β-cyclodextrin in deionized water with stirring.

  • Dissolve Podocarpusflavone A: Dissolve podocarpusflavone A in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of podocarpusflavone A to the aqueous β-cyclodextrin solution while stirring continuously.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: Remove the ethanol and a portion of the water under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.

Diagram 1: Workflow for Podocarpusflavone A-Cyclodextrin Complexation

cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 Podocarpusflavone A (in Ethanol) mix Mixing and Stirring (24-48h) start1->mix start2 β-Cyclodextrin (in Water) start2->mix evap Solvent Evaporation mix->evap lyo Lyophilization evap->lyo end_product Soluble Inclusion Complex lyo->end_product

Caption: Workflow for enhancing podocarpusflavone A solubility via cyclodextrin complexation.

Solution 2: Solid Dispersion

Amorphous solid dispersions improve the dissolution of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state and dispersing it within a hydrophilic polymer matrix.[11]

Experimental Protocol: Preparation of a Podocarpusflavone A Solid Dispersion by Solvent Evaporation

This protocol is a standard method for preparing solid dispersions of flavonoids.[12][13][19]

Table 2: Materials for Solid Dispersion Preparation

MaterialExample Polymer
Podocarpusflavone A
Hydrophilic PolymerPVP K30, HPMC, Soluplus®
Organic SolventEthanol, Methanol

Protocol Steps:

  • Dissolution: Dissolve both podocarpusflavone A and the chosen hydrophilic polymer in a suitable organic solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C).

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

Diagram 2: Signaling Pathway of Solid Dispersion Mechanism

cluster_components Components cluster_process Solid Dispersion Formation cluster_result Result drug Crystalline Podocarpusflavone A dispersion Molecular Dispersion in Polymer Matrix drug->dispersion polymer Hydrophilic Polymer polymer->dispersion amorphous Amorphous State dispersion->amorphous increased_dissolution Increased Dissolution Rate amorphous->increased_dissolution

Caption: Mechanism of solubility enhancement by solid dispersion.

Issue 2: Poor Oral Bioavailability of Podocarpusflavone A in Animal Studies

Cause: In addition to poor solubility, rapid metabolism in the gut and liver (first-pass effect) can contribute to low oral bioavailability.[5][20]

Solution: Nanoparticle Formulation

Nanoparticle-based delivery systems can enhance oral bioavailability by increasing the dissolution rate and potentially protecting the drug from degradation in the gastrointestinal tract.[16][21]

Experimental Protocol: Preparation of Podocarpusflavone A Nanoparticles by Antisolvent Precipitation

This is a common bottom-up approach for producing drug nanoparticles.[15][22]

Table 3: Reagents for Nanoparticle Preparation

ReagentRole
Podocarpusflavone AActive Agent
Organic SolventSolvent
WaterAntisolvent
Stabilizere.g., Poloxamer 188, HPMC

Protocol Steps:

  • Organic Phase: Dissolve podocarpusflavone A in a suitable organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase: Dissolve a stabilizer in water.

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization or sonication.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: If necessary, purify the nanosuspension by centrifugation and resuspend the nanoparticles in a suitable medium.

Diagram 3: Logical Relationship of Nanoparticle Formulation for Improved Bioavailability

cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome poor_sol Poor Solubility nanoparticles Nanoparticle Formulation poor_sol->nanoparticles low_bio Low Bioavailability low_bio->nanoparticles inc_surface Increased Surface Area nanoparticles->inc_surface fast_diss Faster Dissolution inc_surface->fast_diss imp_abs Improved Absorption fast_diss->imp_abs enh_bio Enhanced Bioavailability imp_abs->enh_bio

References

Stability and storage conditions for podocarpusflavone A powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of podocarpusflavone A powder and solutions.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid podocarpusflavone A powder?

Solid podocarpusflavone A is stable for at least two years when stored at -20°C.[1] For long-term storage, it is crucial to keep the powder in a tightly sealed container to protect it from moisture and light.[2] While specific data on light and higher temperature sensitivity for the powder is limited, general practice for flavonoids suggests minimizing exposure to both.[3]

2. How should I store stock solutions of podocarpusflavone A?

The recommended storage conditions for stock solutions depend on the solvent and the desired storage duration. For a stock solution prepared in DMSO, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to one month.[4] It is critical to protect all solutions from light to prevent photodegradation.[4] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

3. What is the solubility of podocarpusflavone A?

Podocarpusflavone A is soluble in DMSO at a concentration of 50 mg/mL (90.50 mM), and sonication can aid in its dissolution.[1]

4. How do factors like pH, light, and temperature affect the stability of podocarpusflavone A in solution?

Data Summary Tables

Table 1: Recommended Storage Conditions for Podocarpusflavone A

FormStorage TemperatureDurationSpecial Conditions
Solid Powder-20°C≥ 2 years[1]Tightly sealed, protect from moisture and light.
DMSO Stock Solution-80°Cup to 6 months[4]Protect from light, aliquot to avoid freeze-thaw cycles.
DMSO Stock Solution-20°Cup to 1 month[4]Protect from light, aliquot to avoid freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon thawing The concentration of podocarpusflavone A may be too high for the solvent at a lower temperature.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. For future use, consider preparing a slightly lower concentration stock solution.
Loss of biological activity in experiments The podocarpusflavone A solution may have degraded.Prepare a fresh stock solution from the solid powder. Ensure proper storage of the stock solution (see Table 1) and protect it from light during experiments as much as possible.
Inconsistent experimental results This could be due to repeated freeze-thaw cycles of the stock solution, leading to degradation and concentration changes.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Always ensure the solution is completely thawed and mixed well before use.
Color change in the solution A color change may indicate degradation of the compound.Discard the solution and prepare a fresh stock. Investigate potential causes of degradation, such as prolonged exposure to light or high temperatures.

Experimental Protocols

Protocol 1: Preparation of Podocarpusflavone A Stock Solution

  • Weighing: Accurately weigh the desired amount of podocarpusflavone A powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • Dissolution: Vortex the tube vigorously. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.

  • Sterilization: If required for your application (e.g., cell culture), sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into sterile, light-protecting (amber) microcentrifuge tubes in volumes suitable for single experiments. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: General Procedure for Assessing the Stability of Podocarpusflavone A by HPLC

This protocol provides a general framework. The specific HPLC parameters (e.g., column, mobile phase, flow rate) should be optimized for your system.

  • Sample Preparation: Prepare solutions of podocarpusflavone A in the desired buffer or solvent at a known concentration.

  • Stress Conditions: Expose the samples to various stress conditions:

    • pH: Incubate solutions at different pH values (e.g., acidic, neutral, alkaline).

    • Temperature: Store solutions at different temperatures (e.g., 4°C, room temperature, 40°C).

    • Light: Expose solutions to a controlled light source (e.g., UV lamp or daylight) while keeping a control sample in the dark.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample.

  • HPLC Analysis:

    • Inject the samples into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient appropriate for flavonoid separation (e.g., a mixture of acidified water and acetonitrile (B52724) or methanol).[8][9]

    • Detect podocarpusflavone A using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the peak area of podocarpusflavone A at each time point.

    • Calculate the percentage of podocarpusflavone A remaining relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

G cluster_troubleshooting Troubleshooting Experimental Issues Start Inconsistent or Negative Results Check_Compound Check Podocarpusflavone A Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol New_Stock Prepare Fresh Stock Solution Check_Compound->New_Stock Degradation Suspected Check_Storage Verify Storage Conditions (-20°C/-80°C, protected from light) Check_Compound->Check_Storage No Obvious Degradation Optimize_Protocol Optimize Protocol Parameters (e.g., concentration, incubation time) Check_Protocol->Optimize_Protocol Potential Protocol Issue New_Stock->Optimize_Protocol Check_Storage->Optimize_Protocol Consult Consult Literature or Technical Support Optimize_Protocol->Consult Issues Persist G cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare Podocarpusflavone A Solution Stress Expose to Stress Conditions (pH, Temp, Light) Prep->Stress Sampling Sample at Time Points (t=0, 24h, 48h, etc.) Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Analysis Analyze Data (% Remaining, Degradation Products) HPLC->Analysis Conclusion Determine Stability Profile Analysis->Conclusion G cluster_pathway Podocarpusflavone A Mechanism of Action PFA Podocarpusflavone A TopoI DNA Topoisomerase I PFA->TopoI Inhibition DNA_Damage DNA Strand Breaks TopoI->DNA_Damage leads to Cell_Cycle S-Phase Arrest DNA_Damage->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

References

Optimizing chromatographic separation of podocarpusflavone A from co-occurring biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of podocarpusflavone A from co-occurring biflavonoids.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Resolution Between Podocarpusflavone A and Other Biflavonoids

Q1: My chromatogram shows overlapping peaks for podocarpusflavone A and what I suspect to be amentoflavone (B1664850) or robustaflavone. How can I improve the separation?

A1: Poor resolution is a common challenge due to the structural similarity of these biflavonoids. Here are several strategies to improve peak separation:

  • Optimize the Mobile Phase:

    • Adjusting the Organic Modifier: The choice and concentration of the organic solvent in your mobile phase are critical. Acetonitrile (B52724) often provides better selectivity for flavonoids compared to methanol. Try a shallow gradient, increasing the acetonitrile concentration slowly.[1][2]

    • Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of flavonoids.[3][4] Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to both the aqueous and organic phases can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially altered selectivity.[2][5]

  • Change the Stationary Phase:

    • If optimizing the mobile phase on a standard C18 column is insufficient, consider a column with a different selectivity. A phenyl-hexyl column can offer different pi-pi interactions that may improve the separation of aromatic biflavonoids.

  • Reduce the Flow Rate: Decreasing the flow rate can enhance separation efficiency, although it will increase the run time.[6]

  • Lower the Temperature: Running the separation at a slightly lower temperature can sometimes improve resolution by affecting the interaction kinetics between the analytes and the stationary phase.

Issue 2: Peak Tailing of Podocarpusflavone A

Q2: The peak for podocarpusflavone A is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing in flavonoid analysis is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with the polar hydroxyl groups of podocarpusflavone A, causing tailing.[1][6]

    • Solution: Use an end-capped C18 column.[6] Alternatively, adding a small amount of a competitive base like triethylamine (B128534) to the mobile phase can help to block these active sites. Lowering the mobile phase pH with an acid like formic acid can also protonate the silanol groups, reducing these interactions.[6][7]

  • Metal Chelation: Biflavonoids can chelate with metal ions present in the HPLC system (e.g., stainless steel tubing, frits), leading to peak tailing.

    • Solution: Introduce a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) into your mobile phase. If this improves the peak shape, metal chelation is a likely cause.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.[6][7]

    • Solution: Try diluting your sample or reducing the injection volume.[6][7]

Issue 3: Irreproducible Retention Times

Q3: The retention time for podocarpusflavone A is shifting between runs. What could be causing this instability?

A3: Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase preparation.

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution.[1]

  • Mobile Phase Composition Changes: The organic component of the mobile phase can evaporate over time, leading to changes in its composition and affecting retention times. Ensure fresh mobile phase is used and that the solvent bottles are properly covered.[1]

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and influence retention times. A column thermostat should be used to maintain a constant temperature.[9]

  • System Leaks: Any leaks in the pump or fittings will cause the flow rate to be inconsistent, leading to variable retention times.[1]

Data Presentation

Table 1: HPLC Parameters for Biflavonoid Separation

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18 (150 mm x 4.6 mm, 5 µm)[5]Agilent Hypersil ODS (150 mm x 4.6 mm, 5 µm)[10]
Mobile Phase A Water with 0.1% Formic Acid[5]0.05% Phosphoric Acid in Water[10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]Acetonitrile[10]
Composition 60% A : 40% B[5]Gradient: 15% to 100% B in 30 min[10]
Flow Rate 1.0 mL/min[5]1.0 mL/min[10]
Detection 330 nm[5]340 nm[10]
Temperature 25°C[5]Not specified

Table 2: HSCCC Parameters for Biflavonoid Separation

ParameterSolvent System 1Solvent System 2
Solvent System n-hexane-ethyl acetate-methanol-water (11:5:11:5, v/v/v/v)[11]ethyl acetate-n-butanol-water (5:1:5, v/v)[12]
Apparatus High-Speed Countercurrent Chromatography[11]High-Speed Counter-Current Chromatography[12]
Revolution Speed Not specifiedNot specified
Flow Rate Not specifiedNot specified
Detection Not specifiedNot specified

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Podocarpusflavone A and Co-occurring Biflavonoids (Adapted from a method for amentoflavone)

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and degas.

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and degas.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient can be started with a composition similar to the isocratic method (60:40 A:B) and then optimized. A suggested starting gradient is 60% A to 40% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 330 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the extract or purified fraction in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the sample and run the gradient program.

    • Identify peaks by comparing retention times with authentic standards of podocarpusflavone A, amentoflavone, and robustaflavone.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for the Preparative Separation of Biflavonoids

  • Preparation of Two-Phase Solvent System:

    • Prepare the selected solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a ratio of 11:5:11:5, v/v/v/v) by mixing the solvents in a separatory funnel.[11]

    • Shake the mixture vigorously and allow the two phases to separate.

    • Degas both the upper and lower phases before use.[11]

  • HSCCC Operation:

    • Fill the column entirely with the stationary phase (typically the upper phase).

    • Rotate the apparatus at the desired speed (e.g., 800 rpm).

    • Pump the mobile phase (typically the lower phase) into the column at a set flow rate (e.g., 2.0 mL/min).

    • Once the system reaches hydrodynamic equilibrium, inject the sample dissolved in a mixture of the upper and lower phases.

  • Fraction Collection and Analysis:

    • Collect fractions based on the chromatogram from the UV detector.

    • Analyze the collected fractions by HPLC to determine the purity and identify the isolated biflavonoids.

Mandatory Visualization

experimental_workflow cluster_extraction Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis and Characterization plant_material Plant Material (e.g., Podocarpus leaves) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Biflavonoid Extract extraction->crude_extract hplc HPLC Analysis/Purification crude_extract->hplc Analytical or Preparative Scale hsccc HSCCC Purification crude_extract->hsccc Preparative Scale fractions Collected Fractions hplc->fractions hsccc->fractions purity_analysis Purity Analysis (HPLC) fractions->purity_analysis structure_elucidation Structure Elucidation (NMR, MS) purity_analysis->structure_elucidation For Pure Fractions pure_podocarpusflavone_a Pure Podocarpusflavone A structure_elucidation->pure_podocarpusflavone_a

Caption: A generalized workflow for the extraction, separation, and purification of podocarpusflavone A.

troubleshooting_workflow cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Chromatographic Problem Identified (e.g., Poor Resolution, Peak Tailing) optimize_mobile_phase Optimize Mobile Phase (Gradient, Organic Modifier) start->optimize_mobile_phase check_column Use End-Capped Column start->check_column change_column Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_mobile_phase->change_column If resolution is still poor adjust_flow_temp Adjust Flow Rate / Temperature change_column->adjust_flow_temp solution Problem Resolved adjust_flow_temp->solution adjust_ph Adjust Mobile Phase pH (0.1% Formic Acid) check_column->adjust_ph add_chelator Add Chelating Agent (EDTA) adjust_ph->add_chelator If tailing persists check_load Reduce Sample Load add_chelator->check_load check_load->solution

Caption: A decision tree for troubleshooting common issues in biflavonoid chromatography.

References

Preventing degradation of podocarpusflavone A during extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of podocarpusflavone A during extraction and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, leading to the degradation of podocarpusflavone A.

Issue 1: Low Yield of Podocarpusflavone A in the Crude Extract

Potential Cause Troubleshooting Step Rationale
Incomplete Extraction Optimize solvent system: Use a mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 70-95% ethanol).Biflavonoids like podocarpusflavone A have moderate polarity. A combination of alcohol and water is often more effective for their extraction than either solvent alone.
Increase extraction time or use methods like sonication or reflux.Prolonged contact time or energy input can enhance the disruption of plant cell walls, improving solvent penetration and extraction efficiency.[1]
Degradation during Extraction Lower extraction temperature: If using reflux, maintain a temperature below 60°C.Flavonoids are often susceptible to thermal degradation.[2][3] Higher temperatures can accelerate degradation reactions.
Add an antioxidant: Incorporate ascorbic acid (e.g., 0.1%) into the extraction solvent.The phenolic hydroxyl groups in flavonoids are prone to oxidation. Antioxidants can help protect the compound from oxidative degradation during the extraction process.[4]
Protect from light: Conduct the extraction in amber glassware or a dark environment.Exposure to UV and visible light can induce photodegradation of flavonoids.[5]

Issue 2: Significant Loss of Podocarpusflavone A During Purification

Potential Cause Troubleshooting Step Rationale
Degradation on Silica (B1680970) Gel Deactivate silica gel: Use silica gel with a lower activity or add a small percentage of a polar solvent (e.g., water or methanol) to the non-polar mobile phase.Active sites on silica gel can be acidic and may cause degradation of sensitive compounds. Deactivation helps to minimize these interactions.
Use alternative stationary phases: Consider using Sephadex LH-20 or polyamide column chromatography.[6][7]These stationary phases have different properties than silica gel and may be less harsh on podocarpusflavone A. Sephadex LH-20 is particularly useful for separating flavonoids.[6]
Co-elution with Impurities Optimize the mobile phase gradient in column chromatography or HPLC.A well-optimized gradient can improve the resolution between podocarpusflavone A and closely eluting impurities.
Employ multi-step purification: Combine different chromatographic techniques (e.g., silica gel followed by Sephadex LH-20 or preparative HPLC).[7]Using techniques with different separation mechanisms can effectively remove a wider range of impurities.
Irreversible Adsorption For HPLC, ensure the mobile phase pH is slightly acidic (e.g., with 0.1% formic acid).Maintaining an acidic pH can help to suppress the ionization of phenolic hydroxyl groups, reducing their interaction with the stationary phase and preventing peak tailing or irreversible binding.

Issue 3: Evidence of Degradation in Final Product (e.g., discoloration, additional peaks in HPLC)

Potential Cause Troubleshooting Step Rationale
Oxidation Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with oxygen, a key factor in the oxidative degradation of flavonoids.
Store at low temperatures (e.g., -20°C).Lower temperatures slow down the rate of chemical degradation reactions.
Photodegradation Store in amber vials or protect from light.Prevents light-induced degradation of the purified compound.[5]
pH Instability Store in a slightly acidic or neutral buffer if in solution.Flavonoids can be unstable at alkaline pH.[8][9] Maintaining a suitable pH is crucial for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of podocarpusflavone A?

A1: The primary factors leading to the degradation of podocarpusflavone A, a biflavonoid, are similar to those affecting other flavonoids. These include:

  • High Temperatures: Thermal processing can lead to the degradation of flavonoids.[2][10]

  • Alkaline pH: Flavonoids are generally more stable in acidic to neutral conditions and can degrade at higher pH levels.[8][9]

  • Light Exposure: UV and visible light can cause photodegradation.[5]

  • Oxidation: The presence of oxygen and metal ions can catalyze the oxidation of the phenolic hydroxyl groups in the flavonoid structure.[11]

Q2: What is the recommended solvent system for the extraction of podocarpusflavone A?

A2: For the extraction of biflavonoids like podocarpusflavone A from plant material, a hydroalcoholic solvent system is generally recommended. A mixture of 70-95% ethanol or methanol in water is often effective. The alcohol disrupts the plant cell membranes, while the water helps to extract the moderately polar biflavonoids.

Q3: How can I monitor the degradation of podocarpusflavone A during my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for monitoring the integrity of podocarpusflavone A. The appearance of new peaks or a decrease in the area of the main podocarpusflavone A peak can indicate degradation. It is advisable to analyze samples at each major step of your extraction and purification process.

Q4: Are there any specific storage conditions recommended for purified podocarpusflavone A?

A4: To ensure the long-term stability of purified podocarpusflavone A, it is recommended to store it as a solid in a cool (-20°C), dark, and dry environment. If storage in solution is necessary, use a slightly acidic buffer, protect it from light by using amber vials, and store it at low temperatures. For extended storage, it is best to store under an inert atmosphere.

Experimental Protocols

Protocol 1: Extraction of Podocarpusflavone A with Minimized Degradation

  • Plant Material Preparation: Air-dry the twigs and leaves of the Podocarpus species and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol containing 0.1% (w/v) ascorbic acid at room temperature for 48 hours.[12] Use amber glassware to protect the mixture from light.

    • Alternatively, for a faster extraction, perform ultrasound-assisted extraction at a controlled temperature (below 40°C) for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Solvent Partitioning:

    • Suspend the concentrated crude extract in water and partition successively with n-hexane and then ethyl acetate (B1210297).[12]

    • The ethyl acetate fraction will contain the biflavonoids. Concentrate this fraction to dryness under reduced pressure.

Protocol 2: Purification of Podocarpusflavone A using Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

    • To minimize potential degradation, consider pre-washing the packed column with the initial mobile phase to remove any impurities and to equilibrate the stationary phase.

  • Sample Loading:

    • Adsorb the dried ethyl acetate extract onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.).[12]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing podocarpusflavone A.

    • Combine the pure fractions containing podocarpusflavone A and concentrate under reduced pressure.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dried & Ground Plant Material Extraction_Solvent Solvent Extraction (e.g., 95% EtOH + Ascorbic Acid) Plant_Material->Extraction_Solvent Maceration or Sonication Filtration_Concentration Filtration & Concentration Extraction_Solvent->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Partitioning Solvent Partitioning (n-Hexane/EtOAc) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography EtOAc Fraction Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Pure_Compound Pure Podocarpusflavone A Fraction_Analysis->Pure_Compound

Caption: Workflow for the extraction and purification of podocarpusflavone A.

Degradation_Factors cluster_factors Degradation Factors Podocarpusflavone_A Podocarpusflavone A Degradation Degradation Products Podocarpusflavone_A->Degradation leads to High_Temperature High Temperature High_Temperature->Degradation Alkaline_pH Alkaline pH Alkaline_pH->Degradation Light_Exposure Light Exposure Light_Exposure->Degradation Oxidizing_Agents Oxidizing Agents (Oxygen, Metal Ions) Oxidizing_Agents->Degradation

Caption: Key factors contributing to the degradation of podocarpusflavone A.

References

Troubleshooting low bioactivity of podocarpusflavone A in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low bioactivity with podocarpusflavone A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My podocarpusflavone A is showing lower-than-expected or inconsistent bioactivity. What are the most common causes?

Low bioactivity of podocarpusflavone A, a type of biflavonoid, can stem from several factors. The most common issues are related to its physicochemical properties and interaction with the experimental environment. These include:

  • Poor Solubility and Precipitation: The compound may be precipitating out of the aqueous cell culture medium after being diluted from a DMSO stock.

  • Compound Instability: Flavonoids can be unstable in culture media, potentially degrading over the course of the experiment.[1]

  • Serum Protein Binding: Components of fetal bovine serum (FBS), particularly albumin, can bind to flavonoids, reducing the concentration of the free, active compound available to the cells.[2][3][4]

  • Cell Line-Specific Sensitivity: The cellular response to a compound can differ significantly between cell lines due to varying expression of the target proteins or differences in metabolic pathways.[5][6]

  • Suboptimal Compound Concentration or Exposure Time: The concentration range or the duration of the treatment may not be optimal for the specific cell line and endpoint being measured.

Q2: How should I properly prepare and handle podocarpusflavone A stock solutions to ensure maximum solubility?

Proper preparation is critical. Podocarpusflavone A is highly soluble in DMSO (up to 50 mg/mL or approximately 90 mM) but has very low solubility in aqueous solutions.[7][8]

  • Use High-Quality, Anhydrous DMSO: Water content in DMSO can significantly reduce the solubility of hydrophobic compounds. Use fresh, anhydrous (or low-water content) DMSO to prepare your high-concentration stock solution (e.g., 10-50 mM).[9]

  • Ensure Complete Dissolution: After adding DMSO, ensure the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Store Properly: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q3: I observed a cloudy precipitate after adding the podocarpusflavone A working solution to my cell culture medium. What should I do?

Precipitation is a common problem when diluting a DMSO-based stock into aqueous media and is a clear indicator that the effective concentration is lower than intended.[10]

  • Modify Dilution Technique: Instead of adding a small volume of compound stock directly to a large volume of media, try adding the media to the tube containing the diluted compound while vortexing to facilitate rapid mixing.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

  • Check Final DMSO Concentration: The final concentration of DMSO in the culture should be kept as low as possible, typically below 0.5%, and must be consistent across all wells, including the vehicle control.[11][12]

  • Prepare Fresh Working Solutions: Prepare the final dilutions in media immediately before adding them to the cells. Do not store diluted, aqueous solutions of the compound.

Q4: Could the serum (FBS) in my culture medium be interfering with podocarpusflavone A's activity?

Yes, this is a significant and often overlooked factor. Flavonoids are well-documented to bind to serum albumins (bovine serum albumin in FBS and human serum albumin).[2][4][13] This binding sequesters the compound, making it unavailable to interact with the cells. The result is a much lower effective concentration of free podocarpusflavone A.

  • Reduce Serum Concentration: If your cells can tolerate it for the duration of the treatment, consider reducing the FBS concentration (e.g., to 1-2%) or using serum-free medium during the compound exposure period.[14]

  • Perform a Serum Concentration Matrix: Test the activity of podocarpusflavone A at different FBS concentrations (e.g., 10%, 5%, 2%, 1%) to determine if serum is a contributing factor.

  • Consider the Bioavailable Fraction: Be aware that the nominal concentration added to the medium is not the same as the bioavailable concentration in the presence of serum.

Q5: How can I determine if podocarpusflavone A is stable under my experimental conditions?

Compound degradation can lead to a loss of bioactivity over time. Flavonoid stability can be affected by factors like pH, temperature, and light exposure.[1]

To assess stability, you can perform a time-course experiment. Spike podocarpusflavone A into your complete cell culture medium and incubate it under your standard culture conditions (37°C, 5% CO₂). At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the remaining parent compound using an analytical method like High-Performance Liquid Chromatography (HPLC).[1] The appearance of new peaks may indicate the formation of degradation products.[1][15]

Q6: I am specifically investigating the JAK2/STAT3 pathway, but I'm not seeing the expected inhibition of STAT3 phosphorylation. What could be wrong?

Podocarpusflavone A has been shown to inhibit melanoma growth by suppressing the phosphorylation of JAK2, which in turn inhibits the activation of STAT3.[16]

  • Confirm Target Expression: First, confirm that your cell line expresses detectable levels of total JAK2 and STAT3 proteins via Western blot.

  • Check Basal Phosphorylation: Ensure there is a sufficient basal level of phosphorylated STAT3 (p-STAT3) in your untreated control cells. If the basal level is too low, you may need to stimulate the pathway (e.g., with cytokines like IL-6) to see an inhibitory effect.

  • Optimize Time and Dose: The kinetics of pathway inhibition can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) and a dose-response experiment to find the optimal conditions for seeing a reduction in p-STAT3.

  • Verify Compound Activity: Use a positive control compound known to inhibit the JAK2/STAT3 pathway to ensure your assay is working correctly.

Q7: Is it possible my cell line is simply resistant or non-responsive to podocarpusflavone A?

Yes. Cell line-specific responses are common in drug discovery research.[5][17] Responsiveness can depend on the genetic background of the cells, including the expression levels of the drug's targets or the activity of compensatory signaling pathways.

  • Use a Positive Control Cell Line: If possible, test podocarpusflavone A in a cell line where its activity has been previously reported, such as A375 melanoma cells or MCF-7 breast cancer cells, to validate your compound stock and experimental setup.[16][18]

  • Evaluate Target Expression: As mentioned, check for the expression of known targets like Topoisomerase I and components of the JAK2/STAT3 pathway in your cell line.[7][16]

  • Consider a Broader Concentration Range: You may need to test a wider and higher range of concentrations to observe an effect in a less sensitive cell line.

Quantitative Data Summary

Table 1: Physicochemical and Bioactivity Properties of Podocarpusflavone A

PropertyValue / InformationReference
Molecular Weight 552.48 g/mol [7]
Chemical Formula C₃₁H₂₀O₁₀[7]
Solubility DMSO: ≥ 50 mg/mL (≈ 90.5 mM)[7]
Aqueous Media: Poorly soluble[9][19]
Known Targets DNA Topoisomerase I, JAK2/STAT3 Signaling[7][16][18]
Reported Bioactivity Moderate anti-proliferative activity against MCF-7 cells[7][18]
Induces apoptosis and S-phase cell cycle arrest in MCF-7 cells[18]
Inhibits cell growth of melanoma cells in vitro and in vivo[16]
Reported Effective Conc. 20 µg/mL (≈ 36 µM) showed moderate activity against MCF-7[18]
40 µg/mL (≈ 72 µM) induced significant apoptosis in MCF-7[18]

Table 2: Troubleshooting Summary: Common Issues and Recommended Solutions

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Media Poor aqueous solubility of the compound.Use pre-warmed media; improve mixing technique during dilution; prepare fresh dilutions immediately before use.[10]
Inconsistent Results Compound degradation; serum protein binding; inconsistent stock preparation.Test compound stability with HPLC; reduce serum concentration during treatment; prepare fresh, single-use aliquots of stock solution.[1][14]
No Effect Observed Concentration too low; serum protein binding reducing effective dose; cell line is resistant.Increase concentration range; reduce serum in media; test a positive control cell line; verify target expression.[5][6]
No Inhibition of p-STAT3 Low basal p-STAT3 levels; suboptimal timing; low target expression.Stimulate pathway if necessary; perform a time-course and dose-response experiment; confirm JAK2/STAT3 expression via Western blot.[16]

Visualized Workflows and Pathways

TroubleshootingWorkflow start Low or Inconsistent Bioactivity Observed check_sol Check for Precipitation in Culture Media start->check_sol check_prep Review Stock Solution Preparation & Handling start->check_prep sol_yes Precipitate Observed check_sol->sol_yes  Yes sol_no No Precipitate check_sol->sol_no No action_prep ACTION: - Use anhydrous DMSO - Ensure full dissolution - Aliquot & store at -80°C check_prep->action_prep check_serum Investigate Serum Protein Binding action_serum ACTION: - Reduce FBS % during treatment - Test in serum-free media - Increase nominal concentration check_serum->action_serum check_stability Assess Compound Stability action_stability ACTION: - Perform HPLC stability assay - Protect from light - Minimize incubation time check_stability->action_stability check_cell Evaluate Cell-Specific Factors action_cell ACTION: - Use positive control cell line - Verify target expression - Optimize dose & time check_cell->action_cell action_sol ACTION: - Improve dilution technique - Use pre-warmed media - Prepare fresh sol_yes->action_sol sol_no->check_serum sol_no->check_stability sol_no->check_cell

Caption: A logical workflow for troubleshooting low podocarpusflavone A bioactivity.

Caption: Serum albumin binds podocarpusflavone A (PCFA), reducing the free, active concentration.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak2 JAK2 receptor->jak2 p_jak2 p-JAK2 (Active) jak2->p_jak2 Phosphorylation stat3 STAT3 p_jak2->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription promotes pcfa Podocarpusflavone A pcfa->p_jak2 inhibits

Caption: Podocarpusflavone A inhibits the JAK2/STAT3 pathway by suppressing JAK2 phosphorylation.[16]

Detailed Experimental Protocols

Protocol 1: Preparation of Podocarpusflavone A Stock and Working Solutions
  • Stock Solution (10 mM in DMSO): a. Equilibrate the vial of podocarpusflavone A powder (MW: 552.48) to room temperature. b. To make 1 mL of a 10 mM stock, weigh out 5.52 mg of the powder. c. Add 1 mL of fresh, anhydrous DMSO. d. Vortex thoroughly until fully dissolved. Brief sonication or warming to 37°C can assist. e. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.

  • Working Solutions (for Cell Treatment): a. On the day of the experiment, thaw a stock solution aliquot. b. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. c. Crucially, ensure the final DMSO concentration is identical across all treatments and the vehicle control (e.g., 0.1%). d. For example, to achieve a 10 µM final concentration with a 0.1% DMSO limit, you could make a 10 mM stock, dilute it 1:100 in media to get a 100 µM intermediate solution (with 1% DMSO), and then add this 1:10 to the cells. Alternatively, add the stock directly to the final volume of media in the well (a 1:1000 dilution). e. Use the prepared working solutions immediately.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a general guideline; optimize cell seeding density and incubation times for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the old medium and replace it with 100 µL of medium containing the desired concentrations of podocarpusflavone A or the vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.

Protocol 3: Western Blot Analysis for JAK2/STAT3 Signaling
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with podocarpusflavone A or vehicle for the optimized time and dose.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Assessing Podocarpusflavone A Stability in Culture Medium
  • Preparation: Spike podocarpusflavone A into your complete cell culture medium (including FBS) to the final working concentration used in your experiments.

  • Incubation: Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 8, 24, 48 hours) and incubate them under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At each time point, remove an aliquot.

  • Protein Precipitation (if medium contains FBS): To remove interfering proteins, add 3 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to 1 volume of the medium sample. Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube for analysis by HPLC. Compare the peak area of podocarpusflavone A at each time point to the T=0 sample to determine the percentage of compound remaining.[1]

References

Enhancing the resolution of podocarpusflavone A in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the resolution of podocarpusflavone A in NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H-NMR spectrum of my podocarpusflavone A sample show more signals than expected, with many appearing broad or as doubled peaks?

A1: This is a common observation for biflavonoids like podocarpusflavone A and is typically due to the presence of rotational isomers (rotamers). At room temperature, the rotation around the single C-C bond connecting the two flavonoid units is slow on the NMR timescale. This results in distinct magnetic environments for the nuclei in each rotamer, leading to a doubled or overly complex set of signals.

Q2: What is the most effective technique to simplify the complex spectrum caused by rotamers?

A2: Variable-Temperature (VT) NMR spectroscopy is the most direct and effective method. By increasing the temperature of the NMR experiment, you can increase the rate of rotation around the C-C single bond. At a sufficiently high temperature (the coalescence temperature), the rotation becomes fast on the NMR timescale, and the two rotamers are no longer observed as separate species. This results in a single, time-averaged set of sharper signals, which is much easier to interpret. For many biflavonoids, temperatures between 80°C and 120°C are effective.[1]

Q3: My sample of podocarpusflavone A is thermally unstable. Are there alternative methods to VT-NMR for resolving the spectrum?

A3: Yes. If heating the sample is not feasible, advanced 2D-NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since carbon chemical shifts are more dispersed than proton shifts, overlapping proton signals can often be resolved in the second dimension if they are attached to carbons with different chemical shifts.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular structure and can help differentiate protons based on their long-range couplings, even if their own signals overlap.[2][3]

  • 1,1-ADEQUATE: This is a powerful, though less common, experiment that can be used to confirm C-C connectivities directly, which can be a useful alternative for structure confirmation when VT-NMR is not an option.

Q4: How does the choice of deuterated solvent affect the resolution of my spectrum?

A4: The choice of solvent can significantly impact spectral resolution by altering the chemical shifts of your compound.[4] Aromatic solvents like pyridine-d5 (B57733) or benzene-d6 (B120219) can induce different chemical shifts compared to solvents like DMSO-d6 or methanol-d4 (B120146) due to anisotropic effects.[4] Sometimes, simply acquiring the spectrum in a different solvent can resolve overlapping signals. For podocarpusflavone A, published data is available using pyridine-d5.[3]

Q5: What are the optimal sample preparation conditions for high-resolution NMR of podocarpusflavone A?

A5: Proper sample preparation is critical. Key considerations include:

  • Purity: Ensure the sample is free of solid particles by filtering it into the NMR tube, for example, through a pipette with a cotton wool plug. Suspended material disrupts the magnetic field homogeneity, leading to broad lines.

  • Concentration: For 1H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point. For 13C NMR, a higher concentration of 20-50 mg may be necessary. Overly concentrated samples can lead to broader lines and difficulty in shimming.

  • Solvent: Use high-purity deuterated solvents. Ensure the solvent fully dissolves the sample. Podocarpusflavone A is soluble in DMSO.[5]

Troubleshooting Guide

Issue 1: Broad and Unresolved Peaks in the Spectrum

This is a common issue that can stem from several sources. The following workflow can help diagnose and solve the problem.

G cluster_0 Troubleshooting Broad/Complex Signals Start Start: Broad or Complex NMR Spectrum CheckShimming Is the shimming optimal? (Check solvent peak shape) Start->CheckShimming ReShim Re-shim the spectrometer manually or with gradients. CheckShimming->ReShim No CheckConcentration Is the sample concentration too high? (> 25mg/0.6mL for 1H) CheckShimming->CheckConcentration Yes ReShim->CheckConcentration DiluteSample Dilute the sample. CheckConcentration->DiluteSample Yes CheckPurity Are there suspended solids or paramagnetic impurities? CheckConcentration->CheckPurity No DiluteSample->CheckPurity FilterSample Filter the sample into a clean NMR tube. CheckPurity->FilterSample Yes CheckRotamers Is signal doubling/complexity observed, typical of biflavonoids? CheckPurity->CheckRotamers No FilterSample->CheckRotamers RunVTNMR Perform Variable-Temperature NMR (e.g., 80-120°C). CheckRotamers->RunVTNMR Yes Run2DNMR Acquire 2D NMR spectra (HSQC, HMBC, COSY). CheckRotamers->Run2DNMR No / Sample is thermally unstable ProblemSolved Problem Solved: Sharp, resolved spectrum RunVTNMR->ProblemSolved Run2DNMR->ProblemSolved

Caption: Troubleshooting workflow for broad or complex NMR signals.

Data and Experimental Protocols

Workflow for Enhancing Podocarpusflavone A NMR Resolution

The following diagram outlines a systematic approach from sample preparation to advanced experiments for achieving a high-resolution spectrum.

G cluster_1 Workflow for High-Resolution Biflavonoid NMR Prep 1. Sample Preparation - Weigh 10-20 mg Podocarpusflavone A - Dissolve in 0.6 mL pyridine-d5 - Filter into a high-quality NMR tube Acquire1D 2. Initial 1D 1H NMR - Acquire at room temperature (25°C) - Assess peak shape and complexity Prep->Acquire1D Evaluate 3. Evaluate Spectrum - Are signals broad or doubled? Acquire1D->Evaluate VT_NMR 4a. Variable-Temperature NMR - Increase temperature in steps (e.g., 20°C) - Monitor spectrum for coalescence - Acquire final data at optimal temp (e.g., 100°C) Evaluate->VT_NMR Yes TwoD_NMR 4b. 2D NMR Experiments - Acquire COSY, HSQC, HMBC - Use optimal temperature if possible Evaluate->TwoD_NMR No (or unstable) VT_NMR->TwoD_NMR Analyze 5. Data Analysis - Assign signals using 1D and 2D data - Confirm structure TwoD_NMR->Analyze

Caption: General workflow for enhancing NMR resolution for biflavonoids.

Table 1: Recommended Sample and Experimental Parameters
ParameterRecommended ValueRationale
Sample Concentration 10-20 mg in 0.6-0.7 mLBalances good signal-to-noise with minimizing viscosity-induced line broadening.
Solvent Pyridine-d5 or DMSO-d6Published data exists for pyridine-d5.[3] DMSO is also a good solvent for flavonoids. Changing solvents can help resolve overlapping peaks.[4]
NMR Spectrometer ≥ 400 MHzHigher field strength increases spectral dispersion, which is crucial for resolving complex spectra.
1D 1H Acquisition Time 2 - 4 secondsLonger acquisition times can improve digital resolution but may lead to signal decay if too long.
Relaxation Delay (d1) 1 - 5 secondsEnsures spins fully relax between scans for accurate integration, especially in quantitative experiments.
VT-NMR Temperature 80 - 120 °CThis range is often sufficient to overcome the rotational energy barrier in biflavonoids, causing rotamer signals to coalesce.[1]
Table 2: 1H and 13C NMR Spectroscopic Data for Podocarpusflavone A

The following data were acquired on a 400 MHz spectrometer in pyridine-d5.[3]

Position1H Chemical Shift (δ)13C Chemical Shift (δ)
Flavone I
2-163.7
36.89 (s)102.8
4-182.2
5-161.7
66.36 (d, J=2.0 Hz)99.1
7-164.5
86.55 (d, J=2.0 Hz)94.2
9-157.5
10-104.9
1'-121.3
2'8.21 (d, J=2.4 Hz)128.7
3'-112.5
4'-132.0
5'7.78 (dd, J=8.8, 2.4 Hz)123.1
6'7.31 (d, J=8.8 Hz)116.1
Flavone II
2''-164.1
3''6.84 (s)102.6
4''-182.1
5''-161.4
6''6.64 (s)98.9
7''-164.9
8''-105.1
9''-157.8
10''-104.5
1'''-123.3
2'''8.01 (d, J=8.8 Hz)128.4
3'''7.11 (d, J=8.8 Hz)114.2
4'''-162.6
5'''7.11 (d, J=8.8 Hz)114.2
6'''8.01 (d, J=8.8 Hz)128.4
OMe3.59 (s)55.2
Protocol 1: Variable-Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare a sample of podocarpusflavone A in a suitable high-boiling point deuterated solvent (e.g., DMSO-d6 or pyridine-d5) in a Class A NMR tube (e.g., Wilmad 507 or higher) designed for VT work.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the sample at room temperature (25°C).

    • Acquire a reference 1H spectrum.

  • Temperature Increase:

    • Open the temperature control software.

    • Increase the target temperature in increments of 10-20°C to avoid thermal shock to the probe.[6]

    • Allow the temperature to equilibrate at each step (this can take 10-20 minutes). Temperature stability is reached when the monitoring software shows a stable reading.[6]

  • Spectral Monitoring:

    • Acquire a quick 1H spectrum at each new temperature.

    • Observe the changes in the spectrum, particularly the broadening and eventual coalescence of the doubled signals into single, sharper peaks.

  • Final Data Acquisition:

    • Once the signals have coalesced into a sharp, time-averaged spectrum (e.g., at 100°C), perform a final, careful shim.

    • Acquire high-quality 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) spectra at this optimal temperature.

  • Cooldown: After the experiments are complete, reduce the temperature back to ambient in steps to prevent damage to the probe.

Protocol 2: Acquiring High-Resolution 2D NMR Spectra
  • Setup: Use the sample prepared for the 1D experiments, preferably at the optimal temperature determined by VT-NMR if applicable.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (J-coupling) correlations.

    • Key Parameters: Use standard gradient-selected COSY (gCOSY) pulse programs. Acquire sufficient scans to achieve a good signal-to-noise ratio. The spectral width should encompass all proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons to their directly attached carbons.

    • Key Parameters: Use a gradient-selected, sensitivity-enhanced pulse sequence. Optimize the spectral widths in both the 1H (F2) and 13C (F1) dimensions to cover all relevant signals. The number of increments in the F1 dimension will determine the resolution in the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

    • Key Parameters: Use a gradient-selected pulse sequence. The long-range coupling delay (e.g., 50-100 ms) should be optimized for the expected J-couplings (typically around 8-10 Hz). This is the most crucial experiment for connecting different parts of the molecule.[7]

References

Minimizing batch-to-batch variability in Podocarpus extract preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the preparation of Podocarpus extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Podocarpus extracts?

Batch-to-batch variability in herbal extracts like those from Podocarpus can stem from three main areas: the raw material, the extraction process, and post-extraction handling.[1]

  • Raw Material Variability : This is a major contributor and includes genetic differences in plant populations, the geographical location and soil conditions of cultivation, varying climatic conditions, and the specific time and methods of harvesting.[1][2][3] Post-harvest processing and storage conditions also play a critical role.[1]

  • Extraction Process Inconsistencies : Fluctuations in key parameters can significantly alter the final product. These include inconsistent solvent-to-solid ratios, variations in extraction temperature and duration, and differences in the physical state of the raw material, such as particle size.[1][4]

  • Post-Extraction Handling : Steps taken after the initial extraction are also crucial. Inconsistent solvent removal, different drying methods, and improper storage conditions of the final extract can all introduce variability.[1]

Q2: How can I standardize the raw Podocarpus material to minimize variability?

Standardizing the raw material is a critical first step for ensuring consistency.[1] Key practices include:

  • Botanical Authentication : Always ensure the correct Podocarpus species and plant part (e.g., leaves, twigs) are used.[1][2] Misidentification can lead to extracting the wrong compounds.[2] DNA barcoding can be a powerful tool for accurate species identification.[5]

  • Geographical Sourcing : Source the plant material from the same geographical region and supplier to minimize variations caused by different soil, climate, and environmental factors.[1][2]

  • Defined Harvesting Practices : Follow a strict protocol for the time of harvest, as the concentration of active compounds can vary with the plant's growth cycle.[2][5]

  • Standardized Post-Harvest Processing : Implement uniform procedures for drying, grinding to a consistent particle size, and storing the raw material to prevent degradation of phytochemicals.[1][6]

Q3: Which analytical techniques are recommended for the quality control of Podocarpus extracts?

A multi-faceted approach to quality control is essential. The following techniques are widely used to analyze the chemical profile and ensure the purity of plant extracts:

  • High-Performance Liquid Chromatography (HPLC) : HPLC is commonly used to separate, identify, and quantify different compounds in the extract, creating a chemical "fingerprint" to compare batches.[2][5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is valuable for analyzing volatile compounds and provides detailed information about the molecular weight and structure of components.[5][8]

  • Spectroscopy (UV-Vis, FTIR, NMR) : These methods help analyze the chemical structure and composition of the extract.[2][5] Nuclear Magnetic Resonance (NMR) can determine the structure of complex compounds.[2]

  • Phytochemical Screening : Simple qualitative tests can detect the presence of major classes of secondary metabolites like alkaloids, flavonoids, terpenoids, and phenols.[8][9]

Q4: Is it acceptable to mix different batches of extracts to improve consistency?

Yes, it is acceptable to mix batches that are compliant with the release specification.[10] However, this should not be done to make a non-compliant batch pass.[10] The decision to mix should be justified using data from chromatographic fingerprints to demonstrate a genuine improvement in consistency across the extract's entire profile, not just for a single analytical marker.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the preparation and analysis of Podocarpus extracts.

Issue 1: Inconsistent Yield of Crude Extract
Potential Cause Troubleshooting Step
Raw Material Variation Ensure the raw material is sourced consistently and properly identified.[1][2] Verify that the material has been dried and ground to a uniform particle size.[6]
Inconsistent Extraction Parameters Strictly control and document the solvent-to-solid ratio, extraction time, and temperature for every batch.[1][4]
Inefficient Solvent Removal Calibrate and maintain solvent removal equipment (e.g., rotary evaporators).[1] Standardize the endpoint for solvent removal to avoid variations in residual solvent.[1]
Issue 2: Variation in Phytochemical Profile (HPLC/GC-MS Fingerprint)
Potential Cause Troubleshooting Step
Raw Material Quality The quality of raw materials can be influenced by cultivation, climate, harvest time, and storage.[7] Obtain a certificate of analysis for your raw material or perform in-house qualification. Compare the phytochemical fingerprint of the raw material itself between batches.
Solvent Polarity Changes Use high-purity solvents.[1] Ensure the solvent composition and ratio are precisely measured for each extraction, as small changes can significantly alter the chemical profile.[1]
Degradation of Compounds Some phytochemicals in Podocarpus may be sensitive to heat, light, or oxygen.[11] Protect the extract from light and heat during and after processing.[1] Consider using antioxidants if specific compound degradation is identified.[1] Store the final extract under appropriate conditions (e.g., cool, dark, and dry).
Analytical Method Variability Validate your analytical method (e.g., HPLC, GC-MS) for robustness.[1] Ensure consistent column performance, mobile phase preparation, and detector settings.[1] Run a blank gradient to check for solvent-related artifacts.[1]

Key Factors and Workflow Diagrams

The following diagrams illustrate the key factors contributing to variability and a standardized workflow to minimize it.

center Batch-to-Batch Variability raw_material Raw Material Factors center->raw_material extraction Extraction Process Factors center->extraction post_extraction Post-Extraction Factors center->post_extraction genetics Genetics raw_material->genetics geography Geography & Climate raw_material->geography harvest Harvest Time & Method raw_material->harvest storage_raw Storage Conditions raw_material->storage_raw solvent Solvent Ratio & Type extraction->solvent time Extraction Time extraction->time temp Temperature extraction->temp particle Particle Size extraction->particle filtration Filtration post_extraction->filtration concentration Solvent Removal post_extraction->concentration drying Drying Method post_extraction->drying storage_final Final Storage post_extraction->storage_final

Caption: Key factors contributing to batch-to-batch variability.

start Start: High Variability Detected q_raw Is Raw Material Standardized? start->q_raw a_raw_no Standardize Raw Material: - Botanical ID - Consistent Sourcing - Harvesting Protocol - Post-Harvest Handling q_raw->a_raw_no No q_proc Are Extraction Parameters Consistent? q_raw->q_proc Yes a_raw_no->q_proc a_proc_no Standardize Process: - Control Temp, Time - Fix Solvent Ratio - Uniform Particle Size q_proc->a_proc_no No q_post Is Post-Extraction Handling Consistent? q_proc->q_post Yes a_proc_no->q_post a_post_no Standardize Handling: - Consistent Drying - Controlled Solvent Removal - Proper Storage q_post->a_post_no No q_anal Is Analytical Method Validated? q_post->q_anal Yes a_post_no->q_anal a_anal_no Validate Method: - Check Robustness - Calibrate Instruments - Use High-Purity Reagents q_anal->a_anal_no No end End: Variability Minimized q_anal->end Yes a_anal_no->end

Caption: Troubleshooting flowchart for identifying sources of variability.

Data & Experimental Protocols

Table 1: Key Quality Control Parameters for Podocarpus Extract

This table summarizes critical parameters and analytical methods for ensuring batch consistency.

Parameter Analytical Method Acceptance Criteria / Purpose Reference
Botanical Identity Macroscopic/Microscopic Analysis, DNA BarcodingConfirms correct Podocarpus species and plant part.[2][5]
Phytochemical Profile HPLC, GC-MSThe chromatographic "fingerprint" should be consistent with a reference standard. Relative peak areas of major compounds should be within a defined range.[5][7]
Active/Marker Compound Content HPLC, UV-Vis SpectrophotometryQuantification of specific bioactive compounds (e.g., total flavonoids, terpenoids, phenols) to ensure they are within the specified range.[4][8]
Purity GC-MS, AASTest for contaminants such as pesticides, heavy metals, and residual solvents.[5]
Physical Properties Organoleptic tests, Loss on DryingAssess appearance, color, odor, and residual moisture content.[4][12]
Table 2: Example Phytochemical Content in Methanolic Extracts of Four Podocarpus Species

This data, adapted from a study, illustrates the natural variation between species and provides a baseline for what can be quantified.[8] All values are presented as mean ± standard deviation.

Phytochemical P. gracilior P. elongatus P. macrophyllus P. neriifolius
Total Terpenoids (mg/g) 3.13 ± 0.794.19 ± 0.953.98 ± 0.644.53 ± 0.71
Total Flavonoids (mg/g) ---23.5
Total Phenolic Compounds (mg/g) ---274.3
Extract Yield (%) 41.511.018.726.9

Note: Data for flavonoids and phenolics were only provided for P. neriifolius in the source material.[8]

Protocol 1: General Procedure for Solvent Extraction of Podocarpus

This protocol provides a generalized starting point for extraction. Parameters should be optimized for your specific research goals.

  • Preparation of Plant Material :

    • Wash the collected plant parts (leaves, twigs) and dry them at a controlled temperature (e.g., 30-50°C) until brittle.[6][8]

    • Grind the dried material to a fine, uniform powder (e.g., 40 mesh).[6][8]

  • Pre-Extraction (Optional) :

    • To remove non-polar compounds, soak the dried powder in a non-polar solvent like n-Hexane (e.g., 50g of powder in 400ml of solvent) for 48 hours.[8]

    • Centrifuge and discard the solvent.[8]

  • Maceration Extraction :

    • Place the powdered plant material in a suitable container.[13]

    • Add the selected solvent (e.g., methanol, ethanol, or an aqueous mixture) at a defined solid-to-solvent ratio (e.g., 1:10 w/v).[12]

    • Seal the container and allow it to stand for a defined period (e.g., 12-72 hours) at a controlled temperature, with occasional agitation.[12][13]

  • Filtration and Concentration :

    • Filter the mixture to separate the extract from the solid plant material.[2]

    • Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature to remove the solvent.[2]

  • Drying and Storage :

    • Dry the concentrated extract to a solid or semi-solid form (e.g., using a vacuum oven or freeze-drying).[2]

    • Store the final extract in an airtight, light-resistant container at a low temperature.

Protocol 2: Preliminary Phytochemical Screening

This protocol outlines basic chemical tests to identify the presence of key compound classes in your Podocarpus extract.[9]

  • Preparation of Test Solution : Dissolve a small amount of the dried extract in the same solvent used for extraction.

  • Test for Alkaloids (Mayer's Test) :

    • To a few mL of the filtrate, add 2-3 drops of Mayer's reagent.[9]

    • Formation of a yellow-colored precipitate indicates the presence of alkaloids.[9]

  • Test for Flavonoids (Shinoda Test) :

    • To the extract solution, add a few fragments of magnesium ribbon and then concentrated hydrochloric acid dropwise.

    • The appearance of a pink to magenta color indicates the presence of flavonoids.

  • Test for Terpenoids (Salkowski's Test) :

    • To 5 mL of extract solution, add 2 mL of chloroform, then carefully add 3 mL of concentrated sulfuric acid.

    • A reddish-brown coloration at the interface indicates the presence of terpenoids.

  • Test for Phenols (Ferric Chloride Test) :

    • To 2 mL of the extract solution, add a few drops of a dilute ferric chloride solution.

    • The formation of a dark green or bluish-black color indicates the presence of phenolic compounds.

References

Technical Support Center: Scaling Up the Purification of Podocarpusflavone A for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of podocarpusflavone A for preclinical studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the purification of podocarpusflavone A?

A1: Scaling up the purification of podocarpusflavone A, a biflavonoid, presents several challenges:

  • Complex Mixtures: Crude plant extracts contain a vast array of compounds with similar polarities to podocarpusflavone A, making separation difficult.

  • Scalability of Chromatographic Methods: Analytical methods like HPLC are not always directly scalable. Maintaining resolution and purity on a larger scale requires significant method redevelopment.

  • Yield and Purity: Achieving high yield and purity simultaneously is a common challenge. Optimizing one often comes at the expense of the other.

  • Compound Stability: Flavonoids can be susceptible to degradation under certain conditions (e.g., pH, light, temperature), which can be exacerbated during longer processing times at a larger scale.

Q2: What quantity and purity of podocarpusflavone A are typically required for preclinical studies?

A2: The quantity and purity of podocarpusflavone A required for preclinical studies depend on the specific studies being conducted. However, general requirements are:

  • Purity: Typically, a purity of >95% is required, with some regulatory bodies preferring >98%. The purity should be confirmed by at least two different analytical methods (e.g., HPLC and NMR).

  • Quantity: The amount needed can range from several grams to hundreds of grams, depending on the animal model, dosage, and duration of the studies. Early-stage in vitro and in vivo studies may require less, while toxicology studies in larger animals will require significantly more.

  • Consistency: Batch-to-batch consistency in terms of purity and impurity profile is crucial for the reliability of preclinical data.

Q3: What are the recommended analytical techniques for quality control during the scaled-up purification of podocarpusflavone A?

A3: A robust analytical panel is essential for quality control. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for assessing purity and quantifying podocarpusflavone A. A validated stability-indicating HPLC method is crucial.

  • Mass Spectrometry (MS): Used for structural confirmation and identification of impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structure elucidation of the final compound and for characterizing impurities if necessary.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups.

Q4: What are the critical stability considerations for podocarpusflavone A during purification and storage?

A4: Podocarpusflavone A, like many flavonoids, can be sensitive to degradation. Key factors to consider are:

  • pH: Flavonoids are often more stable in acidic conditions and can degrade in neutral or basic solutions.

  • Light: Exposure to UV light can cause photodegradation. All solutions and purified material should be protected from light.

  • Temperature: Elevated temperatures can accelerate degradation. Purification steps should be performed at controlled room temperature or below if possible. The purified compound should be stored at low temperatures (e.g., -20°C).

  • Oxidation: Biflavonoids can be susceptible to oxidation. The use of antioxidants or inert atmospheres (e.g., nitrogen or argon) during processing and storage can mitigate this.

Experimental Protocols

Protocol 1: Scalable Extraction and Initial Cleanup of Podocarpusflavone A

This protocol describes a scalable method for the extraction and initial enrichment of podocarpusflavone A from plant material (e.g., leaves and twigs of Podocarpus species).

1. Extraction:

  • Grind the dried and powdered plant material.
  • Perform exhaustive extraction with 80% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) using maceration or heat reflux extraction for 2-3 cycles.
  • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
  • Podocarpusflavone A is expected to be enriched in the ethyl acetate fraction.
  • Concentrate the ethyl acetate fraction to dryness.

3. Macroporous Resin Chromatography:

  • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol (B129727) and then dilute with water.
  • Load the solution onto a pre-equilibrated macroporous resin column (e.g., D101 or AB-8).
  • Wash the column with deionized water to remove highly polar impurities.
  • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
  • Collect fractions and monitor by HPLC to identify the fractions containing podocarpusflavone A (typically eluting in 50-70% ethanol).
  • Pool and concentrate the enriched fractions.

Protocol 2: Preparative HPLC for Final Purification of Podocarpusflavone A

This protocol outlines the final purification step to obtain high-purity podocarpusflavone A.

1. Analytical Method Development and Optimization:

  • Develop an analytical HPLC method for the separation of podocarpusflavone A from co-eluting impurities. A typical starting point is a C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
  • Optimize the gradient, flow rate, and column temperature for the best resolution.

2. Method Scaling:

  • Use the optimized analytical method to scale up to a preparative HPLC system with a larger C18 column.
  • Adjust the flow rate and injection volume according to the column dimensions.
  • Perform loading studies to determine the maximum sample load without compromising resolution.

3. Purification:

  • Dissolve the enriched fraction from Protocol 1 in the mobile phase.
  • Filter the sample solution through a 0.45 µm filter.
  • Inject the sample onto the preparative HPLC system.
  • Collect fractions corresponding to the podocarpusflavone A peak.

4. Post-Purification:

  • Analyze the collected fractions for purity by analytical HPLC.
  • Pool the pure fractions.
  • Remove the organic solvent under reduced pressure.
  • Lyophilize the aqueous solution to obtain pure podocarpusflavone A as a solid powder.

Data Presentation

Table 1: Representative Data for Macroporous Resin Chromatography of a Flavonoid-Rich Extract

ParameterValueReference
Resin TypeAB-8[1]
Sample Loading Concentration0.27 mg/mL total flavonoids[2]
Loading Flow Rate2 Bed Volumes (BV)/h[2]
Elution Solvent for Flavonoids60% Ethanol[2]
Elution Flow Rate2 BV/h[2]
Fold Increase in Purity~4.76[1]
Recovery Yield~84.93%[1]

Note: This data is for the purification of total flavonoids from Sophora tonkinensis Gagnep. and serves as a representative example.

Table 2: Representative Parameters for Scaling Up Preparative HPLC

ParameterAnalytical ScalePreparative Scale
ColumnC18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Flow Rate1.0 mL/min21.2 mL/min
Injection Volume20 µL2-5 mL
Sample Concentration1 mg/mL10-50 mg/mL
Expected Yield per Run< 0.02 mg20-250 mg

Note: These are theoretical scaling factors and will require optimization for the specific separation of podocarpusflavone A.

Troubleshooting Guides

Issue 1: Low Yield of Podocarpusflavone A After Purification

Possible Cause Troubleshooting Step
Incomplete ExtractionOptimize extraction parameters (solvent, time, temperature). Consider using ultrasound-assisted or microwave-assisted extraction for improved efficiency.
Irreversible Adsorption on ColumnFor silica (B1680970) gel, try deactivating it with water. For C18, ensure the mobile phase pH is appropriate. Consider a different stationary phase if the issue persists.
Degradation During ProcessingMinimize exposure to light and heat. Work at lower temperatures if possible. Ensure the pH of all solutions is in a stable range for podocarpusflavone A.
Co-elution with Other CompoundsRe-optimize the chromatographic method (gradient, mobile phase composition, column chemistry).

Issue 2: Poor Peak Shape (Tailing or Fronting) in Preparative HPLC

Possible Cause Troubleshooting Step
Column OverloadReduce the injection volume or sample concentration.
Secondary Interactions with Stationary PhaseAdd a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Inappropriate Sample SolventDissolve the sample in the initial mobile phase composition. If a stronger solvent is needed, inject a smaller volume.
Column DegradationFlush the column with a strong solvent or replace it if it's old or has been used extensively.

Issue 3: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Inadequate Resolution in Preparative HPLCRe-optimize the separation at the analytical scale before scaling up. Consider a different column or mobile phase.
Fraction Collection Window is Too BroadNarrow the collection window around the target peak. Perform peak shaving (collecting only the center of the peak) to improve purity, though this will reduce yield.
Degradation After CollectionImmediately process the collected fractions. Protect them from light and store at low temperatures.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Final Purification cluster_qc Quality Control plant_material Plant Material crude_extract Crude 80% Ethanol Extract plant_material->crude_extract Ethanol Extraction partitioned_extract Ethyl Acetate Fraction crude_extract->partitioned_extract Solvent Partitioning enriched_fraction Enriched Podocarpusflavone A (Macroporous Resin) partitioned_extract->enriched_fraction Column Chromatography prep_hplc Preparative HPLC enriched_fraction->prep_hplc Injection pure_fractions Pure Fractions prep_hplc->pure_fractions Fraction Collection final_product Podocarpusflavone A (>95% Purity) pure_fractions->final_product Solvent Removal & Lyophilization qc_analysis HPLC, LC-MS, NMR final_product->qc_analysis Analysis

Caption: Experimental workflow for scaling up the purification of podocarpusflavone A.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer Dimerization dna DNA p_stat3_dimer->dna Nuclear Translocation gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription Binding & Activation podocarpusflavone_a Podocarpusflavone A podocarpusflavone_a->p_stat3 Inhibition cytokine Cytokine cytokine->cytokine_receptor

Caption: Inhibition of the STAT3 signaling pathway by podocarpusflavone A.[3]

References

Addressing matrix effects in LC-MS/MS analysis of podocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of podocarpusflavone A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of podocarpusflavone A?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds present in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for podocarpusflavone A, ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[4][5][6] The chemical properties of podocarpusflavone A, a biflavonoid, may make it susceptible to interactions with endogenous matrix components like phospholipids (B1166683) or proteins, which are common sources of matrix effects in biological samples.[1][7][8][9]

Q2: What are the common signs of significant matrix effects in my podocarpusflavone A LC-MS/MS data?

A2: Signs of significant matrix effects can include:

  • Poor reproducibility of analyte response between different lots of blank matrix.

  • Inaccurate quantification results for quality control (QC) samples.

  • Non-linear calibration curves when using a simple solvent-based standard.

  • Inconsistent internal standard (IS) response across a batch of samples.

  • Peak shape distortion for podocarpusflavone A or its internal standard.[2]

Q3: How can I quantitatively assess the matrix effect for podocarpusflavone A?

A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[1] This involves comparing the peak area of podocarpusflavone A in a spiked, extracted blank matrix to the peak area of a pure solution of the analyte at the same concentration. The matrix factor (MF) is calculated as follows:

Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] Regulatory guidelines, such as those from the EMA, recommend that the coefficient of variation (CV) of the internal standard-normalized MF from at least six different lots of matrix should not be greater than 15%.[10]

Q4: What is a suitable internal standard (IS) to compensate for matrix effects in podocarpusflavone A analysis?

A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of podocarpusflavone A (e.g., podocarpusflavone A-d3 or ¹³C₆-podocarpusflavone A).[11][12][13][14][15] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[12][15] If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not perfectly mimic the matrix effects experienced by podocarpusflavone A.[14]

Troubleshooting Guide

Issue 1: Inconsistent results and high variability in podocarpusflavone A quantification.

Potential Cause: Significant and variable matrix effects between different sample lots.

Troubleshooting Steps:

  • Evaluate Matrix Effect Quantitatively: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to determine the matrix factor (MF) and its variability.

  • Optimize Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering matrix components. Consider solid-phase extraction (SPE) with a sorbent that has a high affinity for flavonoids or phospholipids.

  • Chromatographic Separation: Modify the LC method to improve the separation of podocarpusflavone A from co-eluting matrix components.[11] This can involve adjusting the gradient, changing the column chemistry, or using a smaller particle size column for better resolution.

  • Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for podocarpusflavone A to effectively compensate for matrix effects.[11][12][15]

Issue 2: Poor sensitivity for podocarpusflavone A at the lower limit of quantification (LLOQ).

Potential Cause: Ion suppression is negatively impacting the signal-to-noise ratio.

Troubleshooting Steps:

  • Identify Suppression Zones: Use the post-column infusion technique to identify the regions in the chromatogram where ion suppression is most prominent.[4][16]

  • Adjust Chromatography: Modify the LC gradient to ensure that podocarpusflavone A elutes in a region with minimal ion suppression.

  • Enhance Sample Cleanup: Focus on removing phospholipids, a common cause of ion suppression. Techniques like HybridSPE®-Phospholipid removal plates can be effective.

  • Optimize MS Source Parameters: Fine-tune the ion source parameters (e.g., gas flows, temperature, spray voltage) to maximize the ionization of podocarpusflavone A in the presence of the matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix using the established sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of podocarpusflavone A and the internal standard in the final reconstitution solvent at low and high QC concentrations.

  • Spike Extracted Matrix: Spike the blank matrix extracts from step 1 with the podocarpusflavone A and IS solutions from step 2 at the corresponding concentrations.

  • Analyze Samples: Inject the spiked matrix extracts and the neat solutions into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Spiked Extract) / (Mean Peak Area of Analyte in Neat Solution)

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluate Results: The CV of the IS-normalized MF across the different matrix lots should be ≤ 15%.

Protocol 2: Qualitative Assessment of Ion Suppression/Enhancement using Post-Column Infusion
  • Setup: Configure the LC system to deliver a constant flow of a standard solution of podocarpusflavone A into the MS source post-column via a T-fitting.

  • Infusion: Infuse the podocarpusflavone A solution at a constant rate to obtain a stable baseline signal.

  • Injection: Inject an extracted blank matrix sample onto the LC column.

  • Monitor Signal: Monitor the signal of the infused podocarpusflavone A. Any deviation from the stable baseline indicates a region of ion enhancement (signal increase) or suppression (signal decrease).

Quantitative Data Summary

Table 1: Hypothetical Matrix Effect Evaluation for Podocarpusflavone A

Matrix LotAnalyte Peak Area (Spiked Extract)Analyte Peak Area (Neat Solution)Matrix Factor (MF)IS-Normalized MF
185,000100,0000.851.01
282,000100,0000.820.98
390,000100,0000.901.07
478,000100,0000.780.93
588,000100,0000.881.05
684,000100,0000.841.00
Mean 84,500 100,000 0.845 1.007
%CV 5.3% N/A 5.3% 5.1%

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_solution Solution Problem Inconsistent Podocarpusflavone A Results Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Identify Suppression Zones Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative Quantify Effect Chromatography Improve Chromatographic Separation Qualitative->Chromatography Shift Analyte Elution SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) Quantitative->SamplePrep If MF variability > 15% InternalStandard Use Stable Isotope-Labeled IS Quantitative->InternalStandard Compensate for variability Solution Reliable & Accurate Quantification SamplePrep->Solution Chromatography->Solution InternalStandard->Solution

Caption: Workflow for addressing matrix effects in LC-MS/MS analysis.

PostExtractionSpike cluster_matrix Matrix Arm cluster_neat Neat Solution Arm cluster_calculation Calculation BlankMatrix Blank Biological Matrix Extraction1 Sample Extraction BlankMatrix->Extraction1 SpikeMatrix Spike with Podocarpusflavone A Extraction1->SpikeMatrix Analysis1 LC-MS/MS Analysis SpikeMatrix->Analysis1 PeakAreaMatrix Peak Area (A) Analysis1->PeakAreaMatrix Calculation Matrix Factor = A / B PeakAreaMatrix->Calculation NeatSolution Podocarpusflavone A in Solvent Analysis2 LC-MS/MS Analysis NeatSolution->Analysis2 PeakAreaNeat Peak Area (B) Analysis2->PeakAreaNeat PeakAreaNeat->Calculation

Caption: Experimental workflow for post-extraction spike analysis.

References

Technical Support Center: Improving the Cellular Uptake of Podocarpusflavone A in In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of podocarpusflavone A in in vitro experiments. Given the limited direct experimental data on podocarpusflavone A's cellular permeability, this guide leverages data from the structurally similar biflavonoid, amentoflavone (B1664850), to provide relevant troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of podocarpusflavone A expected to be low in my in vitro model?

A1: Podocarpusflavone A, a biflavonoid, is a relatively large and lipophilic molecule. High lipophilicity can lead to poor aqueous solubility in cell culture media, causing the compound to precipitate or form aggregates, which are not readily absorbed by cells.[1][2] While its lipophilicity might suggest good membrane permeability, its size and potential for being a substrate of efflux pumps can limit its net intracellular accumulation.

Q2: I am observing low bioactivity of podocarpusflavone A in my cell-based assay. How can I determine if this is due to poor cellular uptake?

A2: Low bioactivity can indeed be a result of insufficient intracellular concentrations. To differentiate between a lack of intrinsic activity and poor permeability, it is recommended to:

  • Measure intracellular concentration: Directly quantify the amount of podocarpusflavone A inside the cells using a validated analytical method like HPLC-MS/MS.

  • Perform a cell permeability assay: Use an in vitro model like the Caco-2 cell monolayer to determine the apparent permeability coefficient (Papp) of podocarpusflavone A.[3]

Q3: What are the primary strategies to enhance the cellular uptake of podocarpusflavone A?

A3: Several formulation strategies can be employed to improve the solubility and cellular uptake of poorly permeable compounds like podocarpusflavone A:

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer can significantly increase its solubility and dissolution rate.[1]

  • Liposomal Formulations: Encapsulating podocarpusflavone A within liposomes can improve its stability, solubility, and facilitate cellular entry.[4][5]

  • Nanoparticle Formulations: Polymeric nanoparticles can protect the compound from degradation and enhance its uptake by cells.[2]

  • Prodrug Approach: Modifying the structure of podocarpusflavone A to create a more permeable prodrug that is converted to the active compound inside the cell can be an effective strategy.[6][7]

Q4: Are there specific cell lines that are better suited for studying the uptake of podocarpusflavone A?

A4: The choice of cell line will depend on the research question. For intestinal absorption studies, the Caco-2 cell line is the gold standard as it forms a monolayer that mimics the human intestinal epithelium.[3][8] For mechanistic studies, the cell line relevant to the therapeutic target of podocarpusflavone A should be used. It is important to consider that different cell lines will have varying expression levels of uptake and efflux transporters, which can significantly impact the intracellular concentration of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Troubleshooting Strategy
Low apparent permeability (Papp) of podocarpusflavone A in Caco-2 assay. Poor aqueous solubility: The compound is precipitating in the assay buffer.1. Increase solubility with co-solvents: Use a small percentage (typically <1%) of a biocompatible solvent like DMSO to dissolve the compound. 2. Formulation strategies: Utilize formulations such as amorphous solid dispersions, liposomes, or nanoparticles to enhance solubility.[1][2][4]
Active efflux: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).1. Conduct a bi-directional Caco-2 assay: Determine the efflux ratio by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio >2 suggests active efflux. 2. Use efflux pump inhibitors: Perform the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if the efflux is reduced.[3]
Non-specific binding: The lipophilic compound is binding to the plasticware of the assay plate.1. Use low-binding plates: Employ plates specifically designed to minimize non-specific binding. 2. Include a protein in the buffer: Adding a small amount of bovine serum albumin (BSA) to the assay buffer can sometimes reduce non-specific binding.
High variability in intracellular concentration measurements. Inconsistent cell seeding or monolayer integrity: Uneven cell growth or leaky cell monolayers can lead to variable uptake.1. Ensure consistent cell seeding: Use a hemocytometer or automated cell counter to seed a consistent number of cells. 2. Monitor monolayer integrity: For Caco-2 assays, measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.[3]
Incomplete cell lysis: The extraction procedure is not efficiently releasing the intracellular compound.1. Optimize lysis buffer: Test different lysis buffers and sonication protocols to ensure complete cell disruption. 2. Visual inspection: Use a microscope to confirm cell lysis after the extraction procedure.
Degradation of podocarpusflavone A in cell culture medium. Metabolic instability: The compound is being metabolized by intracellular or extracellular enzymes.1. Perform a stability assay: Incubate podocarpusflavone A in the cell culture medium with and without cells to assess its stability over time. 2. Identify metabolites: Use LC-MS/MS to identify potential metabolites in the cell culture supernatant and cell lysate.

Quantitative Data Summary

Due to the lack of specific quantitative data for podocarpusflavone A, the following table presents data for the structurally related biflavonoid, amentoflavone, to provide a benchmark for expected permeability.

Table 1: In Vitro Permeability of Amentoflavone in Caco-2 Cells

CompoundConcentration (µM)Apparent Permeability (Papp) (10⁻⁶ cm/s)DirectionEfflux RatioReference
Amentoflavone101.52 ± 0.21Apical to Basolateral1.12[9]
Amentoflavone101.70 ± 0.25Basolateral to Apical[9]

Data suggests that amentoflavone has moderate intestinal absorption and is not a significant substrate of efflux transporters in the Caco-2 model. Similar permeability characteristics can be anticipated for podocarpusflavone A.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of podocarpusflavone A across a Caco-2 cell monolayer.

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto permeable filter supports in a 12- or 24-well plate at a density of approximately 8 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Replace the culture medium every other day.[8]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Preparation of Dosing Solution: Prepare a stock solution of podocarpusflavone A in DMSO. Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be below 1%.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Follow the same procedure as for A to B, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of podocarpusflavone A in the collected samples using a validated HPLC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B)

Protocol 2: Quantification of Intracellular Podocarpusflavone A by HPLC

Objective: To determine the intracellular concentration of podocarpusflavone A in a chosen cell line.

Methodology:

  • Cell Seeding: Seed the desired cell line in a 6-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with podocarpusflavone A at the desired concentration and for the desired time.

  • Cell Harvesting and Washing:

    • After incubation, remove the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

    • Harvest the cells by trypsinization or scraping.

  • Cell Lysis and Extraction:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in a known volume of lysis buffer (e.g., methanol (B129727) or acetonitrile).

    • Lyse the cells by sonication or vortexing.

  • Sample Preparation:

    • Centrifuge the cell lysate to pellet the cell debris.

    • Collect the supernatant containing the intracellular compound.

    • If necessary, evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system coupled with a suitable detector (e.g., UV or MS/MS).

    • Use a validated chromatographic method to separate and quantify podocarpusflavone A. A typical method for biflavonoids might use a C18 column with a gradient elution of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid).[10]

  • Data Analysis:

    • Create a standard curve using known concentrations of podocarpusflavone A.

    • Determine the concentration of podocarpusflavone A in the cell lysate from the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content of the sample.

Visualizations

Experimental Workflow for Improving Cellular Uptake

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Troubleshooting & Optimization cluster_3 Formulation Strategies cluster_4 Re-evaluation A Low Bioactivity of Podocarpusflavone A B Hypothesis: Poor Cellular Uptake A->B C Measure Intracellular Concentration (HPLC) B->C D Perform Caco-2 Permeability Assay B->D E Low Uptake Confirmed C->E D->E F Solubility Issues? E->F G Efflux Pump Activity? E->G H Optimize Assay Conditions (Co-solvents, Incubation Time) F->H I Formulation Strategies F->I G->H J Amorphous Solid Dispersion I->J K Liposomes I->K L Nanoparticles I->L M Prodrug Synthesis I->M N Re-measure Intracellular Concentration and Permeability J->N K->N L->N M->N O Improved Cellular Uptake N->O

Caption: Workflow for troubleshooting and improving podocarpusflavone A cellular uptake.

Potential Cellular Uptake Pathways for Flavonoids

G cluster_0 cluster_1 cluster_2 A Podocarpusflavone A (Free) C Passive Diffusion A->C Lipophilicity dependent B Formulated Podocarpusflavone A (e.g., Liposome) E Endocytosis B->E Formulation dependent F Intracellular Podocarpusflavone A C->F D Efflux Pumps (e.g., P-gp) D->A Efflux E->F F->D Active Transport

Caption: Overview of potential cellular uptake and efflux mechanisms for podocarpusflavone A.

References

Strategies to reduce the toxicity of podocarpusflavone A in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity of podocarpusflavone A during in vivo animal studies. Given the limited direct toxicological data on podocarpusflavone A, this guidance is based on established principles of flavonoid toxicology, preclinical safety testing, and strategies employed for structurally similar biflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the potential target organs for podocarpusflavone A toxicity in animal studies?

A1: Based on studies of other biflavonoids, the primary target organs for toxicity are likely the liver and kidneys. In vivo experiments with biflavonoids from Ginkgo biloba (amentoflavone, sciadopitysin, ginkgetin, isoginkgetin, and bilobetin) administered to mice at 20 mg/kg/day for 7 days resulted in increased activity of alkaline phosphatase and hydropic degeneration of hepatocytes.[1] These same biflavonoids also induced acute kidney injury, with pathological lesions observed in the tubules, glomeruli, and interstitium.[1] Therefore, it is crucial to monitor markers of hepatic and renal function during in vivo studies with podocarpusflavone A.

Q2: What is the expected acute oral toxicity (LD50) of podocarpusflavone A?

A2: There is no published LD50 value specifically for podocarpusflavone A. However, a toxicological evaluation of a similar biflavonoid, agathisflavone (B1666641), in mice showed an LD50 greater than 2000 mg/kg, classifying it as a low-risk substance.[2][3] Another study on four citroflavonoids (naringenin, naringin, hesperidin, and quercetin) also demonstrated an LD50 > 2000 mg/kg in Wistar rats.[4] While these data suggest that podocarpusflavone A may have low acute toxicity, it is essential to perform a dose-range finding study to determine the appropriate dose levels for your specific animal model.

Q3: What are the likely mechanisms of podocarpusflavone A-induced toxicity?

A3: The toxic mechanisms of flavonoids, including biflavonoids, are often linked to oxidative stress.[5][6] High concentrations of flavonoids can lead to the generation of reactive oxygen species (ROS), resulting in cellular damage, inflammation, and apoptosis.[5] Studies on biflavonoids have shown that apoptosis is involved in nephrotoxicity, as indicated by an increased number of TUNEL-positive cells and elevated expression of the pro-apoptotic protein BAX in kidney tissues of treated mice.[1] Furthermore, flavonoids can modulate the activity of drug-metabolizing enzymes, such as cytochrome P450s, which could lead to drug-drug interactions or altered metabolism of podocarpusflavone A itself.[7][8]

Q4: How can the bioavailability of podocarpusflavone A be improved to potentially reduce the required therapeutic dose and associated toxicity?

A4: Flavonoids generally have low aqueous solubility and poor oral bioavailability.[9] Encapsulating podocarpusflavone A into drug delivery systems, such as liposomes or polymeric nanoparticles, can enhance its solubility and bioavailability.[9][10][11] These formulations can also offer controlled release, which may help in maintaining therapeutic concentrations while avoiding high peak plasma levels that could be associated with toxicity.[10]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (ALT, AST) Observed in Treated Animals

Possible Cause: Hepatotoxicity induced by podocarpusflavone A.

Troubleshooting Steps:

  • Dose Reduction: Lower the dose of podocarpusflavone A to determine if the hepatotoxicity is dose-dependent.

  • Formulation Strategy: Reformulate podocarpusflavone A in a liposomal delivery system to alter its biodistribution and potentially reduce accumulation in the liver.[10][12]

  • Co-administration with a Hepatoprotective Agent: Administer podocarpusflavone A concurrently with an antioxidant and hepatoprotective agent like N-acetylcysteine (NAC) or silymarin.[7][13][14] These agents can mitigate oxidative stress, a potential mechanism of flavonoid-induced liver injury.[7][13]

Issue 2: Increased Serum Creatinine and BUN Levels

Possible Cause: Nephrotoxicity induced by podocarpusflavone A.

Troubleshooting Steps:

  • Hydration: Ensure adequate hydration of the animals, as dehydration can exacerbate kidney injury.

  • Dose Adjustment: Perform a dose-response study to identify a non-toxic dose level.

  • Monitor Urine Output and Proteinuria: In addition to serum markers, monitor for changes in urine volume and the presence of protein in the urine, which are sensitive indicators of kidney damage.

  • Histopathological Examination: Conduct a thorough histopathological analysis of the kidneys from a subset of animals to identify the specific nature and extent of the renal injury.

Issue 3: Poor Efficacy and High Variability in Response

Possible Cause: Low and variable oral bioavailability of podocarpusflavone A.[9]

Troubleshooting Steps:

  • Solubility Enhancement: Formulate podocarpusflavone A with solubility enhancers or in a nanoparticle-based delivery system to improve its absorption.[9][11]

  • Route of Administration: Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism and ensure more consistent systemic exposure. Be aware that intravenous administration of a related flavonoid, wogonin (B1683318), resulted in an LD50 of 286.15 mg/kg in mice, suggesting that parenteral routes may be associated with higher acute toxicity.[15]

  • Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of podocarpusflavone A in your animal model. This will help in optimizing the dosing regimen.

Data Presentation

Table 1: Summary of In Vivo Toxicity Data for Structurally Related Biflavonoids

BiflavonoidAnimal ModelDoseDurationObserved Toxic EffectsReference
Amentoflavone, Sciadopitysin, Ginkgetin, Isoginkgetin, BilobetinMice20 mg/kg/day (intragastric)7 daysIncreased alkaline phosphatase, hydropic degeneration of hepatocytes, acute kidney injury.[1]
AgathisflavoneMiceUp to 2000 mg/kg (oral)Single doseNo mortality or significant changes in hematological, biochemical, or histopathological parameters. LD50 > 2000 mg/kg.[2][3]

Table 2: Proposed Strategies to Reduce Podocarpusflavone A Toxicity

StrategyRationaleKey Experimental Readouts
Liposomal Formulation Alter biodistribution, reduce peak plasma concentrations, and potentially decrease accumulation in target organs.[10][12]Pharmacokinetics (Cmax, AUC), liver and kidney function tests, histopathology of liver and kidneys.
Co-administration with N-acetylcysteine (NAC) Replenish glutathione (B108866) stores and mitigate oxidative stress-induced cellular damage.[14]Liver function tests (ALT, AST), markers of oxidative stress (MDA, GSH), histopathology of the liver.
Co-administration with Silymarin Potent antioxidant and hepatoprotective effects.[7][13]Liver function tests, markers of inflammation (e.g., TNF-α, IL-6), histopathology of the liver.

Experimental Protocols

Protocol 1: Preparation and Administration of Liposomal Podocarpusflavone A

Objective: To formulate podocarpusflavone A into liposomes to enhance its solubility and reduce potential toxicity.

Materials:

  • Podocarpusflavone A

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Hydration:

    • Dissolve podocarpusflavone A, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to probe sonication to reduce the size of the vesicles.

    • Further homogenize the liposome (B1194612) size by extruding the suspension multiple times through polycarbonate membranes with a 100 nm pore size.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering.

    • Calculate the encapsulation efficiency by separating the free drug from the liposomes using ultracentrifugation or dialysis and quantifying the drug in both fractions via HPLC.

  • In Vivo Administration:

    • Administer the liposomal podocarpusflavone A suspension to rodents via oral gavage or intravenous injection, depending on the study design.

Protocol 2: Co-administration of Podocarpusflavone A with N-acetylcysteine (NAC) in a Rodent Model of Hepatotoxicity

Objective: To evaluate the protective effect of NAC against podocarpusflavone A-induced liver injury.

Animal Model: Male Wistar rats (8-10 weeks old)

Experimental Groups (n=8 per group):

  • Control: Vehicle (e.g., 0.5% carboxymethylcellulose) orally.

  • Podocarpusflavone A: Administer a predetermined dose of podocarpusflavone A orally.

  • NAC Control: Administer NAC (e.g., 150 mg/kg) intraperitoneally.

  • Podocarpusflavone A + NAC: Administer NAC 1 hour prior to the administration of podocarpusflavone A.

Methodology:

  • Dosing: Administer the respective treatments daily for a specified period (e.g., 14 days).

  • Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and food and water consumption.

  • Sample Collection: At the end of the study, collect blood samples via cardiac puncture for serum biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination and analysis of oxidative stress markers.

  • Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Oxidative Stress Markers: Homogenize liver tissue to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and reduced glutathione (GSH) as a measure of antioxidant capacity.

  • Histopathology: Fix liver sections in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of liver damage.

Visualizations

Toxicity_Pathway PodA Podocarpusflavone A (High Dose) ROS Increased Reactive Oxygen Species (ROS) PodA->ROS OxStress Oxidative Stress ROS->OxStress Mito Mitochondrial Dysfunction OxStress->Mito ER ER Stress OxStress->ER Inflam Inflammation (NF-κB activation) OxStress->Inflam Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis ER->Apoptosis Hepatotoxicity Hepatotoxicity Inflam->Hepatotoxicity Apoptosis->Hepatotoxicity Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity

Caption: Hypothetical signaling pathway for podocarpusflavone A-induced toxicity.

Experimental_Workflow cluster_formulation Formulation Strategy cluster_coadmin Co-administration Strategy cluster_assessment Toxicity Assessment Prep_Liposome Prepare Liposomal Podocarpusflavone A Char_Liposome Characterize Liposomes (Size, Zeta, EE%) Prep_Liposome->Char_Liposome Admin_Lipo Administer to Animals Char_Liposome->Admin_Lipo Monitor Clinical Monitoring Admin_Lipo->Monitor Prep_Coadmin Prepare Podocarpusflavone A and Antioxidant (e.g., NAC) Admin_Antiox Administer Antioxidant Prep_Coadmin->Admin_Antiox Admin_PodA Administer Podocarpusflavone A Admin_Antiox->Admin_PodA Admin_PodA->Monitor Blood_Sample Blood Collection (Biochemistry) Monitor->Blood_Sample Tissue_Sample Tissue Collection (Histopathology, Biomarkers) Monitor->Tissue_Sample Data_Analysis Data Analysis Blood_Sample->Data_Analysis Tissue_Sample->Data_Analysis

Caption: Experimental workflow for toxicity reduction strategies.

References

Validation & Comparative

Comparative Analysis of the Antioxidant Potential of Podocarpusflavone A and Amentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant activities of two closely related biflavonoids, podocarpusflavone A and amentoflavone (B1664850). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds. The information presented herein is based on available experimental data to facilitate an objective evaluation of these two compounds.

Quantitative Antioxidant Activity

The antioxidant capacities of podocarpusflavone A and amentoflavone have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values are indicative of higher antioxidant potency. The following table summarizes the IC50 values for both compounds from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays as reported in a comparative study by Qiao et al. (2014). This direct comparison within the same study is crucial as it minimizes variations arising from different experimental conditions.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
Podocarpusflavone A 1.2535.4Qiao et al., 2014
Amentoflavone 0.9230.8Qiao et al., 2014[1]

Note: The IC50 values presented here are from a single comparative study to ensure consistency. Values from other studies may vary due to different experimental setups.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and kept in the dark.

  • Sample Preparation: The test compounds (podocarpusflavone A and amentoflavone) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compounds in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Solutions of the test compounds and a standard antioxidant are prepared at various concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in antioxidant activity assessment and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Test Compounds DPPH_Solution->Mix Test_Compounds Prepare Test Compounds (Serial Dilutions) Test_Compounds->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: DPPH Radical Scavenging Assay Workflow.

signaling_pathway cluster_amentoflavone Amentoflavone Antioxidant Mechanisms cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_podocarpusflavone Podocarpusflavone A Antioxidant Mechanisms Amentoflavone Amentoflavone ASK1_p38 ASK1/p38 MAPK Pathway Amentoflavone->ASK1_p38 Inhibits NFkB NF-κB Pathway Amentoflavone->NFkB Inhibits Nrf2 Nrf2/HO-1 Pathway Amentoflavone->Nrf2 Activates ROS_Reduction Reduced ROS Production ASK1_p38->ROS_Reduction Inflammation_Reduction Decreased Pro-inflammatory Cytokines NFkB->Inflammation_Reduction Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Podocarpusflavone_A Podocarpusflavone_A Direct_Scavenging Direct Radical Scavenging (DPPH, ABTS) Podocarpusflavone_A->Direct_Scavenging Unknown_Pathways Signaling Pathways (Currently Undetermined) Podocarpusflavone_A->Unknown_Pathways

Caption: Known Antioxidant Signaling Pathways.

Mechanisms of Antioxidant Action

Amentoflavone: The antioxidant activity of amentoflavone is well-documented and multifaceted. Beyond its direct radical scavenging capabilities, amentoflavone is known to modulate several key signaling pathways involved in the cellular stress response.[2][3] It has been shown to inhibit the Apoptosis Signal-regulating Kinase 1 (ASK1)/p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in oxidative stress-induced cell death.[4] Furthermore, amentoflavone can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and the expression of pro-inflammatory genes.[2] Amentoflavone also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a primary regulator of cellular antioxidant defenses.[3]

Podocarpusflavone A: The primary mechanism of antioxidant action for podocarpusflavone A, as suggested by the available data, is its ability to directly scavenge free radicals. To date, specific signaling pathways modulated by podocarpusflavone A in the context of its antioxidant effects have not been extensively reported in the scientific literature. Further research is required to elucidate the detailed molecular mechanisms underlying its antioxidant activity.

References

Podocarpusflavone A Versus Doxorubicin: A Comparative Cytotoxicity Analysis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the cytotoxic profiles of the natural biflavonoid, Podocarpusflavone A, and the established chemotherapeutic agent, doxorubicin (B1662922). This report synthesizes available experimental data on their efficacy, mechanisms of action, and effects on cellular pathways in various cancer cell lines.

Executive Summary

This guide provides a comparative analysis of Podocarpusflavone A and doxorubicin, focusing on their cytotoxic effects against cancer cells. Doxorubicin, a cornerstone of chemotherapy for decades, is known for its potent but often non-selective cytotoxicity. Podocarpusflavone A, a naturally occurring biflavonoid, has emerged as a compound of interest with demonstrated anticancer properties. This comparison delves into their respective potencies (IC50 values), their impact on critical cellular processes such as apoptosis and cell cycle progression, and their distinct mechanisms of action at the molecular level. While direct comparative studies are limited, this guide consolidates available data to offer a comprehensive overview for researchers in oncology and drug discovery.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Podocarpusflavone A and doxorubicin across various human cancer cell lines. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions, such as incubation times, between studies.

Table 1: Cytotoxicity of Podocarpusflavone A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Incubation Time
KBOral Epidermoid Carcinoma4.56Not Specified
MCF-7Breast Carcinoma16.24Not Specified
DLDColon AdenocarcinomaNot SpecifiedNot Specified
HEp-2Laryngeal CarcinomaNot SpecifiedNot Specified

Table 2: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
MCF-7Breast Cancer0.7524 hours
MCF-7Breast Cancer0.2548 hours
MCF-7Breast Cancer0.2572 hours
KB-3-1 (sensitive)Oral Epidermoid Carcinoma0.03Not Specified
KB-8-5 (resistant)Oral Epidermoid Carcinoma0.12Not Specified
HepG2Hepatocellular Carcinoma12.18 ± 1.8924 hours
HeLaCervical Carcinoma2.92 ± 0.5724 hours
M21Skin Melanoma2.77 ± 0.2024 hours

Mechanisms of Action: A Comparative Overview

Podocarpusflavone A and doxorubicin employ distinct and overlapping mechanisms to induce cancer cell death.

Podocarpusflavone A has been shown to induce apoptosis and cause cell cycle arrest, primarily in the S phase. Its molecular targets identified to date include:

  • Topoisomerase I: Podocarpusflavone A acts as a moderate inhibitor of this enzyme, which is crucial for DNA replication and transcription.

  • JAK2/STAT3 Pathway: It inhibits the phosphorylation of JAK2, thereby suppressing the STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and survival.

Doxorubicin is a well-characterized cytotoxic agent with multiple modes of action:

  • DNA Intercalation: It intercalates into DNA, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin is a potent inhibitor of topoisomerase II, leading to DNA double-strand breaks.

  • Free Radical Generation: It generates reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Cell Cycle Arrest: Doxorubicin typically induces cell cycle arrest at the G2/M phase.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of both Podocarpusflavone A and doxorubicin is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Podocarpusflavone A or doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the desired concentrations of Podocarpusflavone A or doxorubicin for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

The effect of the compounds on cell cycle distribution is analyzed by flow cytometry after PI staining of cellular DNA.

  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Topoisomerase I Inhibition Assay

The inhibitory effect on Topoisomerase I can be assessed by measuring the relaxation of supercoiled plasmid DNA.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I, and the test compound (Podocarpusflavone A) in a suitable buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands (supercoiled, relaxed, and nicked forms) are visualized by ethidium (B1194527) bromide staining and quantified. A decrease in the amount of relaxed DNA indicates inhibition of the enzyme.

Signaling Pathway and Experimental Workflow Diagrams

PodocarpusflavoneA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-JAK2->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization Gene_Expression Target Gene Expression p-STAT3_dimer->Gene_Expression Transcription Factor Podocarpusflavone A Podocarpusflavone A Podocarpusflavone A->p-JAK2 Inhibits Topoisomerase I Topoisomerase I Podocarpusflavone A->Topoisomerase I Inhibits DNA_Replication_Transcription DNA Replication/ Transcription Topoisomerase I->DNA_Replication_Transcription Cell_Cycle_Arrest S-Phase Arrest DNA_Replication_Transcription->Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Podocarpusflavone A Signaling Pathway.

Doxorubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxorubicin_ext Doxorubicin Doxorubicin_int Doxorubicin Doxorubicin_ext->Doxorubicin_int Cellular Uptake ROS Reactive Oxygen Species (ROS) Doxorubicin_int->ROS Generates DNA DNA Doxorubicin_int->DNA Intercalates Topoisomerase II Topoisomerase II Doxorubicin_int->Topoisomerase II Inhibits DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage DNA->DNA_Damage Topoisomerase II->DNA_Damage Cell_Cycle_Arrest G2/M Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Doxorubicin Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., MCF-7, KB) Compound_Treatment Treat with Podocarpusflavone A or Doxorubicin Cancer_Cells->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Assay Topo_Assay Topoisomerase Inhibition Assay Compound_Treatment->Topo_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Enzyme_Inhib Enzyme Inhibition Analysis Topo_Assay->Enzyme_Inhib

The Unfolding Potential of Podocarpusflavone A: A Comparative Guide to its Structure-Activity Relationship and Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Podocarpusflavone A, a naturally occurring biflavonoid, has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer and antimicrobial properties.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of podocarpusflavone A and its synthetic analogues, supported by experimental data and detailed methodologies. As a DNA topoisomerase I inhibitor, podocarpusflavone A's mechanism of action involves inducing cell apoptosis, making it a compelling scaffold for the development of novel therapeutic agents.[2][3]

Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of podocarpusflavone A and its synthetic analogues from various studies.

Table 1: Antimycobacterial and Antibacterial Activity of Podocarpusflavone A Analogues [4]

CompoundTarget OrganismAssay ProtocolIC50 (µg/mL)
8a Mycobacterium tuberculosis H37RaXRMA21.82
Staphylococcus aureus41.56
Bacillus subtilis39.6
8d Mycobacterium tuberculosis H37RaXRMA15.55
Staphylococcus aureus24.72
Bacillus subtilis27.64
8e Mycobacterium tuberculosis H37RaXRMA16.56
Staphylococcus aureus72.45

Table 2: Cytotoxic Activity of Podocarpusflavone A and Related Biflavonoids [2]

CompoundCancer Cell LineIC50 (µg/mL)
Podocarpusflavone A (PF) MCF-7 (Breast)Moderated anti-proliferative activity at 20 µg/mL
HEp-2 (Larynx)Moderated anti-proliferative activity at 20 µg/mL
II-4″,I-7-dimethoxyamentoflavone (DAF) MCF-7 (Breast)Moderated anti-proliferative activity at 20 µg/mL
HEp-2 (Larynx)Moderated anti-proliferative activity at 20 µg/mL
Amentoflavone (B1664850) (AF) MCF-7 (Breast)Invalid at 20 µg/mL
HEp-2 (Larynx)Invalid at 20 µg/mL
Heveaflavone (HF) MCF-7 (Breast)Invalid at 20 µg/mL
HEp-2 (Larynx)Invalid at 20 µg/mL

Key Signaling Pathway and Mechanism of Action

Podocarpusflavone A exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3]

podocarpusflavoneA_pathway cluster_cell Cancer Cell Podocarpusflavone_A Podocarpusflavone A Topoisomerase_I DNA Topoisomerase I Podocarpusflavone_A->Topoisomerase_I Inhibits DNA DNA Topoisomerase_I->DNA Relieves torsional stress DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest (S phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Podocarpusflavone A inhibits DNA topoisomerase I, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

Principle: The assay is based on the enzymatic conversion of the yellow MTT reagent to a purple formazan (B1609692) product by mitochondrial dehydrogenases of living cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., podocarpusflavone A or its analogues) for a specified period (e.g., 48 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[5]

mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for an MTT-based cytotoxicity assay.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method to quantify cytotoxicity.[5]

Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane of cells.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[5]

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[5]

  • LDH Reaction: Add the LDH reaction mixture, as per the manufacturer's instructions, to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[5]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Structure-Activity Relationship Insights

The preliminary data suggests that modifications to the podocarpusflavone A scaffold can significantly impact its biological activity. For instance, the antimycobacterial and antibacterial activities of the synthetic analogues 8a, 8d, and 8e vary, indicating that the nature and position of substituents play a crucial role.[4] Similarly, the difference in cytotoxic activity between podocarpusflavone A and other biflavonoids like amentoflavone highlights the importance of the specific arrangement of the flavonoid moieties and their substituents.[2] Further synthesis and evaluation of a wider range of analogues are necessary to delineate a more precise SAR for the development of potent and selective therapeutic agents. The exploration of different linkage positions between the flavonoid units and the strategic placement of hydroxyl and methoxy (B1213986) groups are promising avenues for future research.[7][8]

References

Podocarpusflavone A: A Comparative Analysis of its Antimicrobial Spectrum Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial capabilities of podocarpusflavone A in comparison to established antibiotic and antifungal agents. This report presents quantitative data, detailed experimental methodologies, and visual workflows to facilitate an objective evaluation of its potential as a novel antimicrobial compound.

Introduction

Podocarpusflavone A, a biflavonoid naturally occurring in plants of the Podocarpus genus, has garnered scientific interest for its diverse biological activities. This guide provides a focused comparison of its antimicrobial spectrum against a panel of clinically relevant bacteria and fungi, benchmarked against standard antibiotics: penicillin, tetracycline (B611298), ciprofloxacin (B1669076), and gentamicin (B1671437), as well as the antifungal agents amphotericin B and fluconazole (B54011). The data presented herein is intended to offer a clear, evidence-based perspective on the antimicrobial potential of podocarpusflavone A for the scientific community.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of podocarpusflavone A and standard antimicrobial agents against selected Gram-positive and Gram-negative bacteria, and pathogenic fungi.

Antibacterial Spectrum
MicroorganismPodocarpusflavone A (µg/mL)Penicillin (µg/mL)Tetracycline (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Enterococcus faecalis60[1]2 - 8[2][3][4]16 - 256[5]4 - >64[6][7][8]16 - 512[9][10][11]
Pseudomonas aeruginosa60[1]>1024[2]32 - 64[12][13]0.1 - 32[14][15][16][17]0.25 - 512[1][18]
Antifungal Spectrum
MicroorganismPodocarpusflavone A (µg/mL)Standard AntifungalMIC (µg/mL)
Aspergillus fumigatus130 - 250Amphotericin B0.12 - 2[19][20][21][22][23]
Cryptococcus neoformans130 - 250Fluconazole1 - 16[24][25][26][27][28]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial activity of a compound. The data presented in this guide is based on the standardized broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of podocarpusflavone A or the standard antibiotic is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL. This is typically achieved by adjusting the turbidity of a microbial suspension to match a 0.5 McFarland standard and then diluting it.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Incubation: The inoculated microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing the Experimental Workflow

To further clarify the process of determining and comparing the antimicrobial spectrum, the following diagrams illustrate the key steps involved.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Compound Antimicrobial Compound (Podocarpusflavone A or Standard Antibiotic) SerialDilution Serial Dilution of Compound Compound->SerialDilution Microorganism Test Microorganism (Bacteria or Fungi) Inoculation Inoculation with Microorganism Microorganism->Inoculation Media Growth Medium (e.g., Mueller-Hinton Broth) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Comparison Comparison of MIC Values MIC_Determination->Comparison

Experimental workflow for antimicrobial susceptibility testing.

Logical_Comparison_Flow cluster_comparison Comparative Analysis Podocarpusflavone_A Podocarpusflavone A MIC Data Direct_Comparison Direct Comparison of MICs for the same microorganism Podocarpusflavone_A->Direct_Comparison Standard_Antibiotics Standard Antibiotics MIC Data Standard_Antibiotics->Direct_Comparison Spectrum_Evaluation Evaluation of Antimicrobial Spectrum (Broad vs. Narrow) Direct_Comparison->Spectrum_Evaluation Conclusion Conclusion on Relative Potency and Spectrum Spectrum_Evaluation->Conclusion

Logical flow for comparing antimicrobial activity.

Discussion and Conclusion

The compiled data indicates that podocarpusflavone A exhibits a broad spectrum of antimicrobial activity, with inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Against Enterococcus faecalis, a Gram-positive bacterium, podocarpusflavone A demonstrates an MIC of 60 µg/mL.[1] This is within the range of MICs observed for tetracycline and gentamicin against some strains, though generally higher than that of penicillin.[2][3][4][5][9][10][11] For the Gram-negative bacterium Pseudomonas aeruginosa, podocarpusflavone A shows an MIC of 60 µg/mL, which is notably more effective than penicillin but shows less potency compared to ciprofloxacin and gentamicin against susceptible strains.[1][2][14][15][16][17][18]

In the context of antifungal activity, podocarpusflavone A displays MICs in the range of 130-250 µg/mL against Aspergillus fumigatus and Cryptococcus neoformans. While demonstrating activity, these concentrations are considerably higher than those of the standard antifungal agents amphotericin B and fluconazole, respectively.[19][20][21][22][23][24][25][26][27][28]

References

A Comparative Guide to the In Vivo Efficacy of Podocarpusflavone A and Other Natural Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of podocarpusflavone A and other well-studied natural flavonoids, including quercetin, kaempferol, luteolin, and apigenin. Due to the limited availability of in vivo data for podocarpusflavone A in common anticancer and anti-inflammatory models, this comparison incorporates data from structurally related biflavonoids—amentoflavone, ginkgetin, and bilobetin—to infer potential efficacy. The information presented is collated from preclinical in vivo studies to serve as a valuable resource for research and drug development.

Comparative Efficacy Data

The following tables summarize quantitative data from various in vivo studies, offering a comparative overview of the anti-inflammatory and anticancer efficacy of the selected flavonoids.

Table 1: In Vivo Anti-Inflammatory Efficacy
FlavonoidAnimal ModelDosing RegimenKey FindingsReference(s)
Podocarpusflavone A (and related Biflavonoids)
BilobetinCarrageenan-induced paw edema in rats50, 100 mg/kg, oralDose-dependently reduced paw edema; inhibited production of TNF-α and IL-6.[1]
GinkgetinCroton oil-induced ear edema in mice100 - 1,000 µ g/ear , topicalDose-dependently inhibited skin inflammation; suppressed COX-2 induction.[2]
Other Natural Flavonoids
QuercetinCarrageenan-induced paw edema in rats50 mg/kg, oralSignificantly reduced paw edema.
KaempferolLipopolysaccharide (LPS)-induced acute lung injury in mice50 mg/kg, intraperitonealAttenuated lung inflammation and damage by inhibiting NF-κB and MAPK signaling.
LuteolinLPS-induced acute lung injury in mice10, 20, 40 mg/kg, intraperitonealReduced inflammatory cell infiltration and production of pro-inflammatory cytokines.
ApigeninLPS-induced sepsis in mice20, 40 mg/kg, intraperitonealReduced levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.
Table 2: In Vivo Anticancer Efficacy
FlavonoidAnimal ModelDosing RegimenKey FindingsReference(s)
Podocarpusflavone A (and related Biflavonoids)
AmentoflavoneColorectal cancer xenograft in miceNot specifiedReduced tumor volume by inhibiting cell proliferation and migration.[3]
GinkgetinOvarian cancer xenograft in miceNot specifiedSignificantly reduced tumor volume by down-regulating p-STAT3 and p-ERK.[4]
Other Natural Flavonoids
QuercetinMCF-7 breast cancer xenograft in mice50, 100, 200 mg/kg, intraperitonealSignificant reduction in tumor volume in a dose-dependent manner.[5]
KaempferolMelanoma xenograft in miceNot specifiedEfficiently inhibited tumor growth; upregulated NKT and CD8+ T cells.[6]
LuteolinColorectal tumor-bearing miceNot specifiedSuppressed tumor growth by inhibiting angiogenesis via VEGFR-2 signaling.
ApigeninProstate cancer xenograft in TRAMP mice20, 50 µ g/mouse , oralReduced tumor volumes and abolished distant organ metastasis.[7]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative protocols for common in vivo models used to assess the efficacy of flavonoids.

Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

This widely used model evaluates acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The basal volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., flavonoid) or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the systemic inflammatory response.

  • Animals: BALB/c or C57BL/6 mice are typically used.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • After a predetermined time, animals are challenged with an intraperitoneal or intravenous injection of LPS (e.g., 100 µg/kg).

    • At specific time points post-LPS challenge (e.g., 1, 3, 6 hours), blood samples are collected to measure serum cytokine levels.

    • Tissues (e.g., lung, liver) can also be harvested for histological analysis and measurement of inflammatory markers.

  • Data Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum and tissues are quantified using ELISA or other immunoassays.

Human Tumor Xenograft Model (Anticancer)

This model is a cornerstone for evaluating the in vivo efficacy of potential anticancer agents.

  • Animals: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured under standard conditions.

  • Procedure:

    • A suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into control and treatment groups.

    • The test compound (flavonoid) or vehicle is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The therapeutic effects of these flavonoids are mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer progression.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Analysis & Interpretation animal_model Animal Model Selection (e.g., Xenograft, Edema) treatment Treatment Administration (Flavonoid vs. Control) animal_model->treatment monitoring In-life Monitoring (Tumor size, Edema volume) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint quant_data Quantitative Data (% Inhibition, Cytokine levels) endpoint->quant_data histo Histopathology endpoint->histo molecular Molecular Analysis (Western Blot, ELISA, PCR) endpoint->molecular

General workflow for in vivo efficacy testing.

signaling_pathways cluster_stimuli Pro-inflammatory / Carcinogenic Stimuli cluster_pathways Key Signaling Pathways cluster_flavonoids Flavonoid Intervention cluster_outcomes Cellular Outcomes stimuli LPS, Carcinogens, etc. pi3k PI3K/Akt stimuli->pi3k mapk MAPK stimuli->mapk nfkb NF-κB stimuli->nfkb inflammation Decreased Inflammation (↓ Cytokines, ↓ COX-2) pi3k->inflammation cancer Decreased Cancer Progression (↓ Proliferation, ↑ Apoptosis) pi3k->cancer mapk->inflammation mapk->cancer nfkb->inflammation nfkb->cancer flavonoids Podocarpusflavone A & other flavonoids flavonoids->pi3k Inhibition flavonoids->mapk Inhibition flavonoids->nfkb Inhibition

Modulation of key signaling pathways by flavonoids.

References

Head-to-head comparison of different extraction methods for Podocarpus biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal extraction method for obtaining biflavonoids from Podocarpus species, supported by comparative data and detailed experimental protocols.

The quest for novel therapeutic agents has led to a growing interest in biflavonoids from the Podocarpus genus, which have demonstrated a range of promising biological activities, including cytotoxic and apoptotic effects on cancer cells. The efficiency of extracting these valuable compounds is paramount for research and drug development. This guide provides a head-to-head comparison of various extraction techniques, offering a clear overview of their performance based on available experimental data for flavonoids and biflavonoids from various plant sources, which can be extrapolated for the extraction of Podocarpus biflavonoids.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical as it directly impacts the yield, purity, and ultimately the biological activity of the extracted biflavonoids. Here, we compare conventional solvent extraction with modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Extraction MethodPrincipleTypical Solvent(s)TemperatureTimePressureBiflavonoid Yield (Representative)AdvantagesDisadvantages
Conventional Solvent Extraction (e.g., Maceration, Soxhlet) Diffusion and mass transfer of solutes from the plant matrix into a solvent.Ethanol (B145695), Methanol, AcetoneRoom Temperature to Boiling Point of SolventHours to DaysAtmosphericLowerSimple, low-cost equipment.Time-consuming, large solvent consumption, potential for thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances cell wall disruption and solvent penetration.Ethanol, Methanol40-70°C15-60 minAtmosphericHigher than conventional methods.Reduced extraction time, lower solvent consumption, improved efficiency.Potential for degradation of some compounds at high ultrasonic intensity.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and plant material, causing cell rupture and release of compounds.Ethanol, Methanol50-100°C5-30 minAtmospheric to slightly elevatedHighRapid extraction, reduced solvent usage, higher yields.Potential for localized overheating and degradation of thermolabile compounds.
Supercritical Fluid Extraction (SFE) A supercritical fluid (typically CO2) is used as a solvent, offering tunable solvating power.Supercritical CO2, often with a co-solvent like ethanol40-60°C30-120 min100-400 barHigh, with high purity"Green" solvent, high selectivity, solvent-free extract.High initial equipment cost, may require co-solvents for polar compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the extraction of flavonoids, which can be adapted for Podocarpus biflavonoids.

Conventional Solvent Extraction (Ethanol Maceration)
  • Preparation of Plant Material: The dried and powdered plant material (e.g., leaves or twigs of Podocarpus) is weighed.

  • Extraction: The plant material is placed in a flask with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Incubation: The mixture is macerated at room temperature for 48 hours with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: 10 g of powdered Podocarpus material is suspended in 100 mL of 70% ethanol.

  • Ultrasonication: The mixture is placed in an ultrasonic bath and subjected to ultrasonication at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.

  • Separation: The extract is then centrifuged and filtered.

  • Solvent Removal: The solvent is removed using a rotary evaporator to yield the biflavonoid-rich extract.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: 5 g of powdered Podocarpus material is mixed with 100 mL of 80% ethanol in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a power of 500 W for 15 minutes.

  • Cooling and Filtration: The vessel is cooled to room temperature, and the extract is filtered.

  • Concentration: The filtrate is concentrated under vacuum to obtain the extract.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: 20 g of ground Podocarpus material is packed into the extraction vessel.

  • Extraction Conditions: Supercritical CO2 is pumped through the vessel at a flow rate of 2 L/min. The extraction is performed at a pressure of 300 bar and a temperature of 50°C. Ethanol (5%) is used as a co-solvent to enhance the extraction of polar biflavonoids.

  • Extraction Duration: The extraction is carried out for 90 minutes.

  • Collection: The extracted biflavonoids are collected in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the solvent-free extract.

Signaling Pathway of Podocarpus Biflavonoids

Amentoflavone, a prominent biflavonoid found in many Podocarpus species, has been shown to exert its anticancer effects by modulating key cellular signaling pathways. One of the critical pathways affected is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Amentoflavone has been found to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][2][3][4][5]

Podocarpus_Biflavonoid_Signaling_Pathway Podocarpus_Biflavonoids Podocarpus Biflavonoids (e.g., Amentoflavone) Inhibition Podocarpus_Biflavonoids->Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibition->PI3K

Caption: PI3K/Akt/mTOR signaling pathway modulation by Podocarpus biflavonoids.

Experimental Workflow

The general workflow for the extraction and analysis of Podocarpus biflavonoids is a multi-step process that requires careful execution to ensure the quality and integrity of the final extract.

Extraction_Workflow Plant_Material Plant Material (Podocarpus sp.) Drying Drying & Grinding Plant_Material->Drying Extraction Extraction (e.g., UAE, MAE, SFE) Drying->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Concentration) Filtration->Concentration Crude_Extract Crude Biflavonoid Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Analysis Analysis (e.g., HPLC, LC-MS) Crude_Extract->Analysis Pure_Biflavonoids Pure Biflavonoids Purification->Pure_Biflavonoids Pure_Biflavonoids->Analysis Biological_Assay Biological Activity Assays Pure_Biflavonoids->Biological_Assay

Caption: General workflow for Podocarpus biflavonoid extraction and analysis.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Podocarpusflavone A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of podocarpusflavone A, a biflavonoid with significant biological activities, is paramount for research, quality control, and the development of new therapeutic agents. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of podocarpusflavone A: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

This document outlines detailed experimental protocols, presents a comparative analysis of method validation parameters, and includes workflow diagrams to assist researchers in selecting the most appropriate method for their specific needs. While specific validated methods for podocarpusflavone A are not widely published, the following protocols and data are based on established methods for the analysis of similar biflavonoids and serve as a robust starting point for method development and validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for podocarpusflavone A quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and HPTLC for the analysis of flavonoids, adapted for podocarpusflavone A.

Parameter HPLC-UV LC-MS HPTLC
Linearity (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL5 - 20 ng/spot
Limit of Quantitation (LOQ) 50 - 150 ng/mL0.5 - 15 ng/mL20 - 60 ng/spot
Specificity Moderate to HighVery HighModerate
Cost ModerateHighLow
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following are representative protocols for the quantification of podocarpusflavone A using HPLC-UV, LC-MS, and HPTLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification of podocarpusflavone A in plant extracts and formulations where the concentration is relatively high and the matrix is not overly complex.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh 1 g of powdered plant material.

    • Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • 0-20 min: 30-70% B

      • 20-25 min: 70-30% B

      • 25-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Quantification: A calibration curve is prepared using standard solutions of podocarpusflavone A at concentrations ranging from 1 to 200 µg/mL. The concentration in the samples is determined by comparing the peak area with the calibration curve.

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for the quantification of podocarpusflavone A in complex matrices such as biological fluids or when trace-level detection is required.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Sample Preparation:

    • Follow the same extraction procedure as for HPLC-UV.

    • For biological samples (e.g., plasma), a protein precipitation step with acetonitrile (B52724) followed by centrifugation is necessary.

    • The supernatant is then filtered through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

      • 0-10 min: 20-80% B

      • 10-12 min: 80-20% B

      • 12-15 min: 20% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for podocarpusflavone A would need to be determined by infusing a standard solution. For a compound with a molecular weight of approximately 552.49 g/mol , a potential precursor ion [M-H]⁻ at m/z 551.5 would be monitored.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Quantification: A calibration curve is constructed using standard solutions of podocarpusflavone A, typically in the range of 0.1 to 1000 ng/mL.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method suitable for the simultaneous analysis of multiple samples. It is particularly useful for screening and quality control of herbal raw materials.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Sample and Standard Preparation:

    • Prepare extracts as described for HPLC-UV.

    • Prepare a stock solution of podocarpusflavone A standard (1 mg/mL in methanol).

    • Prepare working standard solutions by serial dilution.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

    • Application: Apply 5 µL of each standard and sample solution as bands of 8 mm width.

    • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase for 20 minutes.

    • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis:

    • Detection: Scan the plate under UV light at 270 nm.

    • Quantification: The peak area of podocarpusflavone A in the sample chromatogram is compared with the calibration curve obtained from the standards (e.g., 100-1000 ng/spot).

Methodology and Workflow Diagrams

To ensure clarity and reproducibility, the following diagrams, generated using Graphviz, illustrate the key workflows in the cross-validation of these analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation start Plant Material extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC-UV filtration->hplc lcms LC-MS filtration->lcms hptlc HPTLC filtration->hptlc linearity Linearity hplc->linearity lod_loq LOD/LOQ hplc->lod_loq accuracy Accuracy lcms->accuracy specificity Specificity lcms->specificity precision Precision hptlc->precision comparison Comparative Analysis linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison specificity->comparison signaling_pathway_placeholder cluster_hplc HPLC-UV Method cluster_lcms LC-MS Method cluster_hptlc HPTLC Method hplc_sample Sample Injection hplc_separation C18 Separation hplc_sample->hplc_separation hplc_detection UV Detection (270 nm) hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant lcms_sample Sample Injection lcms_separation UPLC C18 Separation lcms_sample->lcms_separation lcms_ionization ESI (-) lcms_separation->lcms_ionization lcms_detection MS/MS Detection lcms_ionization->lcms_detection lcms_quant Quantification lcms_detection->lcms_quant hptlc_application Sample Application hptlc_development Chromatogram Development hptlc_application->hptlc_development hptlc_scanning Densitometric Scanning hptlc_development->hptlc_scanning hptlc_quant Quantification hptlc_scanning->hptlc_quant

A Comparative Guide to the Bioavailability of Podocarpusflavone A and its Glycosylated Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oral bioavailability of the biflavonoid podocarpusflavone A and its glycosylated derivatives. Due to a lack of direct pharmacokinetic studies on podocarpusflavone A, this guide utilizes data from the structurally similar biflavonoid, amentoflavone (B1664850), to provide insights into the expected bioavailability and metabolic fate of this class of compounds. It is widely recognized that the glycosylation of flavonoids can significantly impact their solubility, stability, and subsequent absorption and metabolism.[1][2][3][4]

Generally, flavonoid aglycones, such as podocarpusflavone A, are more readily absorbed due to their higher lipophilicity, allowing for passive diffusion across the intestinal epithelium.[5] In contrast, their glycosidic counterparts often exhibit lower bioavailability as they typically require enzymatic hydrolysis by intestinal or microbial enzymes to release the aglycone before absorption can occur.[1][2]

Comparative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of amentoflavone in rats after intravenous and oral administration. This data is presented as a proxy to estimate the potential pharmacokinetic profile of podocarpusflavone A. Following oral administration of amentoflavone, a significant portion is converted to conjugated metabolites, indicating extensive first-pass metabolism.[6][7][8] The oral bioavailability of free amentoflavone is exceedingly low.[6][7][8]

Table 1: Pharmacokinetic Parameters of Amentoflavone in Rats Following Intravenous (IV) and Intraperitoneal (IP) Administration (10 mg/kg) [6][7][8]

ParameterIV Administration (Free AMF)IV Administration (Total AMF)IP Administration (Free AMF)IP Administration (Total AMF)
Cmax (nmol/L) 930 ± 1501850 ± 280180 ± 30480 ± 90
Tmax (h) 0.08 ± 0.000.08 ± 0.000.5 ± 0.00.5 ± 0.0
AUC (nmol·h/L) 320 ± 501200 ± 180450 ± 701650 ± 250
t1/2 (h) 1.5 ± 0.21.6 ± 0.22.5 ± 0.42.6 ± 0.4
Bioavailability (%) --77.4 ± 28.0-

*AMF: Amentoflavone. Data presented as mean ± SD. Total AMF refers to the sum of free amentoflavone and its conjugated metabolites after enzymatic hydrolysis.

Table 2: Pharmacokinetic Parameters of Amentoflavone in Rats Following Oral (PO) Administration (300 mg/kg) [6][7][8]

ParameterFree AMFTotal AMF
Cmax (nmol/L) 1.5 ± 0.315 ± 3
Tmax (h) 1.0 ± 0.01.0 ± 0.0
AUC (nmol·h/L) 3.5 ± 0.635 ± 6
t1/2 (h) 2.0 ± 0.32.2 ± 0.3
Oral Bioavailability (%) 0.04 ± 0.010.16 ± 0.04

*AMF: Amentoflavone. Data presented as mean ± SD. Total AMF refers to the sum of free amentoflavone and its conjugated metabolites after enzymatic hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioavailability studies. Below are representative protocols for key experiments used to assess the absorption and permeability of flavonoids.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps for determining the pharmacokinetic profile of a flavonoid after oral administration to rats.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before the experiment.[9]

  • Drug Administration: The test compound (e.g., podocarpusflavone A or its glycoside) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose.[10]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[9][11][12] The total blood volume collected should not exceed 15-20% of the animal's total blood volume over a 24-hour period.[9][13]

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[9]

  • Sample Analysis: Plasma concentrations of the parent compound and its metabolites are determined using a validated HPLC-MS/MS method.[14][15][16] For glycosides, plasma samples may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites back to the aglycone for total flavonoid quantification.[7][8][17]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of compounds.[18][19]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to form a differentiated monolayer.[20][21][22]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[20][21]

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specific time intervals. This simulates absorption from the gut lumen into the bloodstream.[18][20]

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber. This is used to assess active efflux.[18][20]

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general metabolic pathway of flavonoid glycosides and the workflow of a typical in vivo pharmacokinetic study.

flavonoid_metabolism cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Glycoside Flavonoid Glycoside Aglycone Flavonoid Aglycone Glycoside->Aglycone Microbial/Intestinal Enzymes Absorbed_Aglycone Absorbed Aglycone Aglycone->Absorbed_Aglycone Passive Diffusion Conjugates Phase II Conjugates (Glucuronides, Sulfates) Absorbed_Aglycone->Conjugates Phase II Metabolism Circulating_Metabolites Circulating Metabolites Conjugates->Circulating_Metabolites Transport

Caption: General metabolic pathway of flavonoid glycosides.

pharmacokinetic_workflow start Start admin Oral Administration of Compound to Rats start->admin blood Serial Blood Sampling admin->blood plasma Plasma Separation (Centrifugation) blood->plasma hydrolysis Enzymatic Hydrolysis (for total flavonoid) plasma->hydrolysis analysis HPLC-MS/MS Analysis plasma->analysis No hydrolysis->analysis Yes data Pharmacokinetic Data Analysis analysis->data end End data->end

Caption: Workflow for an in vivo pharmacokinetic study.

References

The Untapped Potential of Podocarpusflavone A: A Comparative Guide to Evaluating Synergistic Effects with Other Phytochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective and less toxic therapeutic strategies, the synergistic interplay of natural compounds is a burgeoning field of interest. Podocarpusflavone A, a biflavonoid found in the Podocarpus species, has demonstrated promising anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] However, its potential to act in concert with other phytochemicals to enhance therapeutic efficacy remains a largely unexplored frontier. This guide provides a comparative framework for evaluating the potential synergistic effects of podocarpusflavone A by examining its known biological activities alongside the established synergistic actions of other well-researched phytochemicals. While direct experimental data on podocarpusflavone A combinations are currently lacking, this document aims to equip researchers with the foundational knowledge and experimental blueprints to pioneer such investigations.

Podocarpusflavone A: A Profile of Bioactivity

Podocarpusflavone A has been identified as a potent inhibitor of the JAK2/STAT3 signaling pathway, a critical mediator in the development and progression of melanoma.[4] By suppressing the phosphorylation of JAK2, podocarpusflavone A effectively blocks the activation of STAT3, leading to cell cycle arrest and apoptosis in melanoma cells.[4] Additionally, it has shown anti-inflammatory and antioxidant activities, suggesting a multi-target mechanism of action that is characteristic of many bioactive phytochemicals.[1][3]

Drawing Parallels: Synergistic Actions of Structurally Related Biflavonoids

To hypothesize the potential synergistic behavior of podocarpusflavone A, we can look to its structural relatives. Biflavonoids like amentoflavone (B1664850) and ginkgetin (B1671510) have demonstrated significant synergistic effects in various studies.

  • Amentoflavone: This biflavonoid has been shown to act synergistically with conventional antibiotics such as ampicillin, cefotaxime, and chloramphenicol (B1208) against various bacterial strains.[5][6][7][8] The mechanism is believed to involve the generation of hydroxyl radicals and the depletion of NADH, leading to increased oxidative stress in bacteria.[6][8]

  • Ginkgetin: Found in Ginkgo biloba, ginkgetin exhibits synergistic anticancer effects when combined with resveratrol (B1683913) and the chemotherapeutic drug 5-fluorouracil (B62378) (5-FU).[9][10] This combination has been shown to suppress VEGF-induced angiogenesis, a critical process in tumor growth and metastasis.[10]

These examples suggest that podocarpusflavone A, as a biflavonoid, has a strong theoretical potential for synergistic interactions with other compounds.

A Comparative Look at Well-Established Synergistic Phytochemicals

The following table summarizes the synergistic effects of five well-researched phytochemicals. This information provides a valuable reference for selecting potential partners for podocarpusflavone A in future studies and for understanding the potential mechanisms of synergy.

PhytochemicalCombination Partner(s)Observed Synergistic EffectsKey Signaling Pathways Modulated
Quercetin Arctigenin, CisplatinEnhanced antiproliferative effect in prostate cancer cells; Increased cytotoxicity in nasopharyngeal carcinoma cells.Androgen Receptor (AR), PI3K/Akt, STAT3
Curcumin Resveratrol, 5-FluorouracilEnhanced chemopreventive response in lung carcinogenesis; Increased growth inhibition in colon cancer cells.NF-κB, Cox-2, p21
Resveratrol Ginkgetin, Melatonin, EGCGSuppression of VEGF-induced angiogenesis; Decreased tumor incidence in mammary carcinogenesis; Increased apoptosis in head and neck cancer.VEGF/VEGFR, PI3K/Akt/mTOR
Genistein Eicosapentaenoic acid (EPA), TamoxifenEnhanced growth inhibition and apoptosis in breast and liver cancer cells.Bax/Bcl-2, Caspase-3
EGCG Resveratrol, ArecolineSynergistic apoptosis in head and neck cancer; Enhanced cytotoxicity in prostate cancer cells.AKT-mTOR, Caspase-3, PARP

Proposed Experimental Protocols for Evaluating Synergy

To systematically investigate the synergistic potential of podocarpusflavone A, the following experimental workflow is proposed.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Validation A Cell Line Selection (e.g., A375 melanoma, cancer cell lines relevant to other phytochemicals) B Single Agent Cytotoxicity Assay (MTT/SRB) Determine IC50 values for Podocarpusflavone A and partner phytochemicals A->B C Combination Treatment Fixed ratio or checkerboard dilutions B->C D Synergy Analysis (e.g., Combination Index - Chou-Talalay method) C->D E Apoptosis Assays (Annexin V/PI staining, Caspase activity) D->E F Cell Cycle Analysis (Propidium Iodide staining) D->F G Western Blot Analysis (Key proteins in relevant signaling pathways, e.g., JAK/STAT, PI3K/Akt, MAPK) D->G H Gene Expression Analysis (RT-qPCR) (Genes related to apoptosis, cell cycle, and signaling) D->H I Xenograft Mouse Model (e.g., subcutaneous injection of cancer cells) G->I J Treatment with single agents and combination I->J K Tumor Growth Monitoring (Tumor volume and weight) J->K L Immunohistochemistry (Proliferation markers, apoptosis markers, pathway-specific proteins) K->L

Caption: A proposed experimental workflow for evaluating the synergistic effects of podocarpusflavone A.

Detailed Methodologies:

1. Cell Viability Assay (MTT Assay):

  • Principle: Measures the metabolic activity of viable cells.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow to adhere overnight.

    • Treat cells with various concentrations of podocarpusflavone A, the partner phytochemical, and their combinations for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values and use them for synergy analysis.

2. Combination Index (CI) Analysis:

  • Principle: The Chou-Talalay method is used to quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).

  • Protocol:

    • Based on the IC50 values, treat cells with combinations of podocarpusflavone A and the partner phytochemical at fixed ratios.

    • Perform cell viability assays as described above.

    • Use software like CompuSyn to calculate the CI values. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

3. Western Blot Analysis:

  • Principle: Detects specific proteins in a sample to investigate the molecular mechanisms of synergy.

  • Protocol:

    • Treat cells with the synergistic combination of podocarpusflavone A and the partner phytochemical for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Potential Signaling Pathways for Synergistic Targeting

Based on the known mechanisms of podocarpusflavone A and potential partner phytochemicals, several signaling pathways could be synergistically targeted.

Signaling_Pathways cluster_0 Growth Factor Signaling cluster_1 Inflammatory Pathway cluster_2 Intrinsic Apoptosis Pathway cluster_3 JAK/STAT Pathway EGFR EGFR/VEGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Gene Transcription (Proliferation, Survival) mTOR->Gene TNFa TNF-α IKK IKK TNFa->IKK NFkB NF-κB IKK->NFkB COX2 COX-2 NFkB->COX2 COX2->Gene Bax Bax Mito Mitochondria Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT3 STAT3 JAK2->STAT3 STAT3->Gene PodocarpusflavoneA Podocarpusflavone A PodocarpusflavoneA->JAK2

Caption: Key signaling pathways potentially targeted by podocarpusflavone A and its combination partners.

Conclusion

While direct experimental evidence for the synergistic effects of podocarpusflavone A is yet to be established, the existing data on its bioactivity and the synergistic behavior of related biflavonoids strongly suggest a high potential for such interactions. This guide provides a comprehensive framework for researchers to design and execute studies aimed at unlocking the full therapeutic promise of podocarpusflavone A in combination with other phytochemicals. The exploration of these synergies could pave the way for novel, more effective, and safer treatment strategies for a range of diseases, including cancer.

References

Benchmarking the Anti-inflammatory Activity of Podocarpusflavone A Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of podocarpusflavone A, a naturally occurring biflavonoid, against two well-established anti-inflammatory drugs: indomethacin (B1671933) (a non-steroidal anti-inflammatory drug, NSAID) and dexamethasone (B1670325) (a synthetic glucocorticoid). While extensive data exists for the reference drugs, this guide also highlights the current state of knowledge on podocarpusflavone A and outlines the necessary experimental framework for a direct, quantitative comparison.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Podocarpusflavone A, a biflavonoid isolated from Podocarpus species, has shown promise as an anti-inflammatory agent. This guide benchmarks its potential against indomethacin and dexamethasone by comparing their mechanisms of action and providing a framework for evaluating their relative potency in inhibiting key inflammatory mediators.

Comparative Analysis of Anti-inflammatory Activity

CompoundTargetIC50 (µM)Cell Line
Podocarpusflavone A Nitric Oxide (NO)Data not availableRAW 264.7
Prostaglandin E2 (PGE2)Data not availableRAW 264.7
Tumor Necrosis Factor-alpha (TNF-α)Data not availableRAW 264.7
Interleukin-6 (IL-6)Data not availableRAW 264.7
Indomethacin Nitric Oxide (NO)~56.8[1][2]RAW 264.7
Prostaglandin E2 (PGE2)~2.8[1][2]RAW 264.7
Tumor Necrosis Factor-alpha (TNF-α)~143.7[1][2]RAW 264.7
Interleukin-6 (IL-6)Data not availableRAW 264.7
Dexamethasone Nitric Oxide (NO)~34.6 (as µg/mL)RAW 264.7
Prostaglandin E2 (PGE2)Data not available-
Tumor Necrosis Factor-alpha (TNF-α)Data not availableRAW 264.7
Interleukin-6 (IL-6)Data not availableRAW 264.7

Note: The lack of specific IC50 values for podocarpusflavone A underscores the need for direct experimental evaluation. However, studies on other biflavonoids and extracts from Podocarpus species suggest potential anti-inflammatory activity[3][4]. For instance, some biflavonoids have been shown to inhibit COX-2-catalyzed PGE2 production with IC50 values in the low micromolar range[1]. Diterpenoids from Podocarpus macrophyllus, the plant from which podocarpusflavone A is isolated, have also demonstrated potent inhibition of inflammatory mediators[5].

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through their interaction with specific cellular signaling pathways.

Indomethacin: As an NSAID, indomethacin primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Dexamethasone: This glucocorticoid exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and chemokines. It also inhibits phospholipase A2, an enzyme that releases arachidonic acid from cell membranes.

Podocarpusflavone A and the NF-κB and MAPK Signaling Pathways: While the precise mechanism of podocarpusflavone A is not fully elucidated, flavonoids, in general, are known to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of a wide array of pro-inflammatory mediators. It is hypothesized that podocarpusflavone A may inhibit the activation of these pathways, thereby reducing the expression of inflammatory genes.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Inflammatory Response cluster_3 Inhibitory Action LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK->ProInflammatory NFkB->ProInflammatory Podocarpusflavone_A Podocarpusflavone A Podocarpusflavone_A->MAPK Inhibits Podocarpusflavone_A->NFkB Inhibits Indomethacin Indomethacin Indomethacin->ProInflammatory Inhibits COX-2 Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits G cluster_0 Cell Culture & Treatment cluster_1 Assay cluster_2 Data Analysis A Seed RAW 264.7 cells B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Perform Specific Assay (Griess, PGE2 ELISA, TNF-α/IL-6 ELISA) D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

References

Validating Podocarpusflavone A: An In Vivo Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the translation of promising in vitro results into successful in vivo models is a critical milestone. This guide provides a comprehensive comparison of the in vivo findings for podocarpusflavone A and other structurally similar biflavonoids, offering insights into its potential therapeutic applications and future research directions.

Podocarpusflavone A, a biflavonoid found in plants of the Podocarpus genus, has demonstrated intriguing bioactivities in laboratory settings. However, the validation of these findings in living organisms is essential to ascertain its true therapeutic potential. This guide synthesizes the available in vivo data for podocarpusflavone A and compares it with more extensively studied biflavonoids such as ginkgetin (B1671510) and amentoflavone.

In Vivo Antimycobacterial Activity of Podocarpusflavone A

A key in vivo study has highlighted the potential of podocarpusflavone A in combating mycobacterial infections. Research utilizing a zebrafish model of Mycobacterium marinum infection has provided the first in vivo evidence of its efficacy.

Experimental Protocol: Zebrafish Model of Mycobacterium marinum Infection

A standardized zebrafish larva infection model was employed to assess the in vivo antimycobacterial activity of podocarpusflavone A.

  • Animal Model: Zebrafish larvae (Danio rerio) at 2 days post-fertilization were used.

  • Infection: Larvae were microinjected with a precise dose of M. marinum.

  • Treatment: Following infection, the larvae were exposed to podocarpusflavone A at a concentration of 32 µM.

  • Parameters Measured:

    • Bacterial burden was quantified using fluorescence imaging.

    • The expression of pro-inflammatory cytokines was measured by quantitative real-time PCR (qRT-PCR).

  • Control Groups: A vehicle control (DMSO) and a positive control (rifampicin) were included in the study design.

Key Findings and Data

The study revealed that podocarpusflavone A significantly reduced the mycobacterial burden in the infected zebrafish larvae. Furthermore, it led to a decrease in the expression of pro-inflammatory cytokines, suggesting a potential immunomodulatory effect.

CompoundAnimal ModelDoseDurationKey OutcomesReference
Podocarpusflavone A Zebrafish (Danio rerio)32 µM48 hours- Significant reduction in M. marinum burden- Decreased expression of pro-inflammatory cytokines[1]
Rifampicin (Control) Zebrafish (Danio rerio)Not specified48 hours- Significant reduction in M. marinum burden[1]

Comparative In Vivo Studies of Structurally Similar Biflavonoids

To provide a broader context for the potential of podocarpusflavone A, this section compares its known in vivo activity with that of other well-researched biflavonoids: ginkgetin and amentoflavone. These compounds share a similar core structure and have been investigated in a variety of in vivo models for different therapeutic applications.

Ginkgetin: Neuroprotective and Anti-Inflammatory Effects

Ginkgetin, a biflavonoid found in Ginkgo biloba, has been the subject of numerous in vivo studies demonstrating its neuroprotective and anti-inflammatory properties.

CompoundAnimal ModelTherapeutic AreaDoseKey OutcomesReference
Ginkgetin RatIschemic Stroke100 and 200 mg/kg (i.p.)- Attenuated neurological score- Decreased brain water content- Reduced levels of NF-κB, IL-1β, and TNF-α[2]
Ginkgetin MouseSkin Inflammation100-1,000 µ g/ear (topical)- Dose-dependent inhibition of ear edema- Down-regulation of COX-2 induction[1][3]
Ginkgetin RatSleep PromotionNot specified- Enhanced REM and NREM sleep[4]
Ginkgetin RatMyocardial InfarctionNot specified- Ameliorated myocardial pathological damage- Alleviated inflammatory infiltration and senescent apoptosis of cardiomyocytes[5]
Amentoflavone: Cardioprotective and Neuroprotective Potential

Amentoflavone, another widely studied biflavonoid, has shown promise in in vivo models of cardiovascular and neurological diseases.

CompoundAnimal ModelTherapeutic AreaDoseKey OutcomesReference
Amentoflavone RatMyocardial Ischemia-ReperfusionNot specified- Reduced levels of LDH, CK-MB, IL-6, IL-1β, and TNF-α- Increased cell survival rate of cardiomyocytes[6]
Amentoflavone Not specifiedAlzheimer's Disease (in vitro, with in vivo implications)Not specified- Promotes cellular uptake and degradation of amyloid-beta[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Podocarpusflavone A: Proposed Antimycobacterial Signaling Pathway

podocarpusflavone_A_pathway Podocarpusflavone A Podocarpusflavone A Inhibition Inhibition Podocarpusflavone A->Inhibition PtpB Protein Tyrosine Phosphatase B (PtpB) Macrophage Macrophage Immune Response PtpB->Macrophage Inhibits Mycobacterium Mycobacterium tuberculosis Mycobacterium->PtpB Secretes Inhibition->PtpB in_vivo_workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Development In Vitro Studies In Vitro Studies In Vivo Model Selection In Vivo Model Selection In Vitro Studies->In Vivo Model Selection Promising Results Dose-Response Study Dose-Response Study In Vivo Model Selection->Dose-Response Study Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Dose-Response Study->Efficacy & Toxicity Assessment Phase I Trials Phase I Trials Efficacy & Toxicity Assessment->Phase I Trials Positive Outcome Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Phase III Trials Phase III Trials Phase II Trials->Phase III Trials

References

Safety Operating Guide

Proper Disposal of Podocarpus Flavanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Podocarpus flavanone (B1672756), a naturally derived compound utilized in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, aligning with best practices for chemical waste management.

Due to the absence of a specific Safety Data Sheet (SDS) for Podocarpus flavanone, these guidelines are formulated based on the known properties of related flavonoid compounds and general principles of laboratory safety for handling organic chemicals. As a precautionary measure, this compound should be treated as a potentially hazardous substance with particular attention to its potential aquatic toxicity, a common characteristic of flavone (B191248) derivatives.

Summary of Key Disposal and Safety Parameters

The following table summarizes crucial information for the safe handling and disposal of this compound, based on data for the related compound, Flavone.

ParameterGuidelineSource
Chemical Name This compound-
CAS Number 110382-42-8[1]
Molecular Formula C₃₃H₂₆O₁₀[1]
Known Hazards (of related Flavone) Toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat must be worn.[2][3]
Primary Disposal Route Collection by a licensed hazardous waste disposal company.[2][3]
Spill Management Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[2]
Incompatible Materials Strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

Step 2: Waste Labeling

  • The hazardous waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from drains and sources of ignition.

Step 4: Arrangement for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the waste contractor with a complete and accurate description of the waste.

Step 5: Record Keeping

  • Maintain a log of all this compound waste generated, including quantities and disposal dates. This is essential for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

This compound Disposal Workflow start Start: this compound Waste Generated segregate Step 1: Segregate Waste (Solid vs. Liquid) start->segregate label_waste Step 2: Label Waste Container (Contents, Hazards, Date) segregate->label_waste store_waste Step 3: Store in Designated Area (Sealed, Ventilated, Secure) label_waste->store_waste contact_ehs Step 4: Contact EHS/Waste Contractor store_waste->contact_ehs record_keeping Step 5: Maintain Disposal Log contact_ehs->record_keeping end_disposal End: Waste Collected by Licensed Contractor record_keeping->end_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is provided as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance on hazardous waste management.

References

Essential Safety and Operational Guide for Handling Podocarpus Flavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Podocarpus flavanone (B1672756), a naturally occurring biflavonoid. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

PropertyValueSource
Compound Name Podocarpus flavanone / Podocarpusflavone A[1]
CAS Number 22136-74-9[1]
Molecular Formula C31H20O10[1]
Molecular Weight 552.48 g/mol [1]
Appearance Solid (form may vary)General knowledge
Solubility Soluble in DMSO (e.g., 50 mg/mL)[1]
Storage Store at -20°C for long-term stability (≥ 2 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[1][2]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related flavonoids and general laboratory safety guidelines for handling natural product extracts should be followed. Research indicates that Podocarpus flavone (B191248) A has low toxicity in certain assays; however, it is prudent to handle it with care as a compound with unknown comprehensive toxicological properties.[3]

Potential Hazards:

  • Based on data for similar flavones, may be harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory irritation if inhaled as a dust or aerosol.

  • The raw plant material from some Podocarpus species contains toxic compounds, but the toxicity of the isolated flavanone is expected to be different.

Personal Protective Equipment (PPE):

PPESpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection If handling as a powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Handling and Storage Procedures

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • For preparing solutions, dissolve the compound in a suitable solvent like DMSO.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Follow the recommended storage temperatures (-20°C for the solid compound) to ensure stability.[1]

Accidental Release and First Aid Measures

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan

Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Unused Compound and Contaminated Materials: Dispose of as chemical waste. Do not discard down the drain or in the regular trash.

  • Solutions: Collect in a designated solvent waste container.

  • Empty Containers: Rinse thoroughly with a suitable solvent and dispose of as chemical waste or as directed by your institution's safety office.

Experimental Protocols

The following are detailed methodologies for key experiments that may be performed with this compound, based on its known biological activities as a DNA topoisomerase I inhibitor and its antioxidant and anti-proliferative properties.[1][4]

Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO, at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging (Antioxidant) Assay

This protocol measures the antioxidant capacity of this compound.[5][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • 96-well plates

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO. Prepare serial dilutions to obtain a range of concentrations.

  • Assay: In a 96-well plate, add 20 µL of the sample or standard (ascorbic acid) to each well.

  • DPPH Addition: Add 180 µL of the DPPH working solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is to assess the effect of this compound on the expression of key apoptosis-related proteins.[7]

Materials:

  • This compound

  • Cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells and collect the protein supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow for Assessing this compound Activity

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis PF_solid This compound (Solid) PF_stock Prepare Stock Solution (in DMSO) PF_solid->PF_stock PF_working Prepare Working Solutions (in Media) PF_stock->PF_working antioxidant Antioxidant Assay (DPPH) PF_stock->antioxidant treatment Treat Cells with this compound PF_working->treatment cell_culture Cell Culture (e.g., MCF-7) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (Apoptosis Markers) treatment->western ic50 Calculate IC50 Values viability->ic50 antioxidant->ic50 protein_exp Analyze Protein Expression western->protein_exp conclusion Draw Conclusions ic50->conclusion protein_exp->conclusion

Caption: Workflow for the preparation and in vitro assessment of this compound.

Signaling Pathway of Apoptosis Induction by a Topoisomerase I Inhibitor

G cluster_pathway Apoptosis Signaling Pathway PF This compound (Topoisomerase I Inhibitor) Topo1 Topoisomerase I PF->Topo1 Inhibits DNA_damage DNA Strand Breaks Topo1->DNA_damage Stabilizes Cleavage Complex p53 p53 Activation DNA_damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound via Topoisomerase I inhibition.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.